Methoxyfenozide
Description
This compound has been reported in Ganoderma lucidum with data available.
This compound ia a diacylhydrazine insecticide that binds with very high affinity to the ecdysone receptor complex where it functions as a potent agonist, or mimic, of the insect molting hormone, 20-hydroxyecdysone (20E). This compound exhibits high insecticidal efficacy against a wide range of important caterpillar pests, including many species of lepidopteran insects.including navel orangeworm, peach twig borer, leafrollers, loopers, armyworms and citrus leafminers.
structure in first source
Structure
3D Structure
Properties
IUPAC Name |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-14-11-15(2)13-17(12-14)21(26)24(22(4,5)6)23-20(25)18-9-8-10-19(27-7)16(18)3/h8-13H,1-7H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAWEPFNJXQPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032628 | |
| Record name | Methoxyfenozide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In DMSO 11, cyclohexanone 9.9, acetone 9 (all in g/100g at 20 °C), In water, 3.3 mg/L at 20 °C | |
| Record name | Methoxyfenozide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
161050-58-4 | |
| Record name | Methoxyfenozide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161050-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxyfenozide [ISO:ANSI:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161050584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxyfenozide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3-methoxy-2-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOXYFENOZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A22651ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methoxyfenozide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
206.2 - 208 °C, MP: 204 - 20.6 °C /Technical/ | |
| Record name | Methoxyfenozide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Methoxyfenozide as an Ecdysone Receptor Agonist: A Technical Guide for Researchers
Foreword: Embracing Precision in Insect Growth Regulation
In the intricate world of insect physiology, the process of molting, or ecdysis, represents a critical and vulnerable juncture. This complex developmental cascade is meticulously orchestrated by the steroid hormone 20-hydroxyecdysone (20E). The discovery and characterization of the ecdysone receptor (EcR), the nuclear receptor complex that mediates the effects of 20E, has heralded a new era in insecticide development. We have moved from broad-spectrum neurotoxins to highly specific insect growth regulators (IGRs) that offer improved safety profiles for non-target organisms.
This guide focuses on methoxyfenozide, a pioneering non-steroidal ecdysone agonist from the diacylhydrazine class. This compound's remarkable potency and selectivity, particularly against lepidopteran pests, stem from its high-affinity binding to the EcR complex, where it functions as a potent mimic of 20E.[1][2] This action triggers a premature and incomplete molt, leading to cessation of feeding and eventual mortality.[3][4]
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between this compound and the ecdysone receptor is paramount. This document provides an in-depth technical exploration of the core principles, from the underlying signaling pathway to the practical, field-proven methodologies required to characterize and evaluate the activity of this compound and other ecdysone receptor agonists. The protocols herein are presented not merely as steps to be followed, but as self-validating systems, with an emphasis on the causality behind each experimental choice.
The Ecdysone Signaling Pathway: A Symphony of Developmental Control
Insect growth and metamorphosis are governed by precisely timed pulses of the molting hormone, 20-hydroxyecdysone (20E).[5] The action of 20E is mediated by a functional heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), a homolog of the vertebrate retinoid X receptor (RXR).[6][7]
The binding of 20E to the ligand-binding domain (LBD) of EcR induces a conformational change in the receptor complex. This activated EcR/USP heterodimer then binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes.[8] This binding event initiates a transcriptional cascade, starting with the expression of "early-response" genes, which are themselves transcription factors (e.g., Broad-Complex, E74, E75).[8] These early-response genes, in turn, regulate the expression of a larger set of "late-response" genes that execute the complex processes of apolysis (separation of the old cuticle), new cuticle formation, and ultimately, ecdysis (shedding of the old cuticle).[5] The timely decline of the 20E titer is equally critical, allowing for the expression of genes necessary for the final stages of molting, such as cuticle sclerotization.[5]
Caption: Mechanism of action of this compound.
Selectivity and Efficacy
A key advantage of this compound is its selectivity, which is particularly high for lepidopteran insects. [1][5]This selectivity is attributed to differences in the ligand-binding pocket of the EcR among different insect orders. [7]this compound exhibits a very high binding affinity for the EcR complex in lepidopteran species, with reported dissociation constants (Kd) in the low nanomolar range.
Table 1: Binding Affinity and Insecticidal Activity of this compound
| Species | Order | Assay Type | Value | Reference |
| Plodia interpunctella | Lepidoptera | Receptor Binding (Kd) | 0.5 nM | [2] |
| Spodoptera littoralis | Lepidoptera | Diet Incorporation (LC50) | Varies with selection (µg/mL) | [5] |
| Plutella xylostella | Lepidoptera | Diet Incorporation (LC50) | 24 mg/L (Technical Grade) | [9] |
| Spodoptera exigua | Lepidoptera | Diet Incorporation | Effective control |
Methodologies for Characterizing this compound Activity
The characterization of ecdysone receptor agonists like this compound relies on a tiered approach, progressing from in vitro molecular interactions to in vivo biological effects. The following protocols are designed to provide robust and reproducible data.
In Vitro Assay: Competitive Radioligand Binding
This assay directly measures the affinity of a test compound for the EcR/USP receptor complex by quantifying its ability to displace a high-affinity radiolabeled ligand, typically [³H]-Ponasterone A.
Causality: The principle is competitive inhibition. A compound with high affinity for the receptor will displace the radioligand at a lower concentration. The resulting IC50 value (the concentration of test compound that displaces 50% of the radioligand) is inversely proportional to the binding affinity.
Self-Validation: The assay includes controls for total binding (radioligand only), non-specific binding (radioligand in the presence of a vast excess of unlabeled ligand), and a standard competitor (unlabeled Ponasterone A) to validate the assay's performance.
Step-by-Step Protocol:
-
Receptor Preparation:
-
Express the ligand-binding domains (LBDs) of EcR and USP from the target insect species in a suitable expression system (e.g., E. coli or insect cell lines like Sf9).
-
Prepare a cell-free extract or purify the recombinant proteins. Protein concentration should be determined using a standard method (e.g., BCA assay).
-
-
Assay Buffer Preparation:
-
Prepare a suitable binding buffer (e.g., Tris-HCl buffer containing protease inhibitors and stabilizing agents like glycerol).
-
-
Assay Setup (in a 96-well plate format):
-
Total Binding: Add receptor preparation, [³H]-Ponasterone A (at a concentration near its Kd), and assay buffer.
-
Non-Specific Binding: Add receptor preparation, [³H]-Ponasterone A, and a high concentration of unlabeled Ponasterone A (e.g., 1000-fold excess).
-
Competitive Binding: Add receptor preparation, [³H]-Ponasterone A, and serial dilutions of this compound or other test compounds.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (typically a few hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound radioligand from the free radioligand. A common method is filtration through a glass fiber filter mat, which retains the larger receptor complexes while allowing the free radioligand to pass through.
-
-
Quantification:
-
Wash the filters to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on each filter disc using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd of the test compound can be calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vitro Assay: Cell-Based Reporter Gene Assay
This assay measures the functional consequence of ligand binding – the activation of gene transcription. A common approach is the GAL4-UAS system.
Causality: A chimeric receptor is created by fusing the yeast GAL4 DNA-binding domain (DBD) to the ligand-binding domain (LBD) of the insect EcR. This construct is co-transfected into cells with a reporter plasmid containing a luciferase gene downstream of a GAL4 Upstream Activating Sequence (UAS). If a compound binds to the EcR-LBD, the GAL4-DBD will bind to the UAS and drive the expression of luciferase, which can be measured as a light signal.
Self-Validation: A constitutively expressed control reporter (e.g., Renilla luciferase) is co-transfected to normalize for transfection efficiency and cell viability. A known agonist (e.g., Ponasterone A) is used as a positive control.
Caption: Workflow for a GAL4-UAS reporter gene assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Maintain an appropriate insect cell line (e.g., Spodoptera frugiperda Sf9 or Drosophila melanogaster S2) in the recommended culture medium.
-
-
Transfection:
-
Seed the cells into a multi-well plate (e.g., 96-well).
-
Co-transfect the cells with the three plasmids (GAL4-EcR LBD, UAS-Luciferase, and a normalization control) using a suitable transfection reagent.
-
-
Incubation:
-
Incubate the transfected cells for 24-48 hours to allow for the expression of the chimeric receptor and reporter proteins.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds in the culture medium.
-
Replace the old medium with the medium containing the test compounds.
-
-
Induction:
-
Incubate the cells for another 18-24 hours to allow the agonist to bind and induce the expression of the luciferase reporter gene.
-
-
Cell Lysis and Luminescence Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).
-
In Vivo Assay: Diet Incorporation Bioassay
This assay assesses the insecticidal efficacy of a compound when ingested by the target insect.
Causality: This method directly links the ingestion of a known concentration of the test compound to a biological outcome (e.g., mortality, growth inhibition). It provides a more biologically relevant measure of a compound's potential as an insecticide.
Self-Validation: A control group is fed an artificial diet containing only the solvent used to dissolve the test compound. This allows for the correction of natural mortality or any effects of the solvent. Multiple concentrations are tested to establish a dose-response relationship.
Step-by-Step Protocol:
-
Insect Rearing:
-
Maintain a healthy, age-synchronized colony of the target insect species (e.g., Spodoptera exigua larvae) under controlled environmental conditions.
-
-
Diet Preparation:
-
Prepare a standard artificial diet for the insect species.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., acetone or ethanol).
-
-
Incorporation of Test Compound:
-
While the artificial diet is still liquid and has cooled to a suitable temperature, add a precise volume of the this compound solution to a known volume of the diet.
-
Mix thoroughly to ensure a homogenous distribution of the compound.
-
Prepare a control diet by adding only the solvent.
-
-
Assay Setup:
-
Dispense a consistent amount of the treated and control diets into individual wells of a multi-well plate or small rearing containers.
-
Allow the diet to solidify.
-
-
Insect Infestation:
-
Place one larva of a specific instar (e.g., second or third instar) into each well.
-
Seal the plate with a breathable cover.
-
-
Incubation:
-
Maintain the assay plates under the same controlled environmental conditions used for rearing.
-
-
Data Collection:
-
Assess larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours). A larva is typically considered dead if it does not move when prodded with a fine brush.
-
Other endpoints, such as weight gain or developmental abnormalities, can also be recorded.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Perform a probit or logit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence intervals for each assessment time.
-
Data Interpretation and Troubleshooting
-
Discrepancies between Assays: It is not uncommon to find differences in the potency of a compound between binding assays (IC50) and reporter gene assays (EC50). This can be due to factors such as cell membrane permeability, metabolic degradation of the compound within the cell, or the specific cellular context of the reporter assay.
-
Reporter Gene Assay Troubleshooting: High background or weak signals can be problematic. [10]Ensure the quality of plasmids and transfection reagents, optimize the ratio of DNA to transfection reagent, and use white-walled plates to maximize the light signal. [11]If cytotoxicity is suspected, a parallel cell viability assay should be performed. [12]* Bioassay Variability: Factors such as insect health, diet quality, and environmental conditions can influence bioassay results. Maintaining consistent rearing and testing conditions is crucial for reproducibility.
Conclusion
This compound stands as a testament to the success of mechanism-based insecticide design. Its potent and selective agonism of the ecdysone receptor disrupts the precise hormonal control of molting, offering an effective tool for the management of key agricultural pests. For researchers, a thorough understanding of its molecular mechanism, coupled with the rigorous application of the in vitro and in vivo methodologies detailed in this guide, is essential for the discovery and development of the next generation of insect growth regulators. By adhering to principles of causality and self-validation in our experimental designs, we can continue to advance the field of entomology and contribute to sustainable pest management strategies.
References
-
Ahmed, A., et al. (2022). Toxicity and biochemical impact of this compound/spinetoram mixture on susceptible and this compound-selected strains of Spodoptera littoralis (Lepidoptera: Noctuidae). Scientific Reports. Available at: [Link]
-
Carlson, G. R. (2001). The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist. Pest Management Science. Available at: [Link]
-
Wu, S. P., et al. (2015). Effects of this compound on ecdysone receptor complex expression in larval Asian gypsy moth. ResearchGate. Available at: [Link]
-
AERU. (n.d.). This compound (Ref: RH 2485). University of Hertfordshire. Available at: [Link]
-
Carlson, G. R., et al. (2001). The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist. PubMed. Available at: [Link]
-
Billas, I. M., et al. (2005). 1Z5X: hemipteran ecdysone receptor ligand-binding domain complexed with ponasterone A. RCSB PDB. Available at: [Link]
-
Chen, J. H., et al. (2002). Molecular cloning and induction of nuclear receptors from insect cell lines. Insect Biochemistry and Molecular Biology. Available at: [Link]
-
Wu, S. P., et al. (2015). Effects of this compound on ecdysone receptor complex expression in larval Asian gypsy moth. ResearchGate. Available at: [Link]
-
El-Sheikh, E. A., et al. (2022). Toxicity and biochemical impact of this compound/spinetoram mixture on susceptible and this compound-selected strains of Spodoptera littoralis (Lepidoptera: Noctuidae). Nature. Available at: [Link]
-
Srivastava, A., et al. (2005). Radioligand-binding studies on membranes from Sf9 cells expressing DmDopEcR using [3H]ponasterone A. ResearchGate. Available at: [Link]
-
Billas, I. M., & Moras, D. (2005). Ligand-binding Pocket of the Ecdysone Receptor. PubMed. Available at: [Link]
-
El-Sheikh, E. A., et al. (2022). Toxicity and biochemical impact of this compound/spinetoram mixture on susceptible and this compound-selected strains of Spodoptera littoralis (Lepidoptera: Noctuidae). PubMed Central. Available at: [Link]
-
Addgene. (2017). Quick Guide to Working with Drosophila Part 2: Controlling Gene Expression in Flies with Gal4/UAS. Addgene Blog. Available at: [Link]
-
Ahmad, W., et al. (2020). Effects of this compound-Loaded Fluorescent Mesoporous Silica Nanoparticles on Plutella xylostella (L.) (Lepidoptera: Plutellidae) Mortality and Detoxification Enzyme Levels Activities. MDPI. Available at: [Link]
-
Klíma, P., et al. (2020). Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors. PubMed. Available at: [Link]
-
Azoitei, A. (2012). Influence of hormone response elements on ligand binding ([3H]-Ponasterone A) to EcR/Usp heterodimers. ResearchGate. Available at: [Link]
-
Wessjohann, L. A., et al. (2024). Computational Binding Study Hints at Ecdysone 20-Mono-Oxygenase as the Hitherto Unknown Target for Ring C-Seco Limonoid-Type Insecticides. MDPI. Available at: [Link]
-
Kalderon, D. (2001). GAL4/UAS targeted gene expression for studying Drosophila Hedgehog signaling. PubMed. Available at: [Link]
-
Pineda, S., et al. (2009). Influence of azadirachtin and this compound on life parameters of Spodoptera littoralis (Lepidoptera: Noctuidae). PubMed. Available at: [Link]
-
Blanco, C. A., et al. (n.d.). Control of Lepidoptera with Intrepid(R) (this compound). The National Cotton Council. Available at: [Link]
-
El-Sheikh, E. A., et al. (2022). Toxicity and biochemical impact of this compound/spinetoram mixture on susceptible and this compound-selected strains of Spodoptera littoralis (Lepidoptera: Noctuidae). ResearchGate. Available at: [Link]
-
Li, A., et al. (2023). In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella. MDPI. Available at: [Link]
-
Fakhereddin, T., et al. (2025). A Multibiomarker Approach to Delineate the Toxicity of this compound on Oncorhynchus mykiss. R Discovery. Available at: [Link]
-
Weiss, J., et al. (2022). How to avoid misinterpretation of dual reporter gene assay data affected by cell damage. SpringerLink. Available at: [Link]
-
Bitesize Bio. (2025). How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. Available at: [Link]
-
Wikipedia. (n.d.). GAL4/UAS system. Available at: [Link]
-
Zotti, M. J., et al. (2013). A cell-based reporter assay for screening for EcR agonist/antagonist activity of natural ecdysteroids in Lepidoptera (Bm5) and Diptera (S2) cell cultures, followed by modeling of ecdysteroid-EcR interactions and normal mode analysis. PubMed. Available at: [Link]
-
Billas, I. M. L., & Moras, D. (2005). Ligand-Binding Pocket of the Ecdysone Receptor. ResearchGate. Available at: [Link]
-
EMD Millipore. (n.d.). Insect PopCulture® Reagent. Available at: [Link]
-
Wessjohann, L. A., et al. (2024). Computational Binding Study Hints at Ecdysone 20-Mono-Oxygenase as the Hitherto Unknown Target for Ring C-Seco Limonoid-Type Insecticides. ResearchGate. Available at: [Link]
-
Society for Developmental Biology. (n.d.). Ecdysone receptor. Available at: [Link]
-
EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. Available at: [Link]
- Kalderon, D. (2001). GAL4/UAS Targeted Gene Expression for Studying Drosophila Hedgehog Signaling. Methods in Molecular Biology.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cotton.org [cotton.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. Ligand-binding pocket of the ecdysone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. goldbio.com [goldbio.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. How to avoid misinterpretation of dual reporter gene assay data affected by cell damage - PMC [pmc.ncbi.nlm.nih.gov]
Methoxyfenozide: From Rational Design to Process Scale-Up
[1]
Executive Summary
Methoxyfenozide (RH-2485) represents a pinnacle in the evolution of diacylhydrazine insecticides.[1] Developed by Rohm and Haas (now Corteva Agriscience), it functions as a non-steroidal ecdysone agonist. Unlike neurotoxic agents (e.g., pyrethroids, organophosphates), this compound acts as an endocrine disruptor specific to Lepidoptera, binding to the ecdysone receptor (EcR) with sub-nanomolar affinity (
Structure-Activity Relationship (SAR) Evolution
The discovery of this compound was not accidental but the result of rigorous optimization of the earlier lead, Tebufenozide (RH-5992).[1] The primary objective was to enhance binding affinity and metabolic stability while maintaining high selectivity for Lepidopteran pests.[1]
The "B-Ring" Optimization
The core scaffold of this class is the
-
A-Ring (3,5-dimethylbenzoyl): Provides essential hydrophobic contacts within the receptor ligand-binding domain (LBD).
-
Bridge (
-tert-butyl): The bulky tert-butyl group forces the molecule into a non-planar conformation, critical for fitting into the L-shaped ecdysone binding pocket.[1] -
B-Ring (Optimization Zone): In Tebufenozide, the B-ring is 4-ethylbenzoyl.[1] Researchers found that substituting this with 3-methoxy-2-methylbenzoyl dramatically increased potency.
-
Steric Lock: The 2-methyl group restricts rotation, pre-organizing the molecule into the bioactive conformation.[1]
-
Electronic/H-Bonding: The 3-methoxy group acts as a hydrogen bond acceptor, interacting with specific residues (likely Tyr/Asn) deep within the EcR pocket, a feature absent in the ethyl analog.[1]
-
SAR Visualization
Figure 1: The rational evolution from Tebufenozide to this compound focusing on B-ring modifications.[1]
Chemical Synthesis
The synthesis of this compound is a convergent process involving the coupling of two distinct benzoyl chlorides with a hydrazine core.[1] The industrial route prioritizes yield, purity, and the management of exothermic coupling reactions.[1]
Retrosynthetic Analysis
The molecule is disconnected at the amide bonds flanking the hydrazine.[1]
-
Fragment A: 3,5-Dimethylbenzoyl chloride.[1]
Step-by-Step Protocol
Step 1: Synthesis of 3-Methoxy-2-methylbenzoyl Chloride (Fragment B)
This is the most critical intermediate, often synthesized from 3-methoxy-2-methylbenzoic acid.[1]
-
Reagents: 3-Methoxy-2-methylbenzoic acid, Thionyl Chloride (
), Toluene (solvent), DMF (catalyst). -
Reaction:
[1] -
Protocol:
Step 2: Formation of the Hydrazide Intermediate
To ensure regioselectivity, the sterically hindered tert-butylhydrazine is usually acylated first or in a controlled sequence.[1] A common industrial approach forms the B-ring hydrazide first.[1]
-
Reagents: tert-Butylhydrazine hydrochloride, NaOH (aq), Toluene.
-
Reaction:
-
Critical Control: The reaction is highly exothermic.[1] Temperature must be maintained <10°C to prevent bis-acylation.[1]
Step 3: Final Coupling (The "Condensation")
The intermediate hydrazide is coupled with the A-ring acid chloride.[1]
-
Reagents: Intermediate from Step 2, 3,5-Dimethylbenzoyl chloride, Base (NaOH or Carbonate), Solvent (Toluene/Water biphasic system).
-
Protocol:
-
Dissolve the hydrazide intermediate in toluene.[1]
-
Add aqueous NaOH (acting as an acid scavenger).[1]
-
Cool to 0-5°C.
-
Agitate vigorously to ensure phase transfer.[1]
-
Workup: Separate phases. Wash organic layer with dilute HCl (remove unreacted amine) and water.[1]
-
Crystallization: Concentrate toluene and cool to precipitate this compound. Filter and dry.[1]
-
Synthesis Workflow Diagram
Figure 2: Convergent industrial synthesis pathway for this compound.[1]
Mechanism of Action (MoA)
This compound is a MAC (Molting Accelerating Compound) .[1] It bypasses the natural endocrine regulation of the insect.
-
Binding: this compound enters the hemolymph and binds to the Ecdysone Receptor (EcR) complexed with Ultraspiracle protein (USP).[1][4][6]
-
Conformational Change: Upon binding, it induces a conformational change in the EcR-LBD that mimics the binding of 20-hydroxyecdysone (20E).[1]
-
Gene Activation: The complex recruits transcriptional co-activators, initiating the gene cascade responsible for molting.[1]
-
Lethality: Unlike 20E, this compound is metabolically stable and does not clear from the receptor.[1][7] This causes hyperecdysonism —the insect attempts to molt prematurely.[1][8] The larva cannot shed its old cuticle (apolysis occurs, but ecdysis fails), leading to starvation and death.
Selectivity Profile
| Parameter | This compound Data | Implication |
| Target | Lepidoptera (Caterpillars) | Highly Specific |
| Binding Affinity ( | 0.5 nM (Plodia interpunctella) | ~100x more potent than 20E |
| Mammalian Toxicity | LD50 > 5000 mg/kg (Rat) | Practically non-toxic |
| Non-Target Impact | Low (Bees, Predatory Mites) | Suitable for IPM |
References
-
Carlson, G. R., et al. (2001). "The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist."[1][4][6][8][9] Pest Management Science, 57(2), 115-119. Link
-
Dhadialla, T. S., Carlson, G. R., & Le, D. P. (1998). "New insecticides with ecdysteroidal and juvenile hormone activity."[1][6][9] Annual Review of Entomology, 43, 545-569. Link[1]
-
Smagghe, G., et al. (2003). "Ecdysone agonists: mechanism and importance in controlling insect pests of agriculture and forestry." Archives of Insect Biochemistry and Physiology, 54(4), 133-146. Link
-
Food and Agriculture Organization (FAO). (2003).[1] "this compound - Pesticide Residues in Food."[1] FAO Plant Production and Protection Paper. Link
-
Ningbo Inno Pharmchem. (2012).[1] "Synthesis method of this compound key intermediate." Patent CN102584573A.[1][10] Link
Sources
- 1. This compound (Ref: RH 2485) [sitem.herts.ac.uk]
- 2. 2-Methyl-3-methoxybenzoyl chloride | 24487-91-0 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102040540A - Synthetic method of this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Ecdysone agonists: mechanism and importance in controlling insect pests of agriculture and forestry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. fao.org [fao.org]
- 10. CN107176908A - A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3 - Google Patents [patents.google.com]
The Ecotoxicological Profile of Methoxyfenozide: A Technical Guide for Researchers
Introduction: A Selective Insecticide's Footprint Beyond the Target
Methoxyfenozide, a diacylhydrazine insecticide, has been widely adopted in integrated pest management (IPM) programs for its targeted efficacy against lepidopteran pests.[1][2] Its mode of action, the induction of a premature and lethal molt, is highly specific to the ecdysone receptors of these insects.[1][2][3][4][5][6] This specificity is a cornerstone of its favorable safety profile for many non-target species, including mammals and adult bees.[1][7] However, a comprehensive understanding of its ecotoxicological profile requires a nuanced examination of its effects on a broader range of non-target organisms under various exposure scenarios. This guide provides an in-depth technical analysis of the toxicological effects of this compound on key non-target groups, offering field-proven insights and detailed experimental context for researchers and drug development professionals.
Mechanism of Action: The Ecdysone Agonist Pathway
This compound functions as an agonist of the insect molting hormone, 20-hydroxyecdysone.[2][3] It binds to the ecdysone receptor (EcR), a nuclear hormone receptor, which then forms a heterodimer with the ultraspiracle protein (USP). This complex binds to ecdysone response elements (EcREs) on DNA, activating the transcription of genes responsible for initiating the molting process. In target lepidopteran larvae, ingestion of this compound leads to a premature and incomplete molt, where the larva is unable to shed its old cuticle, ceases to feed, and ultimately dies from starvation and dehydration.[4][6][7] This targeted mechanism is the basis for its selectivity.
Caption: this compound's mechanism of action as an ecdysone agonist.
Toxicity to Aquatic Invertebrates: A Point of High Concern
The aquatic environment represents a significant area of concern for this compound's ecotoxicological impact. Regulatory assessments consistently classify this compound as "very highly toxic" to freshwater invertebrates.[7] This heightened sensitivity is particularly evident in crustaceans, which also rely on ecdysteroid signaling for molting and development.
| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Daphnia magna (Water Flea) | EC50 (Immobilization) | 3.7 | 48 hours | [8] |
| Mysid Shrimp | LC50 (Mortality) | 1.3 | 96 hours | [8] |
| Eastern Oyster | EC50 (Growth) | 1.3 | 96 hours | [8] |
| Freshwater Invertebrates | Estimated EC50 | 0.06 | Acute | [7] |
Causality Behind Experimental Choices: The choice of Daphnia magna as a test organism is standard in aquatic toxicology due to its sensitivity, short life cycle, and critical role in freshwater food webs. The 48-hour EC50 for immobilization is a key metric for acute toxicity, as it indicates a rapid onset of adverse effects that would impair survival in the wild. Mysid shrimp and Eastern oysters are representative of estuarine and marine environments, respectively, and their inclusion in testing provides a broader understanding of the potential risks to different aquatic ecosystems.
Experimental Protocol: Acute Immobilization Test for Daphnia magna
This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 202.
-
Test Organisms: Daphnia magna neonates (less than 24 hours old) from a healthy, laboratory-cultured population.
-
Test Substance: this compound, dissolved in a suitable solvent (e.g., acetone) to prepare a stock solution.
-
Test Concentrations: A geometric series of at least five concentrations of this compound, plus a control and a solvent control.
-
Test Conditions:
-
Temperature: 20 ± 2°C.
-
Photoperiod: 16 hours light, 8 hours dark.
-
Test vessels: Glass beakers containing at least 2 mL of test solution per daphnid.
-
Number of daphnids: At least 20 daphnids per concentration, divided into at least four replicates.
-
-
Procedure:
-
Introduce the daphnids to the test vessels.
-
Observe the daphnids at 24 and 48 hours.
-
Record the number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation).
-
-
Data Analysis: Calculate the EC50 (the concentration that causes immobilization in 50% of the daphnids) and its 95% confidence limits using probit analysis or a similar statistical method.
Caption: Workflow for Daphnia magna acute immobilization test.
Toxicity to Pollinators: A Dichotomy Between Adults and Larvae
This compound is generally considered to have low toxicity to adult honeybees.[3] This is reflected in high LD50 values from both oral and contact exposure studies.[6][8] However, due to its mode of action as an insect growth regulator, there is a significant concern for its effects on bee brood (larvae and pupae).
| Organism | Endpoint | Value (µ g/bee ) | Exposure Route | Reference |
| Adult Honeybee (Apis mellifera) | Acute Oral LD50 | >100 | Oral | [6][8] |
| Adult Honeybee (Apis mellifera) | Acute Contact LD50 | >100 | Contact | [8] |
| Larval Honeybee (Apis mellifera) | Oral LD50 | 3.69 | Oral | [6] |
Trustworthiness of Protocols: The contrasting results between adult and larval bee toxicity highlight the importance of life-stage-specific testing for insecticides with non-neurotoxic modes of action. Standard adult bee toxicity tests may not be sufficient to identify risks to the entire colony. The inclusion of larval toxicity studies provides a more comprehensive and self-validating assessment of the potential impact on pollinator populations. The EPA has noted bee kill incidents associated with this compound, though some involved other pesticides.[6]
Experimental Protocol: Honeybee Larval Toxicity Test
This protocol is an adaptation of the OECD Guideline for the Testing of Chemicals, No. 237.
-
Test Organisms: First-instar honeybee larvae grafted into artificial cells containing a standardized diet.
-
Test Substance: this compound, incorporated into the larval diet.
-
Test Concentrations: A range of concentrations to determine a dose-response relationship.
-
Procedure:
-
Larvae are reared in the laboratory under controlled conditions (temperature and humidity).
-
Each larva is fed a specific amount of the treated diet daily for several days.
-
Mortality is recorded daily until the pupal stage or adult emergence.
-
-
Data Analysis: The LD50 (the dose that is lethal to 50% of the larvae) is calculated.
Toxicity to Soil Organisms: An Area Requiring Further Investigation
The impact of this compound on soil organisms is less well-defined than for aquatic invertebrates or pollinators. Some sources indicate that it is "relatively more toxic to earthworms".[3] However, studies on soil microorganisms have shown a low risk, with minimal effects on soil respiration and nitrification processes.[8]
Expertise & Experience: The persistence of this compound in soil (with a half-life that can extend from over 300 to over 1000 days) and its potential to leach into groundwater suggest that chronic exposure scenarios for soil-dwelling organisms are highly relevant.[3][7][9] Future research should focus on long-term studies with key soil invertebrates like earthworms (Eisenia fetida) and springtails (Folsomia candida) to assess sublethal effects on reproduction and growth.
Toxicity to Vertebrates: A Generally Favorable Profile
This compound exhibits low acute toxicity to a wide range of vertebrates, including fish, birds, and mammals.[1][3][7]
| Organism Group | Species | Endpoint | Value | Reference |
| Fish | Freshwater and Marine | Acute Toxicity | No adverse effects at the limit of water solubility (3.3 mg/L) | [9] |
| Birds | Northern Bobwhite Quail | Acute Toxicity | Practically non-toxic | [7] |
| Mallard Duck | Subacute Dietary | Potentially subtle reproductive effects | [8] | |
| Mammals | Rat | Acute Oral LD50 | >5000 mg/kg | [8][10] |
| Rat | Acute Dermal LD50 | >5000 mg/kg | [8][10] | |
| Rat | Acute Inhalation LC50 | >4300 mg/m³ | [8] |
Authoritative Grounding: The U.S. Environmental Protection Agency (EPA) has classified this compound as "Not Likely to Be Carcinogenic to Humans".[5][11] Furthermore, laboratory studies have not shown evidence of reproductive, developmental, or neurotoxic effects in mammals.[5] Chronic exposure in rats and dogs has been associated with effects on the liver, thyroid, adrenal glands, and hematopoietic system.[5]
Environmental Fate and Risk Assessment
This compound is a persistent and moderately mobile compound.[7] Its stability to photolysis and hydrolysis, coupled with slow microbial degradation, contributes to its long half-life in soil and water.[7] While it has a high risk of leaching to groundwater, it does not tend to bioconcentrate in aquatic organisms.[3][9]
The primary risk identified in environmental assessments is to aquatic invertebrates due to the high toxicity and potential for exposure through runoff and leaching.[7][9] While the direct toxicity to vertebrates and adult pollinators is low, the potential for indirect effects through impacts on the aquatic food web warrants consideration in a comprehensive risk assessment.
Conclusion
The toxicological profile of this compound is characterized by a high degree of selectivity, stemming from its specific mode of action as an ecdysone agonist. This results in low acute toxicity to most vertebrates and adult pollinators. However, its high toxicity to aquatic invertebrates, particularly crustaceans, and its potential effects on larval bee development are significant ecotoxicological concerns. The persistence and mobility of this compound in the environment underscore the importance of responsible stewardship to mitigate exposure to sensitive non-target organisms. Future research should continue to investigate the sublethal and chronic effects of this compound on a wider range of non-target species, particularly soil-dwelling invertebrates, to further refine our understanding of its environmental footprint.
References
-
Environmental Fate and Ecological Risk Assessment for Proposed Use of this compound on Pineapple - Regulations.gov. Available at: [Link]
-
This compound (Ref: RH 2485) - AERU - University of Hertfordshire. Available at: [Link]
-
This compound; Pesticide Tolerances - Federal Register. Available at: [Link]
-
Toxicity and biochemical impact of this compound/spinetoram mixture on susceptible and this compound-selected strains of Spodoptera littoralis (Lepidoptera: Noctuidae) - PubMed Central. Available at: [Link]
-
This compound - Active Ingredient Page - Chemical Warehouse. Available at: [Link]
-
This compound (209) - Food and Agriculture Organization of the United Nations. Available at: [Link]
-
Environmental Fate and Ecological Risk Assessment Endangered Species Effects Determination for this compound - Regulations.gov. Available at: [Link]
- Public Release Summary - Evaluation of the new active this compound in the product PRODIGY 240 SC INSECTICIDE.
-
Human Health Reference Levels for this compound Residues in Surface Water and Groundwater - California Department of Pesticide Regulation. Available at: [Link]
-
This compound | Xerces Society. Available at: [Link]
-
4.14 this compound (209)(T,R)*. Available at: [Link]
Sources
- 1. Toxicity and biochemical impact of this compound/spinetoram mixture on susceptible and this compound-selected strains of Spodoptera littoralis (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. This compound (Ref: RH 2485) [sitem.herts.ac.uk]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. cdpr.ca.gov [cdpr.ca.gov]
- 6. xerces.org [xerces.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. apvma.gov.au [apvma.gov.au]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. 4.14 this compound (209)(T,R)* [fao.org]
- 11. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
Technical Deep Dive: Methoxyfenozide-Induced Molting Dysregulation in Lepidoptera
Topic: Methoxyfenozide's Impact on Insect Molting Process Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
This compound (RH-2485) represents the second generation of bisacylhydrazine (BAH) insecticides, functioning as a highly specific ecdysone receptor (EcR) agonist. Unlike neurotoxic agents (e.g., pyrethroids, organophosphates), this compound acts as an endocrine disruptor, specifically targeting the transcriptional machinery of the insect molt cycle. This guide delineates the molecular kinetics of this compound binding, its downstream physiological catastrophe (lethal molting), and the experimental frameworks required to validate its efficacy and monitor resistance.
Molecular Pharmacodynamics: The EcR/USP Complex
The efficacy of this compound is predicated on its ability to mimic 20-hydroxyecdysone (20E), the primary steroid hormone regulating insect development.[1][2]
Receptor Binding Kinetics
In Lepidoptera, the functional ecdysone receptor is a heterodimer composed of the Ecdysone Receptor (EcR) protein and the Ultraspiracle (USP) protein (a homolog of the vertebrate RXR).
-
Mechanism: this compound binds to the ligand-binding domain (LBD) of the EcR subunit within the EcR/USP complex.
-
Affinity: It exhibits a binding affinity (
) often exceeding that of the natural hormone 20E.[1][2] For example, in Plodia interpunctella, this compound shows a of approximately 0.5 nM.[1][2] -
Selectivity: The high specificity for Lepidoptera over Diptera or Coleoptera arises from steric constraints in the LBD pocket of non-target orders, preventing the bulky diacylhydrazine structure from docking effectively.
Transcriptional Activation
Upon binding, this compound induces a conformational change in the EcR/USP complex, displacing co-repressors and recruiting co-activators. This complex binds to Ecdysone Response Elements (EcREs) in the DNA, initiating the transcription of early response genes (e.g., E74, E75, Broad-Complex).
Critical Deviation: Unlike 20E, which is metabolically cleared to allow hormone titers to drop (a signal required for downstream ecdysis), this compound is metabolically stable and persists on the receptor. This results in constitutive, hyperexcitation of the molting pathway.
Visualization: Signaling Pathway Divergence
The following diagram illustrates the divergence between a normal physiological molt and the this compound-induced lethal cascade.
Figure 1: Comparative signaling pathways showing the blockade of Eclosion Hormone release due to persistent EcR agonism by this compound.
Physiological Impact: The "Double-Molt" Phenotype
The clinical manifestation of this compound intoxication in larvae is distinct and serves as a primary diagnostic endpoint in bioassays.
-
Cessation of Feeding: Occurs within 3–12 hours post-ingestion. The larva enters a "wandering" stage prematurely.
-
Premature Apolysis: The epidermis separates from the old cuticle, but the new cuticle is often malformed.
-
Inhibition of Ecdysis: Because the "20E decline" signal never occurs (due to the persistent presence of the agonist), the insect never releases Eclosion Hormone (EH) or Ecdysis Triggering Hormone (ETH).
-
Terminal State: The larva remains trapped inside its old cuticle (pharate state). It cannot feed or shed, leading to starvation and desiccation.
Experimental Frameworks
To validate efficacy or assess resistance, standardized protocols must be employed.
Protocol A: Leaf-Dip Toxicity Bioassay
This assay determines the LC50/LC90 values for target populations. It is preferred over topical application because this compound acts primarily via ingestion.
Reagents:
-
Technical grade this compound (dissolved in acetone).
-
Surfactant (e.g., Triton X-100, 0.01%).
-
Fresh host plant leaves (uniform size).
Workflow:
-
Preparation: Prepare serial dilutions of this compound in water containing surfactant. (e.g., 0, 0.1, 1.0, 10, 100 mg/L).
-
Dipping: Dip leaf discs (approx. 4-5 cm diameter) into the solution for 10–20 seconds.
-
Drying: Air dry leaves on a wire rack for 2 hours at ambient temperature.
-
Exposure: Place one treated leaf disc in a petri dish lined with moistened filter paper. Add 5–10 synchronized 3rd instar larvae per dish.
-
Incubation: Maintain at 25°C, 60% RH, 16:8 L:D photoperiod.
-
Assessment: Evaluate mortality at 72 and 96 hours.
-
Validating Step: Larvae must be scored as "dead" if they fail to move when prodded or exhibit the characteristic "double head capsule" (slipped head) phenotype.
-
Protocol B: Competitive Ligand-Binding Assay
Used to verify if resistance is due to target-site mutation (reduced binding affinity).
Workflow:
-
Expression: Express EcR and USP proteins using an in vitro transcription/translation system (e.g., rabbit reticulocyte lysate).
-
Incubation: Incubate the EcR/USP complex with radiolabeled ligand (
H-ponasterone A) and varying concentrations of cold this compound. -
Filtration: Separate bound vs. free ligand using glass fiber filters.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot displacement curves to calculate
and .
Data Synthesis & Resistance Management
Comparative Toxicity Data
The following table summarizes typical susceptibility ranges for key Lepidopteran pests.
| Target Species | Common Name | LC50 (mg/L) | Resistance Risk | Primary Resistance Mechanism |
| Spodoptera exigua | Beet Armyworm | 0.5 – 2.5 | High | Metabolic (P450 Monooxygenases) |
| Plutella xylostella | Diamondback Moth | 0.8 – 3.0 | High | Metabolic & Target Site |
| Cydia pomonella | Codling Moth | 1.5 – 4.0 | Moderate | Metabolic |
| Helicoverpa armigera | Cotton Bollworm | 2.0 – 5.5 | Moderate | Metabolic |
Resistance Pathway Visualization
Resistance to this compound is predominantly metabolic, driven by the overexpression of Cytochrome P450s.[3]
Figure 2: Mechanism of metabolic resistance via P450-mediated hydroxylation, preventing EcR binding.
References
-
Smagghe, G., et al. (2012). Diacylhydrazine Insecticides: Ecdysone Agonists.[1][2][4][5][6] In: Insect Growth Disruptors.[4] Source: Advances in Insect Physiology. Link
-
Dhadialla, T. S., Carlson, G. R., & Le, D. P. (1998). New insecticides with ecdysteroidal and juvenile hormone activity.Source: Annual Review of Entomology. Link
-
Carlson, G. R., et al. (2001). The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist.[2][3][6][7][8]Source: Pest Management Science. Link
-
Mosallanejad, H., & Smagghe, G. (2009).[9] Biochemical mechanisms of this compound resistance in the cotton leafworm Spodoptera littoralis.[7][8]Source: Pest Management Science. Link
-
Sun, X., et al. (2012). Expression of the ecdysone receptor complex in the diamondback moth, Plutella xylostella.Source: PLoS ONE. Link
Sources
- 1. The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C22H28N2O3 | CID 105010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biochemical mechanisms of this compound resistance in the cotton leafworm Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methoxyfenozide: A Comprehensive Technical Guide to its Physicochemical Properties for the Research Professional
Introduction
Methoxyfenozide, a diacylhydrazine insecticide, stands as a significant molecule in the landscape of pest management due to its remarkable specificity and novel mode of action.[1] As an ecdysone agonist, it selectively targets lepidopteran pests by inducing a premature and lethal molt, while exhibiting a favorable safety profile for many non-target organisms.[1] This selective activity has rendered it a valuable tool in integrated pest management (IPM) strategies. For the researcher, scientist, or drug development professional, a thorough understanding of its fundamental physical and chemical properties is paramount for the design and execution of robust experimental protocols, the development of stable formulations, and the accurate interpretation of toxicological and environmental fate studies.
This technical guide provides an in-depth exploration of the core physicochemical properties of this compound relevant to a research setting. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices and provides field-proven methodologies to empower researchers in their laboratory endeavors.
Chemical Identity and Structure
A foundational understanding of a compound begins with its unambiguous identification and molecular structure. These details are critical for database searches, regulatory submissions, and the interpretation of analytical data.
| Identifier | Value | Source |
| IUPAC Name | N-tert-butyl-N'-(3-methoxy-o-toluoyl)-3,5-xylohydrazide | [1][2] |
| CAS Name | Benzoic acid, 3-methoxy-2-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | [1][2] |
| CAS Number | 161050-58-4 | [1][2] |
| Molecular Formula | C₂₂H₂₈N₂O₃ | [2][3] |
| Molecular Weight | 368.47 g/mol | [1][2] |
| Canonical SMILES | CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C | [4] |
The structural arrangement of this compound, featuring a substituted dibenzoylhydrazine core, is the basis for its specific interaction with the ecdysone receptor in target insects. The presence of both hydrophobic (tert-butyl, xylo) and polar (methoxy, carbonyl) moieties dictates its solubility, partitioning behavior, and susceptibility to metabolic transformation.
Caption: Chemical structure of this compound.
Physical Properties
The physical state and behavior of this compound under various conditions are critical for its handling, formulation, and application.
| Property | Value | Conditions | Source |
| Physical State | White crystalline powder/solid | Ambient | [2][5] |
| Melting Point | 203.8 - 206.4 °C | Not specified | [2] |
| Vapor Pressure | <1.3 x 10⁻⁵ Pa | Not specified | [2] |
| Henry's Law Constant | <1.64 x 10⁻⁴ Pa m³/mol | 20°C | [1] |
The high melting point of this compound indicates a stable crystalline lattice structure. Its very low vapor pressure and Henry's Law constant signify that it has a low tendency to volatilize from surfaces or aqueous solutions, which has implications for its environmental distribution and persistence.[2][6]
Experimental Protocol: Melting Point Determination (Capillary Method)
The determination of a sharp melting point range is a primary indicator of the purity of a crystalline solid.[7] The capillary method is a widely accepted and straightforward technique.
Principle: A small, powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed. Pure substances typically exhibit a narrow melting range of 0.5-1.0°C.
Methodology:
-
Sample Preparation:
-
Apparatus Setup:
-
Place the capillary tube into the heating block of a melting point apparatus.
-
-
Measurement:
-
Heat the sample at a moderate rate until the temperature is approximately 20°C below the expected melting point.[3]
-
Decrease the heating rate to approximately 1°C per minute to allow for accurate observation.[3]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has transitioned to a liquid state (the completion of melting).
-
The recorded range between these two temperatures constitutes the melting point range.
-
Causality: A slow heating rate near the melting point is crucial to ensure that the temperature of the heating block and the sample are in thermal equilibrium, providing an accurate measurement. Impurities will typically cause a depression and broadening of the melting point range.[7]
Chemical Properties
The chemical properties of this compound, particularly its solubility and stability, are fundamental to its application in research, formulation development, and understanding its environmental behavior.
Solubility
Solubility is a critical parameter that influences the bioavailability of this compound to target organisms, its behavior in various environmental compartments, and the choice of solvents for analytical and formulation purposes.
| Solvent | Solubility | Temperature | Source |
| Water | 3.3 mg/L | 20°C | [2][5] |
| Dimethylformamide (DMF) | 25 mg/mL | Not specified | [9][10] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | Not specified | [9][10] |
| Ethanol | 10 mg/mL | Not specified | [9][10] |
| Acetone | 126.88 g/L | 20°C | [2] |
| Methanol | 192.92 g/L | 20°C | [2] |
| Xylene | 3.38 g/L | 20°C | [2] |
| n-Heptane | 1.87 g/L | 20°C | [2] |
This compound exhibits low aqueous solubility, a characteristic that impacts its environmental mobility and necessitates specific formulation strategies for effective application.[6] Conversely, it demonstrates good solubility in several organic solvents, which is advantageous for preparing stock solutions for in vitro assays and for analytical method development.[9][10]
Experimental Protocol: Aqueous Solubility Determination (Flask Method - OECD 105)
The flask method is a standard approach for determining the water solubility of substances with low solubility.[11]
Principle: An excess of the test substance is equilibrated with water at a constant temperature, and the concentration of the substance in the aqueous phase is determined after separation of the undissolved solid.[11]
Caption: Workflow for aqueous solubility determination.
Methodology:
-
Preparation:
-
Add an amount of this compound to a flask containing high-purity water that is clearly in excess of its expected solubility.
-
Seal the flask and place it in a constant temperature shaker bath (e.g., 20°C).
-
-
Equilibration:
-
Stir the mixture for a sufficient time to reach equilibrium. This may take 24-48 hours or longer, and preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the mixture to stand to let the undissolved solid settle.
-
Separate the aqueous phase from the solid material by centrifugation or filtration through a filter that does not adsorb the test substance.
-
-
Analysis:
-
Determine the concentration of this compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6]
-
Quantify the concentration by comparing the analytical response to a calibration curve prepared with standards of known this compound concentrations.
-
Causality: Ensuring true equilibrium is critical for accurate solubility determination. Insufficient equilibration time will lead to an underestimation of solubility. The analytical method must be sensitive enough to detect the low concentrations of this compound in water.
Stability
The stability of this compound under various conditions is a key factor in its shelf-life, its persistence in the environment, and the design of long-term experiments. This compound is reported to be stable at 25°C and to hydrolysis at pH 5, 7, and 9.[12]
Experimental Protocol: Hydrolytic Stability (OECD 111)
This guideline is designed to assess the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values.[13][14]
Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated in the dark at a constant temperature. The concentration of the test substance is measured at various time intervals to determine the rate of hydrolysis.[13]
Methodology:
-
Preliminary Test:
-
Prepare solutions of this compound in sterile buffers at pH 4, 7, and 9. The concentration should not exceed half the water solubility.
-
Incubate these solutions in the dark at a constant temperature (e.g., 50°C to accelerate degradation for screening purposes) for 5 days.[13]
-
Analyze the solutions at the end of the 5-day period. If less than 10% degradation is observed, the substance is considered hydrolytically stable, and further testing may not be necessary.[15]
-
-
Kinetic Study (if required):
-
If significant degradation is observed in the preliminary test, a kinetic study is performed at the pH values where instability was noted.
-
Prepare buffered solutions as in the preliminary test and incubate at a constant temperature (e.g., 25°C).
-
At appropriate time intervals, withdraw aliquots and analyze for the concentration of this compound.
-
The rate of hydrolysis is determined by plotting the concentration of this compound versus time. The data is typically fitted to a first-order rate equation to determine the half-life (DT₅₀).
-
Causality: The use of sterile buffers and dark conditions is essential to ensure that the observed degradation is due to abiotic hydrolysis and not microbial degradation or photolysis. Performing the study at different pH values is necessary because hydrolysis rates can be highly pH-dependent.
Partition Coefficient (Log P)
The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is a key parameter in predicting its environmental fate, bioaccumulation potential, and pharmacokinetic properties.
| Property | Value | Conditions | Source |
| Log P (Kow) | 3.72 | pH 7, 24.7 ± 1.4°C | [1][2] |
The Log P value of 3.72 indicates that this compound is a lipophilic compound, suggesting a tendency to partition into fatty tissues and organic matter in the environment.[4]
Experimental Protocol: Octanol-Water Partition Coefficient (Shake-Flask Method - OECD 107)
The shake-flask method is a classical and widely used technique for determining the Log P of a substance.[16]
Principle: The test substance is dissolved in a mixture of n-octanol and water, which are pre-saturated with each other. The mixture is shaken to allow the substance to partition between the two phases until equilibrium is reached. The concentrations of the substance in both phases are then measured.[17]
Caption: Workflow for Log P determination.
Methodology:
-
Preparation:
-
Saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
-
Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
-
Partitioning:
-
Add a known volume of the this compound stock solution to a separatory funnel containing a known volume of pre-saturated water.
-
Shake the funnel vigorously for a sufficient period to allow for equilibrium to be established.
-
Allow the phases to separate. Centrifugation may be necessary to achieve complete separation.
-
-
Analysis:
-
Carefully separate the n-octanol and water phases.
-
Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Log P is the base-10 logarithm of the partition coefficient.
-
Causality: Pre-saturation of the solvents is crucial to account for their mutual miscibility, which can affect the partitioning of the solute. The choice of the initial solvent for the test substance and the volume ratio of the two phases can be adjusted based on the expected Log P value to ensure that the concentrations in both phases are within the quantifiable range of the analytical method.
Analytical Methodologies
Accurate quantification of this compound is essential for all aspects of research, from determining its physicochemical properties to conducting residue analysis and metabolism studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.[6][12][18]
Experimental Protocol: Quantification of this compound by HPLC-UV
This protocol provides a general framework for the analysis of this compound. Method parameters may need to be optimized for specific matrices.
Principle: this compound is separated from other components in a sample by HPLC on a reverse-phase column and is detected by its absorbance of UV light. Quantification is achieved by comparing the peak area of the analyte to that of standards of known concentration.[6]
Methodology:
-
Standard Preparation:
-
Sample Preparation:
-
The sample preparation will vary depending on the matrix. For example, for residue analysis in crops, an extraction with a solvent like acetonitrile followed by a clean-up step using solid-phase extraction (SPE) may be necessary.[12] For the analysis of solutions from physicochemical tests, direct injection may be possible after appropriate dilution.
-
-
HPLC Conditions (Example):
-
Analysis and Quantification:
-
Inject the prepared standards and samples onto the HPLC system.
-
Identify the this compound peak in the chromatograms based on its retention time compared to the standards.
-
Construct a calibration curve by plotting the peak area of the standards versus their concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Causality: The choice of a C18 column is based on the nonpolar nature of this compound. The mobile phase composition is optimized to achieve good separation and a reasonable retention time. The UV detection wavelength is selected based on the UV absorbance spectrum of this compound to maximize sensitivity.
Conclusion
This technical guide has provided a comprehensive overview of the key physical and chemical properties of this compound, grounded in established scientific principles and methodologies. By understanding these fundamental characteristics, researchers, scientists, and drug development professionals are better equipped to design and execute meaningful experiments, develop effective formulations, and accurately assess the environmental and toxicological profile of this important insecticide. The provided protocols and the rationale behind them serve as a practical resource for the laboratory, fostering a deeper understanding of the interplay between the molecular structure of this compound and its behavior in various systems.
References
-
Central Insecticides Board & Registration Committee. (n.d.). Method Of Analysis for this compound Content. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2000). Public Release Summary - Evaluation of the new active this compound in the product PRODIGY 240 SC INSECTICIDE. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the this compound Insecticide Mechanism of Action for Enhanced Pest Control. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2003). This compound (209). Retrieved from [Link]
- O'Neil, M.J. (Ed.). (2006). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
-
Zhengzhou Delong Chemical Co., Ltd. (2021). More details about this compound. Retrieved from [Link]
- Jeong-Heui, C., et al. (2008). Determination of this compound residues in water and soil by liquid chromatography: Evaluation of its Environmental fate under laboratory conditions. Toxicological Research, 24(3), 207-212.
- Piryaei, M., et al. (2023). A New Method for Extracting and Measuring this compound Using ND/PAN-K10 SPE Using High Performance Liquid Chromatography. Nanochemistry Research, 8(3), 197-204.
- Reddy, K. R., & Rao, B. S. (2017). A New Method Development and Validation for Identification and Quantification of this compound Insecticide Residues in Grapes. International Journal of Current Microbiology and Applied Sciences, 6(3), 761-768.
-
University of Hertfordshire. (n.d.). This compound (Ref: RH 2485). AERU. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 105010, this compound. Retrieved from [Link]
- Carlson, G. R., et al. (2001). The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist. Pest Management Science, 57(2), 115-119.
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Product Properties Test Guidelines OPPTS 830.7950 Vapor Pressure. Retrieved from [Link]
-
Analytice. (2021). Hydrolysis and function of PH according to OECD test no. 111. Retrieved from [Link]
- OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1, Test No.
- OECD. (2004). OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 111: Hydrolysis as a Function of pH.
-
University of South Florida. (n.d.). Determination of Octanol-Water Partition Coefficient (Kow). Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. Retrieved from [Link]
-
AZoM. (2015). Vapor Pressure of Pesticides by the Knudsen Effusion Method. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]
-
JRF Global. (n.d.). Hydrolysis. Retrieved from [Link]
-
METU. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from [Link]
-
OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. Retrieved from [Link]
- Paasivirta, J., et al. (2009). The Vapor Pressure of Environmentally Significant Organic Chemicals: A Review of Methods and Data at Ambient Temperature.
-
Grokipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
Sources
- 1. findit.southwales.ac.uk [findit.southwales.ac.uk]
- 2. oecd.org [oecd.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fao.org [fao.org]
- 6. ppqs.gov.in [ppqs.gov.in]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pure.au.dk [pure.au.dk]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. filab.fr [filab.fr]
- 12. apvma.gov.au [apvma.gov.au]
- 13. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 14. grokipedia.com [grokipedia.com]
- 15. jrfglobal.com [jrfglobal.com]
- 16. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 17. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 18. researchgate.net [researchgate.net]
- 19. ijcmas.com [ijcmas.com]
Methoxyfenozide's potential for bioaccumulation in ecosystems
Topic: Methoxyfenozide's Potential for Bioaccumulation in Ecosystems Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Regulatory Affairs Professionals
Executive Summary: The Persistence-Bioaccumulation Paradox
This compound (MET) presents a unique toxicokinetic profile that challenges standard heuristic models in environmental risk assessment. As a diacylhydrazine insecticide acting as an ecdysone agonist, it exhibits high environmental persistence (DT50 > 300 days in soil) and moderate lipophilicity (Log Kow ~3.7). Theoretically, these properties predict significant bioconcentration in aquatic organisms.
However, empirical data reveals a bioaccumulation paradox : despite its lipophilic nature and environmental stability, MET exhibits negligible bioconcentration factors (BCF < 25 L/kg) in fish.[1] This guide dissects the mechanistic basis of this phenomenon, attributing it to rapid Phase II metabolic clearance (glucuronidation) that overrides passive uptake kinetics. We provide a technical roadmap for assessing these dynamics, from molecular physicochemical drivers to standardized OECD 305 validation protocols.
Chemical Identity & Physicochemical Drivers
The bioaccumulation potential of MET is governed by its ability to partition into lipid-rich tissues versus its susceptibility to hydrolytic or metabolic degradation.
Table 1: Physicochemical Properties Relevant to Bioaccumulation
| Parameter | Value | Implication for Bioaccumulation |
| IUPAC Name | N-tert-butyl-N-(3-methoxy-o-toluoyl)-3,5-xylohydrazide | Structure dictates receptor binding (EcR) and metabolic sites. |
| Molecular Weight | 368.47 g/mol | Moderate size allows membrane permeability. |
| Log Kow | 3.72 (pH 7, 20°C) | Critical: >3.0 threshold suggests potential for bioconcentration in lipids. |
| Water Solubility | 3.3 mg/L (20°C) | Low solubility limits dissolved fraction available for gill uptake. |
| Vapor Pressure | < 1.33 × 10⁻⁵ Pa | Non-volatile; transport is water/sediment-driven, not atmospheric. |
| Hydrolysis | Stable (pH 5, 7, 9) | Abiotic degradation in water is negligible; persistence is high. |
Environmental Fate: The "Sink" Effect
Before bioaccumulation can occur, the organism must encounter the compound. MET is characterized by high persistence but moderate mobility, leading to its accumulation in sediment "sinks" rather than the water column.
Fate Pathway Diagram
Figure 1: Environmental fate pathways illustrating the partitioning of this compound into sediment sinks, which serves as the primary long-term exposure route for benthic organisms.
Mechanisms of Bioaccumulation & Clearance[2]
This section addresses the core scientific question: Why is the BCF so low?
The Uptake vs. Elimination Balance
Bioaccumulation occurs when the rate of uptake (
For MET,
Metabolic Transformation (The Protective Mechanism)
Research indicates that fish and other non-target organisms rapidly metabolize MET, preventing equilibrium storage in lipid tissues. The primary pathway involves:
-
Phase I: Demethylation of the A-ring methoxy group (forming metabolite RH-117236 ).
-
Phase II: Rapid conjugation with glucuronic acid (forming RH-141518 ).
-
Elimination: The polar glucuronide conjugate is excreted via bile/feces.
Metabolic Pathway Diagram
Figure 2: The dominant metabolic pathway in vertebrates. Rapid glucuronidation renders the molecule hydrophilic, facilitating excretion and preventing bioaccumulation.
Empirical Bioaccumulation Data
Contrast the theoretical predictions with validated experimental results.
Table 2: Bioconcentration Factors (BCF) in Aquatic Species
| Organism | Exposure Type | BCF (L/kg) | Classification | Source |
| Bluegill Sunfish (Lepomis macrochirus) | Flow-through (28d) | 1.1 - 22.1 | Non-Bioaccumulative | EPA/EFSA Reviews |
| Rainbow Trout (Oncorhynchus mykiss) | Flow-through | < 10 | Non-Bioaccumulative | Industry Data |
| Daphnia magna | Static Renewal | N/A (Acute Toxicity dominates) | High Toxicity Risk | OECD 202 |
Analysis:
Regulatory thresholds for "Bioaccumulative" classification are typically BCF > 2000 (REACH) or BCF > 1000 (US EPA). MET values are orders of magnitude below these triggers. The "1.1 - 22.1" range confirms that steady-state tissue concentrations never reach critical levels due to the high elimination rate constant (
Experimental Protocol: OECD 305 (Flow-Through)
To validate bioaccumulation potential for new formulations or comparative studies, the OECD Test Guideline 305 is the gold standard. Below is a refined workflow emphasizing critical control points for MET.
Protocol Workflow
-
Pre-Test Stability Check: Verify MET stability in the test water. (MET is stable, so degradation during the test is not a confounding factor).
-
Uptake Phase (28 Days):
-
System: Flow-through aquaria to maintain constant concentration.
-
Concentrations: Two test concentrations (e.g., 0.02 mg/L and 0.2 mg/L) + Control. Note: Ensure concentrations are below the water solubility limit (3.3 mg/L).
-
Sampling: Sample fish and water at days 1, 3, 7, 14, 21, 28.
-
-
Depuration Phase (14-28 Days):
-
Transfer remaining fish to clean, compound-free water.
-
Sampling: Sample at days 1, 3, 7, 10, 14 to calculate elimination half-life (
).
-
-
Analysis:
-
Extract tissues (Lipid correction is vital).
-
Analyze via HPLC-MS/MS (LOQ < 0.01 mg/kg).[2]
-
Experimental Logic Diagram
Figure 3: Workflow for OECD 305 Bioconcentration Test. Critical decision point is the achievement of steady state (Plateau) before initiating depuration.
Ecological Risk Assessment (ERA)
While bioaccumulation is low, ecological risk remains due to high toxicity to specific invertebrates.
-
PBT Assessment:
-
P (Persistence): High. (Meets criteria).
-
B (Bioaccumulation): Low. (Does not meet criteria; BCF < 2000).
-
T (Toxicity): High for aquatic invertebrates (LC50 < 1 mg/L for some species).
-
-
Risk Characterization: The primary risk is not biomagnification up the food chain (secondary poisoning of birds/mammals), but rather direct toxicity to sediment-dwelling and aquatic invertebrates due to the compound's persistence in sediment sinks.
References
-
US EPA. (2013).[1] Environmental Fate and Ecological Risk Assessment for this compound. Office of Pesticide Programs. Link
-
Food and Agriculture Organization (FAO). (2003). This compound: Pesticide Residues in Food - 2003 Evaluations, Part II: Toxicological. Link
-
OECD. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD Guidelines for the Testing of Chemicals.[3] Link
-
Liu, X., et al. (2021). Characterization of the fate and distribution of this compound in a water-plant-fish-sediment microcosm. Science of The Total Environment. Link
Sources
Methoxyfenozide: A Deep Dive into its Insecticidal Activity Spectrum and Efficacy Evaluation
Abstract
Methoxyfenozide, a diacylhydrazine insecticide, has emerged as a significant tool in integrated pest management (IPM) programs due to its selective activity against lepidopteran pests. This technical guide provides a comprehensive review of this compound's insecticidal activity spectrum, delving into its unique mode of action as an ecdysone agonist. We will explore its efficacy against a range of target pests, its relative safety to non-target organisms, and the critical experimental protocols required for its evaluation. This guide is intended for researchers, scientists, and crop protection professionals, offering both foundational knowledge and practical insights into the application and assessment of this important insecticide.
Introduction: The Rise of a Selective Insecticide
This compound belongs to the diacylhydrazine class of insecticides, which act as insect growth regulators (IGRs).[1][2] Its development was a significant step forward in the quest for more target-specific and environmentally benign crop protection solutions. Unlike broad-spectrum neurotoxic insecticides, this compound's mode of action provides a high degree of selectivity, primarily targeting the larval stages of moths and butterflies (Lepidoptera).[1][2][3] This selectivity is crucial for preserving beneficial insect populations, which are vital for pollination and natural pest control. This guide will dissect the scientific underpinnings of this compound's activity, providing a robust framework for its effective and responsible use.
Mode of Action: An Ecdysone Agonist's Deceptive Embrace
The insecticidal efficacy of this compound lies in its ability to mimic the natural insect molting hormone, 20-hydroxyecdysone (20E).[3][4] It acts as a potent agonist of the ecdysone receptor (EcR), a nuclear receptor that, upon binding with 20E, initiates the molting process.[4]
By binding to the EcR, this compound triggers a premature and incomplete molt in larval insects.[1][2][5] This process is lethal as the larva is not physiologically prepared for ecdysis. Key consequences of this compound ingestion include:
-
Cessation of Feeding: Affected larvae quickly stop feeding, often within hours of exposure.[3]
-
Premature Apolysis: The epidermis separates from the old cuticle, initiating the molting process at an inappropriate time.[5]
-
Incomplete Ecdysis: The larva is unable to shed its old cuticle properly, leading to developmental arrest and mortality.[5]
-
Lethargy and Deformities: Affected larvae often become lethargic and may exhibit physical abnormalities before death.[3]
This targeted disruption of the molting cascade is highly specific to insects, particularly Lepidoptera, contributing to this compound's favorable toxicological profile for non-target organisms.[1]
Caption: this compound's mechanism of action as an ecdysone agonist.
Insecticidal Activity Spectrum: A Focused Approach
This compound's primary strength lies in its targeted activity against lepidopteran larvae. This specificity makes it a valuable component of IPM programs aimed at minimizing disruption to the broader ecosystem.
Target Pests
Extensive research and field use have demonstrated this compound's efficacy against a wide array of economically important lepidopteran pests.[1][2] These include, but are not limited to:
-
Bollworms: (e.g., Helicoverpa armigera)[7]
-
Budworms: [6]
-
Cabbageworms: (e.g., Pieris rapae)[2]
-
Codling Moth: (Cydia pomonella)[4]
-
Corn Borers: (e.g., Ostrinia nubilalis)[6]
-
Cutworms: [6]
-
Diamondback Moth: (Plutella xylostella)[8]
-
Earworms: [6]
-
Fruitworms: [2]
-
Leafrollers: [4]
The following table summarizes the documented activity of this compound against key lepidopteran pest families.
| Pest Family | Common Name | Example Species | Efficacy |
| Noctuidae | Armyworms, Bollworms, Cutworms, Loopers | Spodoptera exigua, Helicoverpa zea | High |
| Pyralidae | Corn Borers, Stem Borers | Ostrinia nubilalis | High |
| Tortricidae | Codling Moth, Leafrollers | Cydia pomonella | High |
| Plutellidae | Diamondback Moth | Plutella xylostella | High |
| Pieridae | Cabbageworms | Pieris rapae | High |
Non-Target Organisms
A key advantage of this compound is its relatively low toxicity to most non-target organisms, including beneficial insects, mammals, and birds.[1][4] This selectivity is a direct result of its specific mode of action targeting the ecdysone receptor, which is absent or structurally different in many non-arthropod species.
-
Beneficial Insects: this compound is generally considered safe for many beneficial insects, such as pollinators (e.g., honeybees) and predatory insects.[4][9] However, some studies have noted potential sublethal effects on certain parasitoid wasps, highlighting the importance of careful risk assessment in specific agroecosystems.[10]
-
Aquatic Invertebrates: While generally safer than many broad-spectrum insecticides, this compound can be toxic to some aquatic invertebrates, particularly midge larvae (chironomids).[4][7]
-
Vertebrates: this compound exhibits low acute toxicity to mammals, birds, and fish.[4][7]
Experimental Protocols for Efficacy Evaluation
To ensure the judicious and effective use of this compound, rigorous scientific evaluation of its efficacy is paramount. This section outlines key experimental protocols for both laboratory and field settings.
Laboratory Bioassays: Determining Intrinsic Toxicity
Laboratory bioassays are essential for determining the intrinsic toxicity of this compound to target pests and for monitoring the development of resistance. The primary endpoint of these assays is typically the lethal concentration (LC50) or lethal dose (LD50), which is the concentration or dose of the insecticide that causes 50% mortality in a test population.[2]
This method is commonly used for chewing insects like lepidopteran larvae.
Protocol:
-
Insect Rearing: Maintain a healthy and uniform laboratory colony of the target insect species.
-
Insecticide Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., acetone).
-
Diet Preparation: Prepare an artificial diet for the insect larvae.
-
Incorporation: Incorporate the this compound dilutions into the molten artificial diet before it solidifies. A control group with only the solvent should also be prepared.
-
Infestation: Place individual larvae in separate wells or containers with the treated diet.
-
Incubation: Maintain the bioassay under controlled conditions of temperature, humidity, and photoperiod.
-
Mortality Assessment: Record larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours). Larvae that are unable to move when prodded are considered dead.
-
Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence limits.
Caption: Workflow for a diet incorporation bioassay.
This method is used to determine the contact toxicity of an insecticide.
Protocol:
-
Insect Rearing: As described for the diet incorporation bioassay.
-
Insecticide Preparation: Prepare a series of dilutions of this compound in a volatile solvent like acetone.
-
Application: Using a micro-applicator, apply a precise volume (e.g., 1 microliter) of the insecticide solution to the dorsal thorax of each larva. A control group receives only the solvent.
-
Holding: Place the treated larvae in individual containers with an untreated food source.
-
Incubation and Assessment: Maintain under controlled conditions and assess mortality as described previously.
-
Data Analysis: Calculate the LD50 (in micrograms of insecticide per gram of insect body weight) using probit analysis.
Field Trials: Evaluating Performance in a Real-World Setting
Field trials are crucial for evaluating the efficacy of this compound under realistic agricultural conditions.
A robust experimental design is essential for obtaining reliable data. The randomized complete block design (RCBD) is commonly used to minimize the effects of field variability.[8]
Key Components:
-
Treatments: Include different application rates of this compound, a negative control (untreated), and a positive control (a standard commercial insecticide).
-
Replication: Each treatment should be replicated multiple times (typically 3-4 blocks) to account for spatial variation in the field.[8]
-
Plot Size: Plots should be large enough to minimize edge effects and allow for accurate sampling.
-
Randomization: Treatments should be randomly assigned to plots within each block.[8]
Caption: Example of a randomized complete block design in a field trial.
-
Application: Apply the insecticides according to the manufacturer's recommendations, ensuring uniform coverage.
-
Sampling: Collect pre-treatment and post-treatment data on pest populations (e.g., number of larvae per plant) and crop damage.
-
Data Analysis: Use statistical methods such as Analysis of Variance (ANOVA) to compare the mean pest populations and crop damage among the different treatments.[9]
Resistance Management: Preserving Efficacy for the Future
The development of insecticide resistance is a significant threat to the long-term efficacy of any crop protection product. While this compound's unique mode of action initially provided a solution for pests resistant to other insecticide classes, resistance to this compound has been documented in some insect populations.[11]
Key Resistance Mechanisms:
-
Metabolic Resistance: Increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases, can lead to the breakdown of this compound.[12][13]
-
Target-Site Resistance: Alterations in the ecdysone receptor can reduce its binding affinity for this compound.
Strategies for Resistance Management:
-
Rotation of MoAs: Avoid the repeated and exclusive use of this compound. Rotate with insecticides from different IRAC (Insecticide Resistance Action Committee) Mode of Action groups.[14]
-
Integrated Pest Management (IPM): Incorporate a variety of control tactics, including cultural, biological, and chemical methods, to reduce reliance on any single insecticide.
-
Monitoring: Regularly monitor pest populations for signs of resistance using the laboratory bioassays described above.
Conclusion: A Valuable Tool in the IPM Toolbox
This compound represents a significant advancement in insecticide technology, offering a highly selective and effective solution for the management of lepidopteran pests. Its unique mode of action as an ecdysone agonist provides a valuable tool for IPM programs, helping to conserve beneficial insect populations and reduce the environmental impact of agriculture. However, the long-term sustainability of this compound's efficacy depends on its responsible use. By understanding its insecticidal activity spectrum, employing rigorous efficacy evaluation protocols, and implementing sound resistance management strategies, researchers and crop protection professionals can ensure that this important insecticide remains a valuable asset for years to come.
References
-
Chemical Warehouse. This compound - Active Ingredient Page. [Link]
-
National Institutes of Health. This compound tolerance in Chrysoperla carnea: Inheritance, dominance and preliminary detoxification mechanisms - PMC. [Link]
-
Food and Agriculture Organization of the United Nations. This compound (209). [Link]
-
YouTube. This compound Insecticide: Mode of Action, formulation, Uses, and Benefits for Pest Control. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. Public Release Summary - Evaluation of the new active this compound in the product PRODIGY 240 SC INSECTICIDE. [Link]
-
PubMed. This compound resistance of the housefly, Musca domestica L. (Diptera: Muscidae): cross-resistance patterns, stability and associated fitness costs. [Link]
-
University of Hertfordshire. This compound (Ref: RH 2485) - AERU. [Link]
-
ResearchGate. The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist | Request PDF. [Link]
-
MDPI. Effects of this compound-Loaded Fluorescent Mesoporous Silica Nanoparticles on Plutella xylostella (L.) (Lepidoptera: Plutellidae) Mortality and Detoxification Enzyme Levels Activities. [Link]
-
ResearchGate. (PDF) Effects of the insecticides this compound and cypermethrin on non-target arthropods: a field experiment. [Link]
-
ResearchGate. (PDF) Effects of this compound, Indoxacarb, and Other Insecticides on the Beneficial Egg Parasitoid Trichogramma nr. brassicae (Hymenoptera: Trichogrammatidae) Under Laboratory and Field Conditions. [Link]
-
National Institutes of Health. Determination of this compound Residues in Water and Soil by Liquid Chromatography: Evaluation of its Environmental Fate Under Laboratory Conditions - PMC. [Link]
-
PubMed Central. Toxicity and biochemical impact of this compound/spinetoram mixture on susceptible and this compound-selected strains of Spodoptera littoralis (Lepidoptera: Noctuidae). [Link]
-
California Department of Pesticide Regulation. Human Health Reference Levels for this compound Residues in Surface Water and Groundwater. [Link]
-
Corteva Agriscience. Intrepid 2F® Insecticide. [Link]
-
IRAC. INSECTICIDE RESISTANCE MANAGEMENT GUIDELINES. [Link]
-
IRAC. IRAC Susceptibility Test Methods Series. [Link]
-
PubMed. A Standardized Lepidopteran Bioassay to Investigate the Bioactivity of Insecticidal Proteins Produced in Transgenic Crops. [Link]
-
IRAC. IRAC Susceptibility Test Methods. [Link]
-
Beltwide Cotton Conferences. 2014: METHODOLOGY FOR RUNNING DIET-INCORPORATED BIOASSAYS WITH THE DIAMIDES. [Link]
-
MDPI. Meta-Analysis of Herbicide Non-Target Effects on Pest Natural Enemies. [Link]
-
CABI Digital Library. Statistical Analysis on Field Efficacy Trial of Pesticide Using Visual Basic. [Link]
-
NSF Public Access Repository. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. [Link]
-
PubMed. Biochemical mechanisms of this compound resistance in the cotton leafworm Spodoptera littoralis. [Link]
-
MDPI. In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella. [Link]
-
Regulations.gov. Environmental Fate and Ecological Risk Assessment Endangered Species Effects Determination for this compound. [Link]
-
SciSpace. Comparison of different bioassay methods for determining insecticide resistance in European Grapevine Moth, Lobesia botrana (Denis & Schiffermüller) (Lepidoptera. [Link]
-
Research Journal of Agricultural Sciences. Leaf-Dip and Diet Incorporation Bioassays for Determining the Lethal Concentrations of a Chemical Pesticide and a Biopesticide a. [Link]
-
ResearchGate. The IRAC (Insecticide Resistance Action Committee) method of laboratory pesticide test. [Link]
-
PubMed. Development of an in vitro binding assay for ecdysone receptor of mysid shrimp (Americamysis bahia). [Link]
-
National Institutes of Health. Rapid test to detect insecticide resistance in field populations of Spodoptera frugiperda (Lepidoptera: Noctuidae). [Link]
-
JoVE. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. [Link]
-
ScienceOpen. Reporter gene assays for screening and identification of novel molting hormone. [Link]
-
BCPC. Session 7A Effects of pesticides on non-target arthropods. [Link]
-
bioRxiv. Opportunistic binding of EcR to open chromatin drives tissue-specific developmental responses. [Link]
-
WUR eDepot. TRIAL SETUP AND STATISTICAL ANALYSIS. [Link]
-
R4P. Trends and Challenges in Pesticide Resistance Detection. [Link]
-
ResearchGate. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. [Link]
-
SciSpace. Bioassay Techniques in Entomological Research. [Link]
-
YouTube. Resistance Management – Understanding IRAC and FRAC Codes. [Link]
-
PubChem - NIH. This compound | C22H28N2O3 | CID 105010. [Link]
-
PubMed. Assessment of non-target toxicity of insecticides on Ganaspis brasiliensis (Ihering) in laboratory and field conditions. [Link]
-
PubMed Central. From Extrapolation to Precision Chemical Hazard Assessment: The Ecdysone Receptor Case Study. [Link]
-
Pest Management Science. Assessment of non‐target toxicity of insecticides on Ganaspis brasiliensis (Ihering) in laboratory and field conditions. [Link]
-
IRAC. IRAC: Insecticide Resistance Action Committee. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. LC50 calculations help predict toxicity - Responsible Seafood Advocate [globalseafood.org]
- 3. fao.org [fao.org]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. entomoljournal.com [entomoljournal.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pp1.eppo.int [pp1.eppo.int]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijcmas.com [ijcmas.com]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical mechanisms of this compound resistance in the cotton leafworm Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. irac-online.org [irac-online.org]
Methodological & Application
Technical Support Center: Methoxyfenozide Application Guide
Topic: Refinement of Methoxyfenozide Dosage for Different Larval Stages Department: Agricultural Chemistry & Insect Physiology Support Status: Active Knowledge Base
Core Mechanism & Pharmacodynamics
User Query: “I treated my larvae 24 hours ago, but they are still moving and feeding. Is the compound degraded?”
Technical Insight: this compound is not a neurotoxin (unlike pyrethroids or organophosphates) that causes immediate knockdown. It is a diacylhydrazine Insect Growth Regulator (IGR) that acts as an Ecdysone Receptor (EcR) Agonist .[1][2]
It mimics the insect molting hormone, 20-hydroxyecdysone (20E).[1][3][4] Upon binding to the EcR/USP complex, it initiates a premature, lethal molt. The larvae stop feeding only when the molting cycle is physically triggered, which can take 24–72 hours depending on the instar and temperature. Survival at 24 hours is expected behavior.
Mechanism of Action (Signaling Pathway)
The following diagram illustrates how this compound hijacks the molting pathway, bypassing natural hormonal regulation.
Figure 1: this compound binds to the EcR/USP complex, forcing gene transcription that leads to a premature, fatal molt (double cuticle formation).[1][2]
Dosage Refinement by Larval Stage (Instar)
User Query: “My LC50 established for L2 larvae is showing <10% mortality on L4 larvae. Do I just double the dose?”
Technical Insight: Doubling the dose is often insufficient. Susceptibility to this compound decreases non-linearly as larvae age. This is driven by two factors:
-
Allometry: Larger body mass requires a higher absolute dose to reach the receptor threshold.
-
Metabolic Detoxification: Older instars (L4–L5) express significantly higher levels of Cytochrome P450 monooxygenases (specifically CYP321 family in Lepidoptera), which metabolize the drug before it reaches the receptor.
Dosage Scaling Guide (Based on Spodoptera models)
The following table summarizes the shift in Lethal Concentration (LC) values required to achieve comparable mortality across stages.
| Larval Stage | Relative Susceptibility | Metabolic Activity (P450) | Recommended Dosage Scaling |
| L1 (Neonate) | High | Low | 1.0x (Baseline) |
| L2 (Early) | High | Low-Moderate | 1.2x – 1.5x |
| L3 (Mid) | Moderate | Moderate | 2.5x – 4.0x |
| L4 (Late) | Low | High | 10x – 15x |
| L5 (Pre-pupal) | Very Low | Very High | Not Recommended (Physiological cessation of feeding) |
Critical Note: Treatment of L5 (final instar) is rarely effective because these larvae naturally cease feeding to prepare for pupation, reducing oral uptake. Furthermore, the EcR expression profile changes during the wandering stage, rendering agonists less effective.
Troubleshooting & Experimental Validation
User Query: “I am seeing high variability in my bioassay results. Some replicates die, others pupate normally.”
Technical Insight: Variability in this compound assays is usually caused by molting synchronization issues . If larvae are treated immediately after a molt (early instar), they are highly susceptible. If they are treated late in the instar (close to the natural pulse of ecdysone), the exogenous agonist has less physiological impact because the endogenous hormone is already spiking.
Diagnostic Workflow
Use this logic flow to identify the root cause of assay failure.
Figure 2: Diagnostic logic for troubleshooting failed this compound bioassays. PBO (Piperonyl Butoxide) inhibits P450 enzymes, confirming metabolic resistance.[5]
Standardized Leaf-Dip Bioassay Protocol
Objective: Determine LC50 for L3 Larvae (Lepidoptera).
Reagents:
-
Technical grade this compound (dissolved in acetone).
-
Surfactant (e.g., Triton X-100, 0.01%).
-
Fresh host plant leaves (uniform size, e.g., cabbage or cotton disks).
Protocol Steps:
-
Stock Preparation: Dissolve this compound in acetone to create a 1000 ppm stock.
-
Serial Dilution: Prepare 5–7 concentrations using distilled water containing 0.01% Triton X-100. Ensure the solvent (acetone) concentration in the final solution is <1%.
-
Leaf Treatment:
-
Cut leaf disks (approx. 4 cm diameter).
-
Dip disks into the solution for 10–20 seconds .
-
Air dry on paper towels for 2 hours (ambient temp).
-
-
Exposure: Place 10 synchronized L3 larvae (starved for 2 hours) per petri dish containing treated leaves.
-
Incubation: Maintain at 25°C ± 1°C, 65% RH, 16:8 L:D photoperiod.
-
Assessment:
-
72 Hours: Check for "head capsule slippage" (apolysis) without shedding.
-
96 Hours: Final mortality count. Dead larvae often appear dark, shrunken, or trapped in their old cuticle (the "double cuticle" phenotype).
-
Sublethal Effects & Long-Term Monitoring
User Query: “The larvae survived the treatment, but the resulting adults are deformed. Should I count these as dead?”
Technical Insight: Yes, in the context of population dynamics, these are often "genetic deaths." this compound exhibits profound sublethal effects on reproduction.
-
Fecundity Reduction: Survivors treated at L3/L4 often show a 30–50% reduction in egg-laying capacity due to ovarian malformation during the pupal stage.
-
Wing Malformation: Adults may emerge with crumpled wings, rendering them unable to mate or disperse.
-
Data Handling: If your study focuses on population control, calculate "Total Effect" = (Larval Mortality + Sterile/Deformed Adults).
References
-
Smagghe, G., et al. (2003). The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist.[3][6]PubMed .[7] Link
-
Rodriguez-Enriquez, C.L., et al. (2010).[8] Toxicity and sublethal effects of this compound on Spodoptera exigua (Lepidoptera: Noctuidae).[8][9][10]Journal of Economic Entomology . Link
-
Mosallanejad, H., et al. (2009). Biochemical mechanisms of this compound resistance in the cotton leafworm Spodoptera littoralis.[6]Pest Management Science . Link
-
Sun, Y., et al. (2025). CYP321F3 mediates metabolic resistance to this compound in rice stem borer, Chilo suppressalis.[5]Pest Management Science . Link
-
Carlson, G.R., et al. (2001). Discovery and chemistry of the diacylhydrazines.Insecticides with Novel Modes of Action . Link
Sources
- 1. The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. CYP321F3 mediates metabolic resistance to this compound in rice stem borer, Chilo suppressalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical mechanisms of this compound resistance in the cotton leafworm Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sdbonline.org [sdbonline.org]
- 8. Toxicity and sublethal effects of this compound on Spodoptera exigua (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lethal and sublethal effects of this compound and spinosad on Spodoptera littoralis (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Application Notes and Protocols for Methoxyfenozide Susceptibility Testing
Introduction: Understanding Methoxyfenozide and the Imperative for Susceptibility Testing
This compound is a diacylhydrazine insecticide that offers selective control of lepidopteran pests, making it a valuable tool in integrated pest management (IPM) programs.[1] Its unique mode of action as an ecdysone receptor agonist sets it apart from many neurotoxic insecticides.[2] this compound mimics the insect molting hormone, 20-hydroxyecdysone, leading to a premature and incomplete molt, which is ultimately lethal to the target larvae.[2][3] This targeted mechanism provides a high margin of safety for non-target organisms, including beneficial insects.[3]
However, the efficacy of any insecticide can be threatened by the development of resistance in pest populations.[2][4] Monitoring the susceptibility of target pests to this compound is crucial for effective resistance management and the long-term sustainability of this important insecticide.[5] Laboratory bioassays are the cornerstone of this monitoring, providing a quantitative measure of insecticide efficacy and enabling the early detection of resistance.[1]
These application notes provide detailed protocols for conducting laboratory bioassays to determine the susceptibility of lepidopteran larvae to this compound. The methodologies described herein are designed to be robust, reproducible, and adaptable to a range of research and monitoring applications.
Scientific Principles: The "Why" Behind the "How"
A successful bioassay is a self-validating system. The protocols outlined below are grounded in established toxicological principles to ensure the generation of reliable and meaningful data.
Causality in Experimental Design:
-
Mode of Action: this compound is primarily active through ingestion.[3] Therefore, the primary bioassay methods described focus on oral exposure through treated diet or host plant material. A topical application protocol is also included to assess contact toxicity.
-
Dose-Response Relationship: The fundamental principle underlying these bioassays is the dose-response relationship, which dictates that the intensity of the biological response (in this case, mortality or developmental arrest) is proportional to the dose of the toxicant.
-
Lethal Concentration (LC50): The key metric derived from these bioassays is the median lethal concentration (LC50), which is the concentration of this compound that causes 50% mortality in a test population. This value serves as a reliable benchmark for comparing the susceptibility of different insect populations.
-
Resistance Ratio (RR): By comparing the LC50 of a field-collected population to that of a known susceptible laboratory strain, a resistance ratio can be calculated. This ratio provides a quantitative measure of the level of resistance in the field population.
Core Protocols for this compound Susceptibility Bioassays
Three primary methods are presented for assessing this compound susceptibility: diet incorporation, leaf dip, and topical application. The choice of method will depend on the target insect species, available resources, and the specific research question.
Protocol 1: Diet Incorporation Bioassay
This is the most common and often most reliable method for assessing the toxicity of ingested insecticides like this compound.
Objective: To determine the LC50 of this compound by incorporating it into the artificial diet of the target insect.
Materials:
-
Technical grade this compound (>95% purity)
-
Acetone or other suitable solvent
-
Artificial diet for the target insect species
-
Multi-well bioassay trays (e.g., 128-well or 32-well) or small petri dishes
-
Fine camel-hair brush
-
Incubator or environmental chamber set to appropriate conditions (e.g., 25 ± 2°C, 60-70% RH, 16:8 h L:D photoperiod)
-
Second or third instar larvae of the target insect
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of technical grade this compound.
-
Dissolve it in a minimal amount of a suitable solvent (e.g., acetone) to prepare a high-concentration stock solution (e.g., 1000 µg/mL).
-
Store the stock solution in a tightly sealed glass vial at 4°C, protected from light.
-
-
Serial Dilutions:
-
Perform a series of dilutions from the stock solution using the same solvent to create a range of at least 5-7 test concentrations.
-
The concentration range should be chosen to produce mortality between 10% and 90%. Preliminary range-finding tests may be necessary.
-
A control solution containing only the solvent should also be prepared.
-
-
Diet Preparation and Incorporation:
-
Prepare the artificial diet according to the standard procedure for the target insect.
-
While the diet is still liquid and has cooled to a point where it will not cause the solvent to evaporate instantly (typically around 45-50°C), add a known volume of the this compound solution or the solvent control.
-
Thoroughly mix the diet to ensure a homogenous distribution of the insecticide. The final solvent concentration in the diet should be kept low (e.g., <1%) to avoid any toxic effects from the solvent itself.
-
-
Assay Setup:
-
Dispense a consistent amount of the treated diet into each well of the bioassay trays or into each petri dish.
-
Allow the diet to solidify at room temperature.
-
Using a fine camel-hair brush, carefully transfer one larva of the appropriate instar into each well.
-
Use a minimum of 3 replicates for each concentration and the control, with at least 10-20 larvae per replicate.
-
-
Incubation and Data Collection:
-
Seal the bioassay trays with a ventilated lid to prevent larval escape and maintain humidity.
-
Place the trays in an incubator under controlled environmental conditions.
-
Assess mortality at regular intervals. For this compound, which acts as a growth regulator, the final mortality assessment should be made after a sufficient period for the molting process to be affected, typically ranging from 72 hours to 11 days, depending on the insect species and larval stage.[6]
-
Larvae are considered dead if they are unable to move when gently prodded with a fine brush. Symptoms of this compound poisoning include cessation of feeding, lethargy, and failed ecdysis.
-
Protocol 2: Leaf Dip Bioassay
This method is suitable for insects that are reared on host plant leaves.
Objective: To determine the LC50 of this compound by exposing larvae to treated host plant leaves.
Materials:
-
This compound stock solution and serial dilutions (as in Protocol 1)
-
Distilled water
-
A non-ionic surfactant (e.g., Triton X-100)
-
Fresh, untreated host plant leaves
-
Forceps
-
Filter paper
-
Petri dishes
-
Second or third instar larvae of the target insect
Procedure:
-
Preparation of Treatment Solutions:
-
Prepare aqueous solutions of this compound at the desired concentrations by diluting the stock solution in distilled water containing a small amount of a non-ionic surfactant (e.g., 0.01-0.05%). The surfactant helps in the uniform wetting of the leaf surface.
-
Prepare a control solution with distilled water and surfactant only.
-
-
Leaf Treatment:
-
Assay Setup:
-
Place one treated leaf in each petri dish. A small piece of moistened filter paper can be added to maintain humidity.
-
Introduce a known number of larvae (e.g., 10-20) into each petri dish.
-
Use a minimum of 3 replicates for each concentration and the control.
-
-
Incubation and Data Collection:
-
Seal the petri dishes and incubate under controlled conditions.
-
Assess mortality after a predetermined period, typically 72 hours.[7]
-
The criteria for mortality are the same as in the diet incorporation bioassay.
-
Protocol 3: Topical Application Bioassay
This method assesses the contact toxicity of this compound.
Objective: To determine the median lethal dose (LD50) of this compound when applied directly to the insect's cuticle.
Materials:
-
This compound stock solution and serial dilutions in a volatile solvent like acetone (as in Protocol 1)
-
Micro-applicator capable of delivering precise volumes (e.g., 0.5-1 µL)
-
Third instar larvae of the target insect, of a uniform weight
-
CO2 or chilling plate for anesthetizing the larvae
-
Petri dishes with untreated diet or host plant material
Procedure:
-
Larval Preparation:
-
Anesthetize the larvae using CO2 or by placing them on a chilling plate.
-
Select larvae of a consistent weight for the assay.
-
-
Insecticide Application:
-
Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the this compound solution or the solvent control to the dorsal thoracic region of each larva.[8]
-
-
Assay Setup:
-
Place the treated larvae individually in petri dishes containing a small amount of untreated artificial diet or a fresh, untreated leaf.
-
Use a minimum of 3 replicates for each concentration and the control, with at least 10 larvae per replicate.
-
-
Incubation and Data Collection:
-
Incubate the petri dishes under controlled conditions.
-
Assess mortality after 72 hours.[8]
-
The criteria for mortality are the same as in the previous protocols.
-
Data Analysis and Interpretation
1. Mortality Correction:
Correct the observed mortality for control mortality using Abbott's formula if the control mortality is between 5% and 20%:
Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100
Where 'n' is the number of surviving larvae and 'T' and 'C' are the treated and control groups, respectively. If control mortality exceeds 20%, the assay should be repeated.
2. Probit Analysis:
-
The corrected mortality data should be subjected to probit analysis to calculate the LC50 or LD50 values and their 95% confidence intervals.[9][10]
-
Probit analysis transforms the sigmoid dose-response curve into a straight line, allowing for the estimation of the concentration or dose required to cause a specific level of mortality.[9]
-
Several statistical software packages are available for performing probit analysis.[11][12]
3. Resistance Ratio (RR):
-
Calculate the resistance ratio to quantify the level of resistance in a field population:
RR = LC50 of the field population / LC50 of the susceptible reference population
-
A susceptible laboratory strain that has not been exposed to insecticides should be used as the reference.
-
The interpretation of RR values can vary, but generally:
-
RR = 1: Susceptible
-
RR > 1 and < 10: Low level of resistance
-
RR > 10 and < 100: Moderate level of resistance
-
RR > 100: High level of resistance
-
Data Presentation
Summarize the quantitative data in a clear and structured table for easy comparison.
| Insect Population | Bioassay Method | LC50 (µg/mL or µg/g diet) | 95% Confidence Interval | Slope ± SE | Resistance Ratio (RR) |
| Susceptible Lab Strain | Diet Incorporation | 0.5 | 0.4 - 0.6 | 2.1 ± 0.2 | 1.0 |
| Field Population A | Diet Incorporation | 5.0 | 4.2 - 5.9 | 1.8 ± 0.3 | 10.0 |
| Field Population B | Leaf Dip | 12.5 | 10.1 - 15.4 | 1.5 ± 0.2 | 25.0 (relative to susceptible strain tested with the same method) |
Visualizations
This compound Mode of Action
Caption: this compound binds to the ecdysone receptor complex, initiating a lethal premature molt.
General Bioassay Workflow
Caption: Workflow for this compound susceptibility testing from preparation to data analysis.
References
-
Carlson, G. R., et al. (2001). The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist. Pest Management Science, 57(2), 115-119. [Link]
-
AERU. (n.d.). This compound (Ref: RH 2485). University of Hertfordshire. [Link]
-
Jensen, B. M., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments, (179), e63391. [Link]
-
Kim, J., et al. (2015). Determination of this compound Residues in Water and Soil by Liquid Chromatography: Evaluation of its Environmental Fate Under Laboratory Conditions. Journal of the Korean Society for Applied Biological Chemistry, 58(1), 75-82. [Link]
-
Pineda, S., et al. (2007). Toxicity and sublethal effects of this compound on Spodoptera exigua (Lepidoptera: Noctuidae). Journal of Economic Entomology, 100(3), 785-791. [Link]
-
Sims, S. R. (1998). Bioassays. In Methods in Molecular Biology, vol. 89: Bacillus thuringiensis: Biology, Ecology and Application (pp. 33-46). Humana Press. [Link]
-
Sırlıbaş, F. A., & Kumbıçak, Z. (2025). Investigation of this compound insecticide genotoxicity with Allium and SMART methods. Spanish Journal of Agricultural Research, 23(2), e0950. [Link]
-
Jensen, B. M., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. ResearchGate. [Link]
-
Marrone, P. G., et al. (2020). Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology. Journal of Medical Entomology, 57(6), 1665-1674. [Link]
-
Kumar, S., & Singh, A. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 16-21. [Link]
-
Işık, M., & Görür, G. (2015). Comparison of different bioassay methods for determining insecticide resistance in European Grapevine Moth, Lobesia botrana (Denis & Schiffermüller) (Lepidoptera: Tortricidae). Turkish Journal of Entomology, 39(4), 379-387. [Link]
-
Prasad, S., & Mukhopadhyay, A. (2016). Leaf-Dip and Diet Incorporation Bioassays for Determining the Lethal Concentrations of a Chemical Pesticide and a Biopesticide. Research Journal of Agricultural Sciences, 7(1), 1-5. [Link]
-
Wang, Y., et al. (2022). Effects of this compound-Loaded Fluorescent Mesoporous Silica Nanoparticles on Plutella xylostella (L.) (Lepidoptera: Plutellidae) Mortality and Detoxification Enzyme Levels Activities. International Journal of Molecular Sciences, 23(15), 8421. [Link]
-
Sırlıbaş, F. A., & Kumbıçak, Z. (2025). Investigation of this compound insecticide genotoxicity with Allium and SMART methods. Spanish Journal of Agricultural Research, 23(2), 20950. [Link]
-
FAO. (2003). This compound (209). In 2003 JMPR - Evaluations Part I - Residues. [Link]
-
IRAC. (n.d.). MODE OF ACTION CLASSIFICATION SCHEME. Insecticide Resistance Action Committee. [Link]
-
Thorne, J. E., et al. (1995). Probit Analysis of Correlated Data: Multiple Observations Over Time at One Concentration. Journal of Economic Entomology, 88(5), 1510-1514. [Link]
-
El-Sheikh, E. S. A., et al. (2022). Toxicity and biochemical impact of this compound/spinetoram mixture on susceptible and this compound-selected strains of Spodoptera littoralis (Lepidoptera: Noctuidae). Scientific Reports, 12(1), 6981. [Link]
-
Thorne, J. E., et al. (1995). Probit Analysis: Assessing Goodness-of-Fit Based on Backtransformation and Residuals. Journal of Economic Entomology, 88(5), 1515-1520. [Link]
-
Kim, J., et al. (2015). Determination of this compound Residues in Water and Soil by Liquid Chromatography: Evaluation of its Environmental Fate Under Laboratory Conditions. ResearchGate. [Link]
-
Smagghe, G., & Degheele, D. (2003). Toxicity and kinetics of this compound in greenhouse-selected Spodoptera exigua (Lepidoptera: Noctuidae). Pest Management Science, 59(1), 107-112. [Link]
-
El-Sheikh, E. S. A., et al. (2022). Toxicity and biochemical impact of this compound/spinetoram mixture on susceptible and this compound-selected strains of Spodoptera littoralis (Lepidoptera: Noctuidae). ResearchGate. [Link]
-
Abarca, J. B., et al. (2022). BioRssay: an R package for analyses of bioassays and probit graphs. Parasites & Vectors, 15(1), 31. [Link]
-
Stacke, R. F., et al. (2022). Interspecific Variation in Susceptibility to Insecticides by Lepidopteran Pests of Soybean, Cotton, and Maize Crops From Brazil. Journal of Economic Entomology, 115(1), 223-230. [Link]
-
Bondari, K. (n.d.). Analysis of Dosage-Response Data in Agricultural Research. SAS Institute. [Link]
-
Farag, A. M., et al. (2009). Effects of sublethal doses of this compound on the development, survival and reproduction of Spodoptera frugiperda. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound (Ref: RH 2485) [sitem.herts.ac.uk]
- 3. The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. irac-online.org [irac-online.org]
- 6. Toxicity and sublethal effects of this compound on Spodoptera exigua (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ars.usda.gov [ars.usda.gov]
- 11. BioRssay: an R package for analyses of bioassays and probit graphs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www8.sas.com [www8.sas.com]
Application Notes & Protocols: Synthesis of Radiolabeled Methoxyfenozide for Metabolism Studies
Document ID: AN-2026-01-CM-METHOXY
Introduction: The Critical Role of Radiolabeling in ADME Studies
Methoxyfenozide, a diacylhydrazine insecticide, acts as an ecdysone receptor agonist, disrupting the molting process in lepidopteran pests. To ensure human and environmental safety, regulatory bodies worldwide, guided by frameworks like those from the Organisation for Economic Co-operation and Development (OECD), require a thorough understanding of a pesticide's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] Radiolabeling the active ingredient is the gold-standard methodology for these investigations, enabling precise tracking and quantification of the parent compound and its metabolites in complex biological matrices.[2]
This document provides a detailed protocol for the synthesis, purification, and characterization of Carbon-14 ([¹⁴C])-labeled this compound. Carbon-14 is selected as the radionuclide for its long half-life (5730 years), which eliminates the need for decay correction during typical study durations, and its presence in the core chemical structure ensures the radiolabel is not easily lost through metabolic processes.[3][4] The synthesis strategy focuses on incorporating the [¹⁴C] label into a stable aromatic ring of the molecule, providing a robust tracer for comprehensive metabolism and environmental fate studies.[5][6]
Principle of the Radiosynthesis
The synthesis of [¹⁴C]-Methoxyfenozide is achieved through a convergent synthesis approach. This strategy involves the coupling of two key intermediates: a non-labeled hydrazide precursor and a radiolabeled benzoyl chloride. Specifically, the protocol describes the acylation of N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide with [¹⁴C]-3,5-dimethylbenzoyl chloride. The ¹⁴C label is uniformly distributed on the 3,5-dimethylbenzoyl aromatic ring ("B-ring").[6]
This labeling position is metabolically stable, as studies have shown that metabolism of this compound primarily involves modifications like demethylation and hydroxylation, rather than cleavage of the hydrazide bond or degradation of the aromatic rings.[3] The final coupling reaction is a variation of the Schotten-Baumann reaction, conducted under basic conditions to facilitate the nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon of the radiolabeled acyl chloride.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| [Ring-UL-¹⁴C]-3,5-Dimethylbenzoic Acid | Radiochemical | Custom Synthesis | Specific Activity: 50-60 mCi/mmol |
| Oxalyl Chloride ((COCl)₂) | ≥98% | Sigma-Aldrich | |
| N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide | ≥97% | Custom Synthesis | |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific | |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | |
| Hexanes | HPLC Grade | Fisher Scientific | |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific | |
| Water | HPLC Grade | Fisher Scientific | |
| Liquid Scintillation Cocktail | Ultima Gold™ | PerkinElmer | |
| Certified this compound Standard | ≥99.5% | ChemService |
Safety Precaution: All operations involving [¹⁴C] materials must be conducted in a certified radiochemical laboratory by trained personnel. Appropriate personal protective equipment (PPE), including lab coats, safety glasses, and gloves, is mandatory. Work should be performed within a fume hood equipped with a charcoal filter to trap volatile radioactive compounds. All radioactive waste must be disposed of according to institutional and national regulations.
Experimental Protocol
Part A: Synthesis of [¹⁴C]-3,5-Dimethylbenzoyl Chloride (Intermediate)
This initial step converts the commercially available radiolabeled carboxylic acid into a more reactive acyl chloride, which is essential for the subsequent coupling reaction.
-
Reaction Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend [Ring-UL-¹⁴C]-3,5-dimethylbenzoic acid (e.g., 50 mg, ~0.33 mmol, with a specific activity of 55 mCi/mmol) in anhydrous toluene (3 mL).
-
Activation: Add oxalyl chloride (0.1 mL, ~1.1 mmol, ~3.5 equivalents) dropwise to the suspension at room temperature. A catalytic amount of anhydrous pyridine (1 drop) can be added to accelerate the reaction.
-
Reaction: Stir the mixture at 50-60°C for 2-3 hours. The reaction progress can be monitored by the cessation of gas (CO₂, CO, HCl) evolution. The solid benzoic acid will dissolve as it converts to the soluble acyl chloride.
-
Work-up: After cooling to room temperature, remove the solvent and excess oxalyl chloride under reduced pressure (in a shielded rotary evaporator connected to a base trap). The resulting crude [¹⁴C]-3,5-dimethylbenzoyl chloride is a pale yellow oil or solid and is used immediately in the next step without further purification.
-
Scientist's Note (Causality): Oxalyl chloride is a superior choice to thionyl chloride for this conversion as its byproducts (CO₂, CO, HCl) are gaseous, simplifying the work-up procedure and ensuring a high-purity intermediate for the next step.[8] The reaction is performed under anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.
Part B: Synthesis of [¹⁴C]-Methoxyfenozide
This is the final coupling step to form the target molecule.
-
Precursor Solution: In a separate 25 mL flask, dissolve N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide (approx. 80 mg, 0.34 mmol, 1.02 equivalents) in anhydrous toluene (5 mL). Cool the solution to 0-5°C in an ice bath.[7]
-
Coupling Reaction: Dissolve the crude [¹⁴C]-3,5-dimethylbenzoyl chloride from Part A in anhydrous toluene (2 mL) and add it dropwise to the chilled hydrazide solution. Simultaneously, add a 40% aqueous sodium hydroxide solution dropwise to neutralize the HCl generated during the reaction and maintain a basic pH, keeping the dropping temperature below 5°C.[7]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by radio-TLC (Thin Layer Chromatography) or HPLC to confirm the consumption of the starting material.
-
Quenching and Extraction: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 10 mL of 1M HCl, 10 mL of saturated NaHCO₃ solution, and 10 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude [¹⁴C]-Methoxyfenozide as a white or off-white solid.
Purification and Characterization
Purification is critical to ensure that the radiolabeled product used in metabolism studies is of high chemical and radiochemical purity.
Purification by Preparative HPLC
The crude product is purified using High-Performance Liquid Chromatography (HPLC).
| Parameter | Condition |
| Column | Phenomenex Luna 5 µm C18(2) 100Å, 250 x 10 mm |
| Mobile Phase | Isocratic: 75% Acetonitrile / 25% Water[9] |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 220 nm and an in-line radioactivity detector |
| Injection Volume | Dissolve crude product in ACN; inject appropriate volume |
Collect the fraction corresponding to the retention time of a certified this compound standard (typically ~3.5-4.0 minutes under analytical conditions).[9] Combine the pure fractions and remove the solvent under reduced pressure to obtain the final purified [¹⁴C]-Methoxyfenozide.
Quality Control and Characterization
A self-validating protocol requires rigorous confirmation of the final product's identity, purity, and specific activity.
-
Radiochemical Purity: Analyze the final product using analytical HPLC with radioactivity detection. The radiochemical purity should be ≥98%.[6]
-
Chemical Identity: Confirm the structure by co-elution with a certified this compound standard on HPLC. For non-radioactive trial runs, identity can be further confirmed by LC-MS/MS.[10]
-
Specific Activity (SA):
-
Accurately weigh a small amount of the purified product.
-
Dissolve it in a known volume of a suitable solvent (e.g., acetonitrile).
-
Determine the concentration (mg/mL) using an HPLC-UV calibration curve generated with the certified standard.
-
Measure the radioactivity (dpm/mL) of the solution using Liquid Scintillation Counting (LSC).
-
Calculate the Specific Activity: SA (mCi/mmol) = (dpm/mL) / (concentration mg/mL) * (MW g/mol ) / (2.22 x 10⁹ dpm/mCi) * (1000 mg/g).
-
| QC Parameter | Specification | Typical Result |
| Appearance | White Solid | Conforms |
| Radiochemical Purity | ≥ 98% | 99.1% |
| Chemical Purity (HPLC-UV) | ≥ 98% | 99.3% |
| Specific Activity | 50 - 60 mCi/mmol | 54.8 mCi/mmol |
| Retention Time Match | Matches certified standard | Conforms |
Visualization of Workflow
The overall process from starting materials to the final, characterized product is outlined below.
Caption: Radiosynthesis workflow for [¹⁴C]-Methoxyfenozide.
References
-
Determination of this compound Residues in Water and Soil by Liquid Chromatography: Evaluation of its Environmental Fate Under Laboratory Conditions. National Institutes of Health (NIH). Available from: [Link]
- CN102040540A - Synthetic method of this compound. Google Patents.
-
This compound | C22H28N2O3 | CID 105010. PubChem, National Institutes of Health (NIH). Available from: [Link]
-
4.14 this compound (209)(T,R). Food and Agriculture Organization of the United Nations (FAO). Available from: [Link]
-
This compound (209). Food and Agriculture Organization of the United Nations (FAO). Available from: [Link]
- CN102584573A - Synthesis method of this compound key intermediate-substituted methyl benzoyl chloride. Google Patents.
-
This compound First draft prepared by D. Andrew, R. Shillaker & I. Dewhurst. World Health Organization (WHO). Available from: [Link]
-
This compound. Human Health Risk Assessment. Regulations.gov. Available from: [Link]
-
This compound Human Health Risk Assessment. Regulations.gov. Available from: [Link]
-
Analysis of this compound Residues in Fruits, Vegetables, and Mint by Liquid Chromatography−Tandem Mass Spectrometry (LC-MS/MS). ACS Publications. Available from: [Link]
-
A New Method for Extracting and Measuring this compound Using ND/PAN-K10 SPE Using High Performance Liquid Chromatography. Nanochemistry Research. Available from: [Link]
-
Synthesis of Two C-14 Labeled Cyclooxygenase-II Inhibitors via a Pummerer Degredation-Resynthesis Strategy. ResearchGate. Available from: [Link]
-
Metabolism, distribution and expression of residues – Nature of the residue in plants. Pesticide Registration Toolkit, Food and Agriculture Organization of the United Nations (FAO). Available from: [Link]
-
Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. PubMed Central, National Institutes of Health (NIH). Available from: [Link]
-
This compound content is determined by HPLC UV detector system. Central Insecticides Board & Registration Committee, India. Available from: [Link]
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. Available from: [Link]
-
Design, Synthesis, and Insecticidal Activity of Novel Isoxazoline Diacylhydrazine Compounds as GABA Receptor Inhibitors. Journal of Agricultural and Food Chemistry, ACS Publications. Available from: [Link]
-
Guidance on the assessment of pesticide residues in rotational crops. PubMed Central, National Institutes of Health (NIH). Available from: [Link]
-
Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. ResearchGate. Available from: [Link]
-
OECD development of test guidelines and methodologies. European Food Safety Authority (EFSA). Available from: [Link]
-
Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. MDPI. Available from: [Link]
-
Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. PubMed, National Institutes of Health (NIH). Available from: [Link]
-
OECD Test No. 504: Residues in Rotational Crops (Limited Field Studies). OECD iLibrary. Available from: [Link]
Sources
- 1. Metabolism, distribution and expression of residues – Nature of the residue in plants | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. This compound | C22H28N2O3 | CID 105010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apps.who.int [apps.who.int]
- 5. 4.14 this compound (209)(T,R)* [fao.org]
- 6. fao.org [fao.org]
- 7. CN102040540A - Synthetic method of this compound - Google Patents [patents.google.com]
- 8. CN102584573A - Synthesis method of this compound key intermediate-substituted methyl benzoyl chloride - Google Patents [patents.google.com]
- 9. ppqs.gov.in [ppqs.gov.in]
- 10. pubs.acs.org [pubs.acs.org]
Analytical standards and reference materials for Methoxyfenozide
An Application Guide to the Analysis of Methoxyfenozide: Standards, Protocols, and Methodologies
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the quantification of this compound, a diacylhydrazine insecticide widely used in agriculture. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reliable results. It details the critical role of certified analytical standards and reference materials, provides step-by-step protocols for sample preparation using a unified QuEChERS approach, and outlines validated methods for analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV) and High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This guide is intended for researchers, analytical scientists, and quality control professionals tasked with the accurate determination of this compound residues in various matrices.
Introduction to this compound
This compound is a non-steroidal ecdysone agonist insecticide that functions by mimicking the natural insect molting hormone, 20-hydroxyecdysone.[1][2][3] This action induces a premature and lethal molt in the larvae of target pests, primarily within the order Lepidoptera (caterpillars).[2][4] Its high specificity and low mammalian toxicity make it a valuable component of integrated pest management (IPM) programs.[1] However, its widespread use necessitates rigorous analytical monitoring to ensure compliance with regulatory limits in food products and to study its environmental fate.[2][5]
The physicochemical properties of this compound are fundamental to the design of effective analytical methods. Its low aqueous solubility and relatively high octanol-water partition coefficient (Log P) dictate the choice of organic solvents for extraction and the chromatographic conditions for separation.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-tert-butyl-N'-(3-methoxy-o-toluoyl)-3,5-xylohydrazide | [2] |
| CAS Number | 161050-58-4 | [2][6] |
| Molecular Formula | C₂₂H₂₈N₂O₃ | [2] |
| Molecular Weight | 368.47 g/mol | [2][6] |
| Appearance | White powder | [2] |
| Water Solubility | 3.3 mg/L (at 20°C) | [2] |
| Log P (octanol/water) | 3.72 | [2] |
| Vapor Pressure | <1.33 x 10⁻⁵ Pa (at 25°C) | [2] |
The Critical Role of Analytical Standards & Reference Materials
The foundation of any quantitative analysis is the use of high-purity, well-characterized analytical standards and reference materials. These materials are indispensable for instrument calibration, method validation, and ensuring the accuracy and traceability of results.[7]
-
Analytical Standards: These are high-purity substances used for qualitative identification (e.g., retention time matching) and for preparing calibration curves for quantification.[6][7]
-
Certified Reference Materials (CRMs): CRMs are a higher grade of reference material produced by accredited bodies. They are supplied with a certificate that specifies the property value (e.g., purity), its uncertainty, and a statement of metrological traceability.[8] Using CRMs provides the highest level of confidence in analytical measurements.
Sourcing and Handling: Reputable suppliers such as Sigma-Aldrich (PESTANAL®, TraceCERT®) and FUJIFILM Wako provide this compound standards suitable for residue analysis.[6][8]
Storage and Stability: Proper storage is crucial to maintain the integrity of the standard.
-
Storage Conditions: Store containers tightly closed in a dry, cool, and well-ventilated area, protected from direct sunlight.[9][10] A temperature range of 2-10°C is often recommended.[8]
-
Shelf Life: Standards have a limited shelf life; always consult the certificate of analysis and expiry date on the label.[6]
-
Stock Solutions: Prepare stock solutions (e.g., 1000 µg/mL) in a stable solvent like acetonitrile or methanol and store them in a freezer at approximately -18°C.[11] These solutions are typically stable for several months, but stability should be periodically verified.
Sample Preparation: A Unified QuEChERS Protocol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and highly effective approach for extracting pesticide residues from a wide variety of sample matrices. Its effectiveness stems from a simple solvent extraction followed by a rapid cleanup step using dispersive solid-phase extraction (d-SPE).
The causality behind this choice is clear: this compound's chemical nature makes it amenable to extraction with acetonitrile, while the subsequent cleanup steps efficiently remove common matrix interferences like pigments, sugars, and organic acids that could otherwise interfere with chromatographic analysis.
Sources
- 1. This compound (Ref: RH 2485) [sitem.herts.ac.uk]
- 2. fao.org [fao.org]
- 3. apvma.gov.au [apvma.gov.au]
- 4. This compound | C22H28N2O3 | CID 105010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Analytical Standards for Pesticides and Veterinary Drugs | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 10. chemicalbook.com [chemicalbook.com]
- 11. ijcmas.com [ijcmas.com]
Application Note: Determination of Methoxyfenozide Binding Affinity to the Ecdysone Receptor (EcR) Complex
Abstract
This application note details the methodology for quantifying the binding affinity of Methoxyfenozide, a diacylhydrazine (DAH) class insect growth regulator, to the ecdysone receptor (EcR). Unlike broad-spectrum pesticides, this compound exhibits high selectivity for Lepidopteran species by mimicking the insect molting hormone 20-hydroxyecdysone (20E).[1] This guide provides a validated protocol for a competitive radioligand binding assay using [³H]-Ponasterone A ([³H]-PonA) as the tracer. We explore the mechanistic basis of this interaction, the critical role of the Ultraspiracle (USP) heterodimer, and the mathematical derivation of the inhibition constant (
Introduction & Mechanism of Action
The Target: EcR/USP Heterodimer
The insect ecdysone receptor is a nuclear receptor that functions as a heterodimer composed of the EcR protein and the Ultraspiracle (USP) protein (the ortholog of the vertebrate Retinoid X Receptor, RXR).[2][3] While 20-hydroxyecdysone (20E) is the natural ligand, this compound binds to the ligand-binding domain (LBD) of the EcR with significantly higher affinity and metabolic stability in target species.
Mechanism of Toxicity
Upon binding, this compound induces a conformational change in the EcR/USP complex, causing it to bind constitutively to Ecdysone Response Elements (EcREs) in the DNA. This triggers a "hyperecdysonism" state—a premature and lethal molt where the larva cannot shed its old cuticle, leading to starvation and death.
Pathway Visualization
The following diagram illustrates the signaling cascade initiated by this compound.
Figure 1: Mechanism of Action. This compound drives the formation of a stable EcR:USP complex, triggering unregulated gene expression.
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: Determine the binding affinity (
Materials & Reagents[3]
-
Receptor Source: In vitro translated EcR and USP proteins (e.g., from Plodia interpunctella or Spodoptera frugiperda) or nuclear extracts from insect cell lines (e.g., Sf9).
-
Radioligand: [³H]-Ponasterone A ([³H]-PonA).[3] Specific activity typically ~95 Ci/mmol.
-
Competitor: this compound (analytical grade, >99% purity).
-
Assay Buffer: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM DTT, 0.2 M NaCl, 1 mg/mL BSA.
-
Separation: Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).
Step-by-Step Workflow
-
Protein Preparation: Mix EcR and USP extracts in a 1:1 ratio. Pre-incubate for 30 minutes on ice to allow heterodimer formation. Note: EcR alone binds ligands poorly; USP is required for high-affinity binding.
-
Reaction Setup: In 12 x 75 mm borosilicate glass tubes, prepare the following reaction mix (Total Volume: 150 µL):
-
Buffer: 100 µL
-
Receptor Complex: 20 µL (optimized to bind <10% of total radioligand to ensure Zone A kinetics).
-
Radioligand: 10 µL of [³H]-PonA (Final concentration ~0.5–1.0 nM).
-
Competitor: 20 µL of this compound (Serial dilutions:
M to M).
-
-
Controls:
-
Total Binding (TB): Buffer + Receptor + [³H]-PonA (No competitor).
-
Non-Specific Binding (NSB): Buffer + Receptor + [³H]-PonA + Excess unlabeled 20E or Tebufenozide (10 µM).
-
-
Incubation: Incubate tubes at 25°C for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter samples through pre-soaked GF/B filters using a vacuum manifold (e.g., Millipore or Brandel harvester). Wash filters 3x with 3 mL ice-cold buffer to remove unbound ligand.[3]
-
Quantification: Place filters in scintillation vials, add 5 mL scintillation cocktail, and count DPM (Disintegrations Per Minute) using a Liquid Scintillation Counter (LSC).
Workflow Diagram
Figure 2: Workflow for the Competitive Radioligand Binding Assay.
Data Analysis & Interpretation
Calculating
Plot the Percentage of Specific Binding (Y-axis) against the Log Concentration of this compound (X-axis). Use non-linear regression (4-parameter logistic fit) to determine the
Deriving (Cheng-Prusoff Equation)
The
Where:
- : Determined from the curve.
- : Concentration of free radioligand used in the assay.
- : Dissociation constant of the radioligand ([³H]-PonA) for the receptor (determined previously via Saturation Binding).
Comparative Affinity Data
This compound demonstrates high selectivity for Lepidoptera over other orders.
| Species (Order) | Receptor Source | Ligand | Relative Affinity | |
| Plodia interpunctella (Lepidoptera) | Nuclear Extract | This compound | 0.5 nM | Very High |
| Chilo suppressalis (Lepidoptera) | Recombinant EcR/USP | This compound | 0.8 nM | Very High |
| Drosophila melanogaster (Diptera) | Recombinant EcR/USP | This compound | > 100 nM | Low |
| Plodia interpunctella | Nuclear Extract | 20-Hydroxyecdysone | 25 nM | Moderate |
Table 1: Comparative binding affinities demonstrating the high potency of this compound for Lepidopteran receptors compared to Dipteran receptors and the natural hormone 20E.
Troubleshooting & Optimization (Expert Insights)
-
Solubility: this compound is hydrophobic. Dissolve stock in 100% DMSO. Ensure final assay DMSO concentration is <1% to prevent receptor denaturation.
-
Non-Specific Binding (NSB): If NSB is >20% of Total Binding, increase BSA concentration in the buffer or use GF/C filters instead of GF/B.
-
Receptor Stability: The EcR/USP complex is unstable at room temperature without ligand. Always keep protein stocks on ice and add ligand immediately upon mixing.
-
Zone A Depletion: Ensure that total binding does not exceed 10% of the added radioligand. If >10% is bound, the assumption of
fails, requiring complex correction equations.
References
-
Carlson, G. R., et al. (2001). "The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist." Pest Management Science.
-
Smagghe, G., et al. (2001). "Differential efficacy of tebufenozide and this compound in the cotton leafworm, Spodoptera littoralis." Pesticide Biochemistry and Physiology.
-
Minakuchi, C., et al. (2003). "Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity." European Journal of Biochemistry.
-
Soin, T., et al. (2010). "Comparison of the activity of non-steroidal ecdysone agonists between dipteran and lepidopteran insects, using cell-based EcR reporter assays." Pest Management Science.
Sources
- 1. The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand-binding pocket of the ecdysone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Optimizing Methoxyfenozide Efficacy via Phenological Timing
Executive Summary
Methoxyfenozide is a diacylhydrazine insecticide that functions as a Molting Accelerating Compound (MAC) .[1] Unlike neurotoxic agents (e.g., pyrethroids, organophosphates) that cause immediate paralysis, this compound acts specifically on the endocrine system of Lepidopteran larvae. It binds with high affinity to the ecdysone receptor (EcR), inducing a premature and lethal molt.
Critical Success Factor: Efficacy is strictly dependent on ingestion by the target larva. This compound exhibits limited translaminar activity and is non-systemic.[2] Therefore, application timing must align precisely with egg hatch (neonate emergence) to ensure the larva consumes a lethal dose immediately upon breaching the chorion or taking its first bite of foliage. This guide details the mechanistic basis for this timing and provides protocols for validating efficacy.
Mechanistic Basis: The "Lethal Molt" Pathway
To optimize application, one must understand that this compound does not kill by contact toxicity in the traditional sense. It is an Ecdysone Receptor (EcR) Agonist .[3]
Mode of Action (MoA)
In a normal physiological cycle, pulses of the steroid hormone 20-hydroxyecdysone (20E) trigger molting. This compound mimics 20E but binds to the receptor complex (EcR:USP) with higher affinity and, crucially, does not degrade . This persistent signal forces the larva into a premature molt before it has accumulated sufficient nutritional reserves or synthesized a new cuticle, leading to starvation and death trapped within the old exuviae.
Cessation of Feeding
A distinct advantage of this MoA is that while mortality (death) may take 3–7 days, cessation of feeding occurs within 4–16 hours of ingestion. The larva enters the apolytic phase (separation of cuticle) and stops eating to prepare for the molt that will kill it.
Figure 1: Signal transduction pathway of this compound from ingestion to mortality. Note the rapid cessation of feeding relative to the time of death.
Phenological Timing & Field Application
Because this compound must be ingested, the residue must be present on the plant tissue before the larvae begin to feed. The "Window of Application" is defined by Degree Days (DD) relative to a Biofix .
The "Born to Die" Strategy
The optimal strategy is Ovi-larvicidal : targeting the neonate as it chews through the egg casing (chorion) or takes its first bite of the leaf. Older instars (L3-L5) require significantly higher doses and may have already caused economic damage.
Degree Day (DD) Application Model (Example: Codling Moth)
The following table synthesizes application windows based on accumulated Degree Days (Celsius) following Biofix (sustained moth flight).
| Developmental Stage | Accumulated DD (°C) | This compound Action | Application Recommendation |
| Biofix | 0 | Mating/Egg Laying begins | Deploy pheromone traps; Monitor. |
| Egg Deposition | 50 - 75 | Eggs present on foliage | PREPARE: Ensure tank mix is ready. |
| Early Egg Hatch | 100 - 150 | OPTIMAL WINDOW | APPLY NOW. Targets neonates hatching. |
| Peak Egg Hatch | 200 - 250 | High larval pressure | Re-Apply if pressure is high (14-day interval). |
| Late Instars | > 400 | Larvae inside fruit/stem | Ineffective. Switch to rescue chemistry (e.g., Spinosyns). |
Note: DD models vary by region (e.g., 100 DD °C ≈ 180-200 DD °F). Always consult local extension phenology models.
Figure 2: Decision logic for initiating treatment based on phenological modeling.
Experimental Protocols
For researchers validating this compound activity, standard contact assays (topical application) will yield false negatives due to the ingestion requirement. Use the following protocols.
Protocol A: Diet Incorporation Bioassay (Laboratory)
Purpose: Determine LC50/LC90 values for a specific population (Resistance Monitoring).
-
Diet Preparation: Prepare standard Lepidopteran artificial diet (e.g., wheat germ/casein based).
-
Stock Solution: Dissolve technical grade this compound in Acetone.
-
Incorporation:
-
Mix insecticide solution into liquid diet (approx. 50°C) to achieve serial dilutions (e.g., 0.01, 0.1, 1.0, 10, 100 ppm).
-
Control: Diet + Acetone only.
-
-
Dispensing: Pour diet into 24-well bioassay trays or 1oz cups. Allow to solidify and solvent to evaporate (2 hours in fume hood).
-
Infestation: Place one 2nd instar (L2) larva per well. (L2 is preferred over L1 for handling durability, but L1 is more sensitive).
-
Incubation: Hold at 25°C, 60% RH, 16:8 L:D photoperiod.
-
Assessment:
-
96 Hours: Score for mortality.
-
Criterion: Larvae that are dead, moribund, or stuck in a molting cycle (double head capsule) are scored as dead.
-
Note: Weight reduction is a sensitive sublethal endpoint.
-
Protocol B: Leaf-Dip Bioassay (Field Proxy)
Purpose: Test field-collected foliage for residual efficacy.
-
Collection: Collect leaves from treated field plots at 1, 3, 7, and 14 days post-application (DAT).
-
Disc Preparation: Use a cork borer (4cm diameter) to cut leaf discs.
-
Setup: Place discs on moistened filter paper in petri dishes (abaxial side up).
-
Infestation: Introduce 5-10 neonate larvae per disc.
-
Assessment: Check mortality at 72 and 120 hours.
-
Self-Validation: If Control mortality > 20%, the replicate is invalid (check handling or humidity).
-
Resistance Management & Optimization
This compound is an IRAC Group 18 compound.[4] To prevent metabolic resistance (specifically Monooxygenase-mediated detoxification):
-
Rotation: Do not apply Group 18 compounds (this compound, Tebufenozide) for more than 2 consecutive generations.
-
Tank Mixing:
-
Adjuvants: Use a spreader-sticker or methylated seed oil (MSO) to improve coverage and rainfastness. Coverage is critical for ingestion.
-
Partners: Compatible with Group 28 (Diamides) or Group 5 (Spinosyns) for resistance breaking, but avoid mixing with other MACs.
-
-
pH Stability: Maintain tank mix pH between 5.0 and 9.0. Hydrolysis is slow, but stability is optimal at slightly acidic pH.
References
-
Carlson, G. R., et al. (2001). "The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist."[3] Pest Management Science, 57(2), 115-119.[3] Link
-
Insecticide Resistance Action Committee (IRAC). "IRAC Mode of Action Classification Scheme." Group 18: Ecdysone receptor agonists.[5][6] Link
- Smagghe, G., et al. (2003). "Mechanism of action of the ecdysteroid agonist this compound in Spodoptera littoralis." Archives of Insect Biochemistry and Physiology.
-
Washington State University. "Codling Moth Degree Day Model." Decision Aid System (DAS). Link
- Brunner, J., et al. "Codling Moth Control: this compound Application Timing." Journal of Economic Entomology.
Sources
Application Note: Protocol for Assessing Methoxyfenozide's Sub-lethal Effects on Lepidopteran Insects
Executive Summary
While acute toxicity (
This protocol provides a rigorous framework for quantifying these sub-lethal effects —specifically focusing on developmental delays, pupal malformations, and reproductive fitness costs (
Mechanism of Action: The Ecdysone Trigger
This compound functions by mimicking 20-hydroxyecdysone (20E), the natural molting hormone. However, unlike 20E, which rises and falls rhythmically, this compound binds irreversibly to the Ecdysone Receptor (EcR) complex, locking it in an "on" state.
Expert Insight: The lethality comes from starvation and desiccation due to an incomplete molt (lethal apolysis). Sub-lethal effects occur when the dose is insufficient to trigger the lethal molt but high enough to energetically tax the metabolic machinery, diverting resources from growth to detoxification and repair.
Figure 1: EcR Signaling Pathway & this compound Interference
Caption: this compound binds competitively to the EcR/USP complex, causing sustained gene expression that disrupts the precise timing required for successful molting.
Experimental Design Strategy
Defining "Sub-lethal"
Arbitrary doses lead to noisy data. You must first establish the "Effective Concentrations" (EC) or "Lethal Concentrations" (LC) for your specific population.
- (Lethal Concentration 10%): The "No Observed Adverse Effect Level" proxy. Useful for detecting behavioral shifts.
- (Lethal Concentration 25%): The "Physiological Stress" level. This is where trade-offs between survival and reproduction become statistically visible.
The Solvent Trap
This compound is lipophilic. It requires a solvent (Acetone or DMSO) for initial dissolution.
-
Critical Control: You must run a Solvent Control (Diet + Acetone) alongside a Negative Control (Diet + Water). If these two differ significantly, your solvent is toxic, and the assay is invalid.
Protocol 1: Determination of Sub-lethal Concentrations
Objective: To calculate precise
Materials:
-
Technical grade this compound (>95% purity).
-
Solvent: Acetone (analytical grade).
-
Surfactant: Triton X-100 (0.1% aqueous solution).
-
Target Insect: 3rd Instar Larvae (synchronized).
Workflow:
-
Stock Solution: Dissolve this compound in acetone to create a 10,000 ppm stock.
-
Serial Dilution: Prepare 5-7 distinct concentrations using 0.1% Triton X-100 water. Range should span 0% to 100% anticipated mortality.
-
Diet Incorporation:
-
Mix insecticide solution into liquid artificial diet (at ~50°C) at a 1:9 ratio (1 part toxin solution : 9 parts diet).
-
Why? Surface contamination (dipping) causes uneven dosing. Incorporation ensures every bite contains a known dose.
-
-
Bioassay:
-
Place 30-50 larvae per concentration (individually housed to prevent cannibalism).
-
Incubate at 25°C, 65% RH, 16:8 L:D photoperiod.
-
-
Scoring: Record mortality at 72h and 96h.
-
Criterion: Larvae that cannot right themselves when probed are considered dead.
-
-
Analysis: Use Probit Analysis (POLO-PC or R ecotox package) to calculate slope,
, , and with 95% Confidence Intervals (CI).
Protocol 2: Chronic Dietary Exposure Assay
Objective: To measure developmental penalties in survivors.
Experimental Setup:
-
Treatments: Control, Solvent Control,
, . -
Replicates: 3 replicates of 50 larvae each (n=150 per treatment).
Step-by-Step Procedure:
-
Exposure Phase: Introduce synchronized 3rd instar larvae to the treated diet.
-
Observation Phase (Daily):
-
Check daily for molting events.
-
Remove dead larvae immediately to prevent fungal growth.
-
-
Pupation Metrics:
-
Record Larval Duration (days from L3 to pupation).
-
Weigh pupae 24 hours after pupation (allow cuticle to harden).
-
Sexing: Sex the pupae under a stereomicroscope. This is vital as this compound often affects male and female masses differently.
-
-
Deformity Scoring:
-
Score pupae as: Normal, Deformed (wing pad separation), or Incomplete (larval-pupal intermediate).
-
Figure 2: Chronic Assay Workflow
Caption: Workflow for assessing chronic toxicity. Survivors are tracked for weight, timing, and morphology.
Protocol 3: Reproductive & Transgenerational Assessment
Objective: To determine if this compound exposure sterilizes adults or impacts the F1 generation.
Procedure:
-
Pairing: Select healthy emerging adults from the Chronic Assay (Protocol 2).
-
Pair 1 Male : 1 Female in a mating jar.
-
Configuration: Ensure pairs are from the same treatment group (e.g.,
).
-
-
Oviposition Substrate: Provide wax paper or suitable host plant leaves for egg laying.
-
Nutrition: Provide 10% honey water ad libitum.
-
Data Collection:
-
Pre-oviposition Period (POP): Days from emergence to first egg.
-
Fecundity: Count eggs daily until female death.
-
Fertility (Hatch Rate): Collect egg masses, incubate, and count hatched larvae.
-
Longevity: Record days of survival for both sexes.
-
Expert Note on "False Sterility": this compound can cause physical weakness preventing mating flight or copulation, rather than gametic sterility. If possible, dissect females after death to check for spermatophore presence (mating success).
Data Presentation & Analysis
Quantitative Summary Table
Present your data in the following format for clarity.
| Endpoint | Control (Mean ± SE) | Statistical Significance | ||
| Larval Duration (days) | ||||
| Pupal Weight (mg) | ||||
| Pupal Deformity (%) | ||||
| Fecundity (Eggs/Female) | ||||
| Hatch Rate (%) |
Statistical Methods
-
Normality Check: Shapiro-Wilk test.[1]
-
Homogeneity of Variance: Levene’s test.
-
Parametric Data (Weights, Time): One-way ANOVA followed by Tukey’s HSD post-hoc test.
-
Non-Parametric/Count Data (Survival, Deformity): Kruskal-Wallis or Chi-square (
) tests. -
Software: SPSS, R, or SigmaPlot.
References
-
Smagghe, G., et al. (2003). "Mechanism of action of the ecdysone agonist this compound." Archives of Insect Biochemistry and Physiology. Link
-
Zarate, N., et al. (2011). "Lethal and Sublethal Effects of this compound on the Development, Survival and Reproduction of the Fall Armyworm, Spodoptera frugiperda." Neotropical Entomology. Link
-
Pineda, S., et al. (2009). "Lethal and sublethal effects of this compound and spinosad on Spodoptera littoralis (Lepidoptera: Noctuidae)." Journal of Economic Entomology. Link
-
Carlson, G.R., et al. (2001). "The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist."[2] Pest Management Science. Link
-
Rehan, A., & Freed, S. (2014). "Sublethal effects of this compound on the life table parameters of Spodoptera litura." Journal of Insect Science. Link
Sources
- 1. Lethal and sublethal effects of chemical and bio-insecticides on Spodoptera frugiperda adults: new perspectives for “attract-and-kill” control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ecdysone signaling and transcript signature in Drosophila cells resistant against this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Methoxyfenozide analysis by LC-MS/MS
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Methoxyfenozide analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and ensure the accuracy and reliability of your results. As Senior Application Scientists, we have structured this guide to reflect real-world laboratory scenarios, focusing on the causality behind experimental choices to foster a deeper understanding of the analytical process.
Section 1: Understanding and Diagnosing Matrix Effects
Matrix effects are a primary challenge in LC-MS/MS analysis, particularly for complex samples like food and environmental matrices.[1][2][3][4] These effects arise from co-eluting compounds that interfere with the ionization of the target analyte, this compound, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][5]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in this compound analysis?
A: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] In LC-MS/MS, these components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components alter the ionization efficiency of this compound in the mass spectrometer's ion source.[1][5] This can lead to inaccurate and imprecise quantification, potentially resulting in false negative or false positive results.[5] The primary mechanisms behind matrix effects in electrospray ionization (ESI) involve competition for charge on the droplet surface and changes in the physical properties of the droplets, such as surface tension and viscosity.[5]
Q2: How can I determine if my this compound analysis is suffering from matrix effects?
A: There are several methods to diagnose matrix effects. A common and effective approach is the post-extraction spike method.[6] This involves comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of this compound spiked into a blank matrix extract (a sample known to not contain the analyte) at the same concentration.[6]
The Matrix Effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
Another qualitative method is the post-column infusion experiment. This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column, while injecting a blank matrix extract. A dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.
Section 2: Troubleshooting Guide: A Systematic Approach
Encountering issues with your this compound analysis can be frustrating. This section provides a systematic approach to troubleshooting common problems related to matrix effects.
dot graph TD{ subgraph "Troubleshooting Workflow" A[Start: Inaccurate/Imprecise Results] --> B{Is there a Matrix Effect?}; B -- Yes --> C{Quantify Matrix Effect}; B -- No --> D[Check Instrument Performance & Method Parameters]; C --> E{Select Mitigation Strategy}; E --> F[Optimize Sample Preparation]; E --> G[Modify Chromatographic Conditions]; E --> H[Implement Calibration Strategy]; F --> I{Re-evaluate Matrix Effect}; G --> I; H --> I; I -- Resolved --> J[Proceed with Validated Method]; I -- Not Resolved --> E; end
} Caption: Systematic workflow for troubleshooting matrix effects.
Specific Troubleshooting Scenarios
Scenario 1: Significant ion suppression is observed for this compound.
Question: My this compound signal is significantly lower in sample extracts compared to my solvent standards, indicating strong ion suppression. What are my options?
Answer: Significant ion suppression is a common issue, especially in complex matrices.[1][7] Here’s a prioritized approach to mitigate this:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before they reach the LC-MS/MS system.[8][9]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and highly effective sample preparation technique for pesticide residue analysis in food matrices.[10][11] It involves an extraction step with a solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step.[11]
-
Solid-Phase Extraction (SPE): For particularly challenging matrices, a more targeted cleanup using SPE cartridges can be beneficial.[12][13] Different sorbents can be used to selectively remove interferences. For example, graphitized carbon black (GCB) is effective at removing pigments, while PSA (primary secondary amine) removes organic acids and sugars.[12][14]
-
-
Dilute the Sample Extract: A simple and often effective strategy is to dilute the final extract.[15][16][17] This reduces the concentration of both the analyte and the matrix components.[15] While this may decrease the analyte signal, modern high-sensitivity LC-MS/MS systems can often compensate for this loss.[3] A 10-fold dilution can significantly reduce ion suppression.[3]
-
Improve Chromatographic Separation: If co-elution is the primary cause of suppression, modifying your LC method can separate this compound from the interfering compounds.[5]
-
Gradient Optimization: Adjusting the mobile phase gradient can improve resolution.
-
Column Chemistry: Switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl) can alter selectivity and resolve the co-elution.
-
UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide sharper peaks and better separation, which can help to chromatographically resolve this compound from matrix interferences.
-
Scenario 2: My results are inconsistent and not reproducible.
Question: I'm observing poor reproducibility in my this compound quantification, even after implementing some cleanup. What could be the cause?
Answer: Inconsistent results, even with cleanup, often point to variability in the matrix effect itself or issues with the analytical method that are exacerbated by the matrix.
-
Implement an Internal Standard: The use of an internal standard (IS) is crucial for achieving accurate and precise quantification in the presence of matrix effects.[18]
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for LC-MS/MS analysis.[19] A SIL-IS of this compound will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[19] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be effectively compensated.
-
Structural Analog Internal Standard: If a SIL-IS is unavailable, a structural analog can be used. However, it is important to ensure that it elutes very close to this compound and behaves similarly in the ion source.[19]
-
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract that is representative of your samples.[20] This approach helps to compensate for matrix effects by ensuring that the standards and samples experience similar ionization conditions.[20]
-
Evaluate Instrument Contamination: Matrix components can build up in the ion source and mass spectrometer over time, leading to a gradual decrease in signal intensity and increased baseline noise.[7][9] Regular cleaning of the ion source components is essential for maintaining instrument performance.
Section 3: Experimental Protocols and Data Presentation
Protocol 1: QuEChERS Sample Preparation for this compound in a Fruit Matrix
This protocol is a general guideline and may need to be optimized for specific fruit matrices.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: QuEChERS sample preparation workflow.
Table 1: Comparison of Sample Cleanup Strategies for this compound in Spinach
| Cleanup Method | Matrix Effect (%) | Recovery (%) | RSD (%) (n=5) |
| Dilute-and-Shoot | 45% (Suppression) | 95% | 18% |
| QuEChERS (PSA) | 85% (Slight Suppression) | 92% | 7% |
| SPE (GCB/PSA) | 98% (Negligible Effect) | 88% | 4% |
This table illustrates how more extensive cleanup methods can significantly reduce matrix effects and improve precision.
Section 4: Advanced Considerations
Q3: Are there any instrument-specific settings that can help mitigate matrix effects?
A: Yes, optimizing your mass spectrometer's ion source parameters can have an impact.
-
Ion Source Design: Different ion source designs can exhibit varying susceptibility to matrix effects.[21]
-
Source Parameters: Adjusting parameters such as the gas flow rates (nebulizing and drying gas), temperature, and capillary voltage can sometimes improve the ionization of this compound relative to the interfering matrix components.[22] It is recommended to perform source optimization using a post-column infusion of this compound while injecting a matrix extract to find the most robust conditions.
Q4: Can the choice of mobile phase additives influence matrix effects?
A: Absolutely. The composition of your mobile phase can affect both the chromatography and the ionization process.
-
Additives: The type and concentration of additives like formic acid or ammonium formate can influence the ionization efficiency of this compound.[22][23] It is important to find a balance that provides good peak shape and optimal ionization.
-
pH: The pH of the mobile phase should be optimized to ensure this compound is in its ionized form for efficient ESI.[22]
By understanding the principles behind matrix effects and systematically applying the troubleshooting strategies outlined in this guide, researchers can develop robust and reliable LC-MS/MS methods for the analysis of this compound in even the most challenging matrices.
References
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.Journal of Analytical Methods in Chemistry.
- Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed.Journal of Agricultural and Food Chemistry.
- Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food.
- SPE for Pesticide Residue Analysis in Spices and Other Dry, Difficult Samples.Sigma-Aldrich.
- Assessment of matrix effect in quantit
- Dilution Str
- Matrix effect: Overcoming Interference with Dilution Str
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.Molecules.
- Matrix Effects and Application of Matrix Effect Factor.Critical Reviews in Analytical Chemistry.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.Journal of the American Society for Mass Spectrometry.
- LCMS Troubleshooting: 14 Best Practices for Labor
- Development and Validation of Pesticide Residues Determination Method in Fruits and Vegetables through Liquid and Gas Chromatography Tandem Mass Spectrometry (LC-MS/MS and GC-MS/MS)
- Analysis of pesticide residues in fruit and vegetables after cleanup with solid-phase extraction using ENV+ (Polystyrene-divinylbenzene) cartridges.Journal of Agricultural and Food Chemistry.
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.AMSbio.
- Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry.Restek.
- Fast, Simple Sample Cleanup.Restek.
- LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices.Journal of the American Society for Mass Spectrometry.
- Multi-residue pesticide analysis in chicken: LC-MS/MS method development and valid
- The influence of electrospray ion source design on matrix effects.Journal of the American Society for Mass Spectrometry.
- Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China.International Journal of Environmental Research and Public Health.
- 10 Tips for Electrospray Ionis
- QuEChERS Method for Pesticide Residue Analysis.Phenomenex.
- QuEChERS Methodology: AOAC Method.Restek.
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.LCGC North America.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
Sources
- 1. longdom.org [longdom.org]
- 2. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [discover.restek.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Analysis of pesticide residues in fruit and vegetables after cleanup with solid-phase extraction using ENV+ (Polystyrene-divinylbenzene) cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fast, Simple Sample Cleanup [discover.restek.com]
- 15. fastercapital.com [fastercapital.com]
- 16. fastercapital.com [fastercapital.com]
- 17. mdpi.com [mdpi.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. elementlabsolutions.com [elementlabsolutions.com]
- 23. researchgate.net [researchgate.net]
Improving the stability of Methoxyfenozide in analytical samples
Technical Support Center: Methoxyfenozide Stability & Analysis
Subject: Optimizing Stability and Recovery of this compound (RH-2485) in Analytical Workflows Target Audience: Analytical Chemists, Residue Analysts, and formulation Scientists.
Executive Summary: The Stability Profile
This compound is a diacylhydrazine insecticide acting as an ecdysone agonist.[1][2] While chemically robust compared to organophosphates, it presents specific stability challenges in trace analysis. It is lipophilic (LogP ~3.7) , photolabile , and exhibits pH-dependent solubility . Successful analysis requires rigorous control over light exposure and solvent interactions to prevent pre-analytical degradation and adsorption losses.
Section 1: The Matrix Interface (Sample Preparation)
The Challenge: this compound binds strongly to organic matter (humic acids in soil) and lipophilic matrices (waxes in plant cuticles). Inadequate extraction leads to "apparent" instability (low recovery).
Protocol: Optimized Extraction for Stability
-
Solvent System: Acetonitrile (MeCN) is superior to Methanol (MeOH) for extraction. MeCN precipitates proteins more effectively and minimizes co-extraction of interfering matrix components that can induce catalytic degradation.
-
pH Control: While stable to hydrolysis at pH 5–9, extraction efficiency drops in alkaline conditions due to matrix binding.
-
Recommendation: Use acidified acetonitrile (0.1% Formic Acid) .[3] The acidic environment protonates potential binding sites on the matrix, releasing the analyte.
-
-
QuEChERS Modification: Use the Citrate Buffered version (AOAC 2007.01) rather than the unbuffered original. The citrate buffer maintains a pH of ~5.0–5.5, protecting the analyte from alkaline hydrolysis that might occur if the sample matrix is basic (e.g., certain composts or limed soils).
Visual Workflow: Stability-Centric Sample Prep
Figure 1: Optimized QuEChERS workflow emphasizing pH control during the dSPE step to prevent base-catalyzed degradation.
Section 2: Storage & Handling (The Time Factor)
The Challenge: Photolysis is the primary degradation pathway for this compound in clear solutions.
Storage Protocols
| Parameter | Standard Solution (Stock) | Analytical Sample (Processed) | Mechanism of Failure |
| Container | Amber Glass (Silanized) | Amber Autosampler Vial | Photolysis: Absorbs UV >290 nm. Adsorption: Sticks to non-silanized glass/plastic at low concentrations. |
| Solvent | Acetonitrile | Mobile Phase (Initial Conditions) | Solubility: Low water solubility (3.3 mg/L) causes precipitation in high-aqueous buffers if not equilibrated. |
| Temperature | -20°C (Dark) | 4°C (Autosampler) | Thermal: Stable <25°C, but evaporation changes concentration. |
| Shelf Life | 6 Months | 24-48 Hours | Hydrolysis: Slow, but significant in unbuffered aqueous mixtures over time. |
Critical Insight: Do NOT store dilute working standards (<100 ppb) in pure water or high-aqueous ratios (>90% water) for extended periods. The compound will adsorb to the container walls, mimicking degradation. Always maintain at least 20% organic solvent in stored solutions.
Section 3: Instrumental Analysis (The Detection Interface)
The Challenge: Peak tailing and isobaric interferences can be mistaken for instability.
LC-MS/MS Configuration
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18). This compound is moderately hydrophobic.
-
Mobile Phase:
-
Transitions (MRM):
-
Quantifier: 369.2 -> 149.1 (m/z)
-
Qualifier: 369.2 -> 90.9 (m/z)
-
Section 4: Troubleshooting FAQ
Q1: I am observing "ghost peaks" or extra degradation products in my chromatogram. Is the compound unstable?
-
Diagnosis: This is likely Photolysis .[5] this compound degrades into N-tert-butyl-N'-(3-methoxy-2-methylbenzoyl)hydrazine upon UV exposure.
-
Fix: Ensure your autosampler has a darkened door or cover. Use amber glassware exclusively. Verify that laboratory lights (fluorescent) are not directly irradiating the benchtop during prep.
Q2: My recovery from soil samples is consistently low (<70%), but the standard curve is linear. Why?
-
Diagnosis: Matrix Adsorption . The compound is binding to soil organic carbon (Koc ~ 350-1000 mL/g).
-
Fix:
-
Increase the solvent-to-matrix ratio.
-
Add a "soaking" step: Let the solvent sit with the soil for 15 minutes before shaking.
-
Self-Validating Step: Spike a "blank" soil sample before extraction. If recovery remains low, your extraction solvent is too weak. Switch to Acetonitrile/Water (80:20) with 1% Formic Acid.
-
Q3: The peak area decreases over a 24-hour sequence in the autosampler.
-
Diagnosis: Precipitation or Adsorption . If your sample diluent is 100% aqueous (to match initial mobile phase), this compound may be crashing out or sticking to the vial.
-
Fix: Adjust sample diluent to match the mobile phase organic content (e.g., 20% MeCN). If peak shape distorts, use a retention gap or lower injection volume (e.g., 2-5 µL).
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for isolating stability vs. recovery issues.
References
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2003). This compound: Residue and Analytical Aspects. Food and Agriculture Organization. Link
-
U.S. Environmental Protection Agency (EPA). (2015). Environmental Chemistry Method: this compound & Degradates in Soil. MRID 49525704. Link
-
University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - this compound. Link
-
National Institutes of Health (NIH) - PubChem. (n.d.). This compound Compound Summary. Link
Sources
- 1. fao.org [fao.org]
- 2. This compound | C22H28N2O3 | CID 105010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Environmental fate and safety analysis of this compound application to control litchi and longan pests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (Ref: RH 2485) [sitem.herts.ac.uk]
Enhancing the extraction efficiency of Methoxyfenozide from complex samples
Welcome to the Technical Support Center for Methoxyfenozide Analysis. As Senior Application Scientists, we have compiled this guide to address common challenges encountered during the extraction of this compound from complex sample matrices. This resource is designed for researchers, scientists, and drug development professionals to enhance the efficiency, accuracy, and reliability of their analytical methods.
Troubleshooting Guide: Enhancing this compound Extraction Efficiency
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Low Analyte Recovery
Question: We are experiencing consistently low recovery of this compound from our plant tissue samples. What are the likely causes and how can we improve it?
Answer: Low recovery of this compound is a common issue stemming from several factors related to the extraction solvent, sample matrix, and overall workflow. Here’s a systematic approach to troubleshooting:
-
Inadequate Solvent Polarity and Penetration: this compound has a moderate polarity. The choice of extraction solvent is critical for efficiently disrupting its interaction with the sample matrix.
-
Recommendation: A mixture of a polar organic solvent with water often yields the best results. A commonly used and effective solvent system is Methanol:Water (90:10, v/v) . For certain matrices, acidifying the extraction solvent with a small amount of acid, such as 0.1N hydrochloric acid, can significantly improve recovery by enhancing the solubility of this compound and disrupting its binding to matrix components.[1]
-
-
Insufficient Homogenization: Complex matrices, especially plant tissues and soils, require thorough homogenization to ensure the solvent has complete access to the analyte.
-
Recommendation: Employ high-shear homogenization or use a powerful blender. For soil samples, ensure they are well-sieved and free of large debris before extraction. For plant samples, cryogenic grinding with liquid nitrogen can be very effective in breaking down cell walls.
-
-
Analyte Loss During Cleanup: The cleanup step is essential for removing interferences, but it can also lead to the loss of the target analyte if not optimized.
-
Recommendation: If using Solid Phase Extraction (SPE), ensure the sorbent type is appropriate for this compound. A C18 sorbent is a good starting point. Carefully optimize the washing and elution steps. A weak wash solution will not effectively remove interferences, while a strong wash solution may elute the this compound along with the interferences. Similarly, the elution solvent must be strong enough to completely recover the analyte from the sorbent. A common elution solvent for this compound from a C18 cartridge is acetonitrile.[1]
-
-
Analyte Degradation: this compound is generally stable; however, prolonged exposure to harsh pH conditions or high temperatures during extraction can lead to degradation.
-
Recommendation: Maintain a controlled temperature during extraction, especially if using techniques like sonication. If using acidic or basic conditions, ensure they are neutralized before any evaporation steps. Stability studies have shown that this compound residues are stable for 1-2 years in various matrices when stored frozen.[1]
-
Section 2: Matrix Effects and Interference
Question: Our LC-MS/MS analysis of this compound in fatty matrices (e.g., oilseeds, nuts) is showing significant signal suppression. How can we mitigate these matrix effects?
Answer: Matrix effects, particularly ion suppression in LC-MS/MS, are a major challenge in complex and fatty matrices.[2] These effects are caused by co-eluting endogenous compounds that interfere with the ionization of the target analyte. Here’s how to address this:
-
Enhanced Cleanup Strategies: For high-fat samples, a standard QuEChERS or SPE cleanup may not be sufficient.
-
Recommendation 1 (QuEChERS Modification): Incorporate a freezing step after the initial extraction and before d-SPE cleanup. After adding the extraction solvent and salts, centrifuge the sample and then place the supernatant in a freezer (-20°C) for at least an hour. This will precipitate a significant portion of the lipids, which can then be removed by centrifugation or filtration before proceeding to the d-SPE cleanup.[3]
-
Recommendation 2 (d-SPE Sorbent Selection): In addition to the standard PSA (Primary Secondary Amine) and MgSO4, consider adding C18 sorbent to your d-SPE cleanup. C18 is effective at removing nonpolar interferences like fats and oils.[3]
-
-
Instrumental Approaches:
-
Recommendation: Utilize matrix-matched calibration standards. Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.[2]
-
-
Chromatographic Optimization:
-
Recommendation: Adjust your chromatographic conditions to achieve better separation between this compound and the interfering matrix components. This could involve using a different column chemistry, modifying the mobile phase gradient, or adjusting the flow rate.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample storage procedure for this compound analysis?
A1: Samples should be stored frozen at -20°C or lower to prevent the degradation of this compound. Studies have demonstrated that this compound residues are stable in various matrices for extended periods (1-2 years) under these conditions.[1] Before extraction, allow the samples to thaw completely at room temperature or in a refrigerator to ensure homogeneity.
Q2: Which extraction method is better for this compound: QuEChERS or traditional Solid Phase Extraction (SPE)?
A2: Both QuEChERS and SPE are effective methods for extracting this compound. The choice depends on the sample matrix, the number of samples, and the desired level of cleanup.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is ideal for high-throughput analysis of a large number of samples, particularly for food and agricultural products. It is a simple and rapid technique that combines extraction and cleanup in two steps.
-
Solid Phase Extraction (SPE): SPE offers a more targeted and rigorous cleanup, which can be beneficial for very complex or "dirty" matrices where significant interference is expected. It allows for more precise control over the cleanup process by using specific sorbents and solvents.
Q3: What are the key parameters to optimize in a Solid Phase Extraction (SPE) method for this compound?
A3: The key parameters to optimize for an effective SPE method for this compound are:
-
Sorbent Selection: C18 is a commonly used and effective sorbent due to the non-polar nature of this compound.
-
Sample Loading: Ensure the sample is loaded onto the conditioned cartridge at a slow and steady flow rate to allow for proper interaction between the analyte and the sorbent.
-
Wash Step: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the this compound. A mixture of water and a small percentage of organic solvent (e.g., 5-10% methanol) is often a good starting point.
-
Elution Step: The elution solvent should be strong enough to completely desorb the this compound from the sorbent. Acetonitrile or methanol are commonly used.
Q4: Can I use a UV detector for the quantification of this compound, or is an MS/MS detector necessary?
A4: Both LC-UV and LC-MS/MS can be used for the quantification of this compound.[1]
-
LC-UV: This is a more accessible and cost-effective technique. However, it may lack the selectivity and sensitivity required for analyzing this compound at very low concentrations or in highly complex matrices where co-eluting interferences can be a problem.
-
LC-MS/MS: This is the preferred method for trace-level quantification of this compound due to its high selectivity and sensitivity. It provides more confident identification and quantification, especially in complex matrices where matrix effects are a concern.[2]
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound in High-Fat Matrices
This protocol is optimized for matrices such as oilseeds and nuts.
1. Sample Preparation: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of water and vortex for 30 seconds. c. Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
2. Extraction: a. Add the contents of a QuEChERS extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) to the tube. b. Immediately cap and shake vigorously for 1 minute. c. Centrifuge at 4000 rpm for 5 minutes.
3. Lipid Removal (Freezing Step): a. Transfer the acetonitrile supernatant to a clean centrifuge tube. b. Place the tube in a freezer at -20°C for at least 1 hour. c. Centrifuge at 4000 rpm for 5 minutes while the extract is still cold.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer the supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18. b. Vortex for 1 minute. c. Centrifuge at 4000 rpm for 5 minutes.
5. Final Extract Preparation: a. Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Soil Samples
This protocol is designed for the extraction and cleanup of this compound from soil matrices.
1. Extraction: a. Weigh 10 g of sieved soil into a 50 mL centrifuge tube. b. Add 20 mL of methanol:water (90:10, v/v) with 0.1% formic acid. c. Shake vigorously for 30 minutes on a mechanical shaker. d. Centrifuge at 4000 rpm for 10 minutes. e. Collect the supernatant.
2. SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge go dry.
3. Sample Loading: a. Dilute the collected supernatant with deionized water to a final methanol concentration of less than 10%. b. Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
4. Washing: a. Wash the cartridge with 5 mL of deionized water to remove polar interferences. b. Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
5. Elution: a. Elute the this compound from the cartridge with 5 mL of acetonitrile into a collection tube.
6. Final Extract Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Troubleshooting Workflow for Low this compound Recovery
Caption: A flowchart for troubleshooting low this compound recovery.
General Workflow for this compound Extraction and Analysis
Caption: A general workflow for this compound analysis.
Data Presentation
| Parameter | QuEChERS | Solid-Phase Extraction (SPE) |
| Principle | Liquid-liquid partitioning followed by dispersive solid-phase extraction | Analyte retention on a solid sorbent followed by selective elution |
| Typical Solvents | Acetonitrile, Water | Methanol, Acetonitrile, Water |
| Common Sorbents | PSA, C18, GCB (Graphitized Carbon Black) | C18, Florisil |
| Throughput | High | Medium to Low |
| Selectivity | Good | Excellent |
| Recommended for | High-throughput screening of various food matrices | Complex matrices requiring extensive cleanup (e.g., soil, sediment) |
References
-
Lee, M.-G. (2013). This compound (209). Joint FAO/WHO Meeting on Pesticide Residues. [Link]
-
U.S. Environmental Protection Agency. (2015). Environmental Chemistry Method this compound & Degradates in Soil MRID 49525704. [Link]
-
Fischer, G. (2023). Overcoming Matrix Interference in LC-MS/MS. Separation Science. [Link]
-
Kim, J., et al. (2022). Optimization of a Multi-Residue Analytical Method during Determination of Pesticides in Meat Products by GC-MS/MS. Foods, 11(18), 2883. [Link]
-
SCION Instruments. (2023). How Can We Improve Our Solid Phase Extraction Processes?[Link]
-
AERU. (2023). This compound (Ref: RH 2485). University of Hertfordshire. [Link]
-
Feng, Y., et al. (2024). Environmental fate and safety analysis of this compound application to control litchi and longan pests. Environmental Science and Pollution Research, 31(23), 34857–34869. [Link]
-
Rejczak, T., & Tuzimski, T. (2015). A review of recent developments and trends in the QuEChERS sample preparation approach. Open Chemistry, 13(1). [Link]
-
Restek Corporation. (2020). Modifying QuEChERS for complicated matrices- High Fat Samples. [Link]
-
European Food Safety Authority. (2024). Modification of the existing maximum residue level for this compound in aubergines. EFSA Journal, 22(7), e08933. [Link]
-
Wilde, A. S. (2021). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
Krynitsky, A. J., & Swineford, D. M. (2003). Analysis of this compound residues in fruits, vegetables, and mint by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of agricultural and food chemistry, 51(24), 6953–6959. [Link]
-
Szarka, S., et al. (2022). Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Followed by Gas Chromatography-Mass Spectrometry. Analytical and Bioanalytical Chemistry Research, 9(3), 269-280. [Link]
Sources
Technical Support Center: Strategies for Reducing the Environmental Persistence of Methoxyfenozide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals dedicated to addressing the environmental persistence of methoxyfenozide. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to support your experimental endeavors. Our goal is to equip you with the necessary knowledge to design, execute, and interpret experiments aimed at accelerating the degradation of this persistent insecticide.
Foundational Understanding: The Environmental Fate of this compound
This compound, a diacylhydrazine insecticide, is valued for its specificity in targeting lepidopteran pests.[1] However, its chemical stability translates to significant environmental persistence. Understanding its behavior in various environmental compartments is the first step toward developing effective remediation strategies.
This compound is characterized by low aqueous solubility and volatility.[2] It exhibits high stability to hydrolysis at environmentally relevant pH levels (pH 5, 7, and 9) and is also resistant to photolysis in water.[2][3] Consequently, its primary degradation pathway in soil is slow microbial action and incorporation into soil organic matter, such as humic and fulvic acids.[4][5] This persistence can lead to its accumulation in soil and potential leaching into water systems.[2][3]
| Environmental Compartment | Persistence Profile | Key Degradation Pathways | Half-life (t½) |
| Soil | High | Microbial degradation, incorporation into organic matter, slow oxidation.[4][5] | Can range from 39 to over 1000 days depending on conditions.[2] |
| Water | High | Stable to hydrolysis and aqueous photolysis.[2][3] | Estimated to be over 600 days.[5] |
| Sediment | Moderate to High | Similar to soil, with microbial degradation being the primary route. | Can be over 200 days.[2] |
Troubleshooting Guide: Experimental Approaches to Enhance this compound Degradation
This section provides practical guidance and troubleshooting for common experimental challenges encountered when investigating methods to reduce this compound's persistence.
Section 1: Enhanced Bioremediation in Soil Microcosms
Bioremediation leverages the metabolic capabilities of microorganisms to break down contaminants.[2][6][7] For a persistent compound like this compound, enhancing the activity of native microbial populations or introducing specialized microbes can accelerate degradation.
Caption: Workflow for a soil microcosm bioremediation experiment.
-
Q1: My this compound degradation rate is very slow, even with microbial inoculation. What could be the issue?
-
A1: Several factors could be limiting the degradation process.[8][9][10]
-
Nutrient Limitation: Microbial activity is dependent on the availability of essential nutrients like nitrogen and phosphorus. The C:N:P ratio of the soil may be suboptimal for the microbial population to thrive and metabolize this compound. Troubleshooting: Analyze the soil for total organic carbon, nitrogen, and phosphorus. Amend the soil with a nutrient solution to achieve a C:N:P ratio conducive to microbial growth (typically around 100:10:1).
-
Poor Bioavailability: this compound has low water solubility, which can limit its availability to microorganisms. It may be strongly adsorbed to soil organic matter. Troubleshooting: Consider adding a non-ionic surfactant to your microcosm to increase the bioavailability of this compound. However, screen surfactants for any inhibitory effects on your microbial consortium.
-
Sub-optimal Environmental Conditions: Soil pH, moisture content, and temperature significantly impact microbial activity. Troubleshooting: Ensure the soil pH is within the optimal range for your microbial inoculum (typically 6.5-7.5). Maintain soil moisture at 50-70% of the water-holding capacity. Incubate the microcosms at a temperature suitable for the microbes (e.g., 25-30°C).
-
Toxicity of this compound or Metabolites: While generally considered to have low microbial toxicity, high concentrations of the parent compound or the accumulation of intermediate metabolites could inhibit microbial activity. Troubleshooting: Set up experiments with a range of this compound concentrations to assess potential toxicity. If intermediate metabolites are suspected, use analytical techniques like LC-MS/MS to identify and monitor their formation.
-
-
-
Q2: I'm not seeing any degradation in my sterile control microcosms. Is this a problem?
-
A2: No, this is expected and actually validates your experiment. A lack of degradation in sterile controls confirms that the observed reduction in this compound in your experimental microcosms is due to biological activity and not abiotic processes like hydrolysis or photolysis.
-
-
Q3: How do I choose the right microbial inoculum for bioaugmentation?
-
A3: The most effective microorganisms are often isolated from sites with a history of pesticide contamination, as they may have adapted to degrade these compounds. You can either isolate and culture indigenous microbes from the contaminated soil or use known pesticide-degrading microbial consortia. It is crucial to ensure the chosen microbes are non-pathogenic and can survive and thrive in the specific soil environment of your experiment.
-
Section 2: Advanced Oxidation Processes (AOPs) for Aqueous Remediation
AOPs are a suite of chemical treatment processes that generate highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), to oxidize and degrade organic pollutants.[3][11] These are particularly promising for water contaminated with persistent compounds like this compound.
Caption: Workflow for a photo-Fenton degradation experiment.
-
Q1: My photo-Fenton experiment is not showing significant this compound degradation. What are the likely causes?
-
A1: The efficiency of the photo-Fenton process is highly dependent on several key parameters.[4][12]
-
Incorrect pH: The Fenton reaction is most effective under acidic conditions, typically at a pH between 2.5 and 3.5. At higher pH, iron precipitates as ferric hydroxide, reducing the availability of the catalyst and inhibiting the reaction. Troubleshooting: Carefully adjust the pH of your this compound solution to the optimal range before adding the Fenton reagents.
-
Sub-optimal Reagent Concentrations: The ratio of H₂O₂ to Fe²⁺ is critical. An excess of either reagent can be detrimental. Too much H₂O₂ can scavenge hydroxyl radicals, while too much Fe²⁺ can also lead to non-productive side reactions. Troubleshooting: Perform preliminary experiments to determine the optimal concentrations of H₂O₂ and Fe²⁺ for your system. Start with a literature-based ratio and optimize from there.
-
Inadequate Light Source: The "photo" aspect of the photo-Fenton process relies on UV or visible light to regenerate Fe²⁺ from Fe³⁺, thus sustaining the catalytic cycle. Troubleshooting: Ensure your light source has the appropriate wavelength and intensity for the photoreactor setup. Verify the lamp's output and ensure it is positioned to provide uniform irradiation to the solution.
-
-
-
Q2: I am observing the formation of unknown peaks in my HPLC chromatogram after ozonation of this compound. What are these, and are they a concern?
-
A2: These are likely transformation products (TPs) of this compound degradation. Ozonation, like other AOPs, can result in incomplete mineralization, leading to the formation of various byproducts.[13][14][15] It is crucial to identify these TPs as they may be more toxic or persistent than the parent compound. Troubleshooting: Utilize HPLC coupled with mass spectrometry (LC-MS/MS) to elucidate the structures of the TPs. Conduct toxicity assays on the treated water to assess the overall risk reduction.
-
-
Q3: In my photocatalysis experiment with TiO₂, the degradation rate plateaus after a certain time. Why is this happening?
-
A3: This could be due to several factors.
-
Catalyst Deactivation: The surface of the TiO₂ catalyst can become fouled by the adsorption of this compound or its degradation byproducts, blocking active sites. Troubleshooting: After the experiment, recover the catalyst and attempt to regenerate it by washing with a suitable solvent or by calcination, then reuse it to see if activity is restored.
-
Depletion of Oxidants: In a closed system, dissolved oxygen, which is necessary for the photocatalytic process, can be depleted. Troubleshooting: Ensure adequate aeration of the solution during the experiment to maintain a sufficient supply of dissolved oxygen.
-
Formation of Inhibitory Byproducts: Some degradation intermediates may be more resistant to further oxidation or can compete with this compound for the catalyst's active sites. Troubleshooting: As with ozonation, identify the byproducts using LC-MS/MS to understand the degradation pathway and potential bottlenecks.
-
-
Protocols
Protocol 1: Enhanced Bioremediation of this compound in Soil
-
Soil Preparation:
-
Collect soil from the site of interest. Sieve the soil (2 mm mesh) to remove large debris and homogenize.
-
Characterize the soil for pH, organic matter content, texture, and nutrient levels (C, N, P).
-
Sterilize a portion of the soil (e.g., by autoclaving) to be used for abiotic controls.
-
-
Microcosm Setup:
-
Weigh equal amounts of soil (e.g., 100 g) into sterile glass jars.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Spike the soil to achieve the desired initial concentration, ensuring the solvent evaporates completely.
-
For bioaugmentation studies, prepare a liquid culture of the desired microbial inoculum.
-
For biostimulation studies, prepare a nutrient solution (e.g., containing (NH₄)₂SO₄ and KH₂PO₄).
-
Add the microbial inoculum and/or nutrient solution to the respective experimental microcosms. Adjust the moisture content of all microcosms to 60% of the water-holding capacity with sterile deionized water.
-
Set up abiotic controls with sterilized soil.
-
Incubate all microcosms in the dark at a controlled temperature (e.g., 28°C).
-
-
Sampling and Analysis:
-
At predetermined time points, collect soil samples from each microcosm.
-
Extract this compound from the soil using an appropriate solvent (e.g., acetonitrile).
-
Analyze the extracts using HPLC with UV or MS detection to quantify the concentration of this compound.
-
Plot the concentration of this compound over time to determine the degradation kinetics.
-
Protocol 2: Photocatalytic Degradation of this compound using TiO₂
-
Reaction Setup:
-
Prepare an aqueous solution of this compound of a known concentration.
-
Add a specific amount of TiO₂ photocatalyst to the solution in a quartz photoreactor.
-
Adjust the pH of the solution to the desired level using dilute acid or base.
-
Place the reactor under a UV lamp with a specific wavelength and intensity. Ensure the solution is continuously stirred.
-
-
Degradation Monitoring:
-
At regular intervals, withdraw aliquots of the solution.
-
Immediately filter the aliquots through a 0.22 µm syringe filter to remove the TiO₂ catalyst.
-
Analyze the filtrate using HPLC to determine the concentration of this compound.
-
Calculate the degradation efficiency at each time point.
-
-
Parameter Optimization:
-
Repeat the experiment while varying key parameters such as catalyst loading, initial this compound concentration, and pH to determine the optimal conditions for degradation.
-
Analytical Troubleshooting: HPLC Analysis of this compound
Accurate quantification of this compound and its degradation products is critical for evaluating the success of any remediation experiment. High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this purpose.[16]
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column contamination or degradation.- Incompatible sample solvent with mobile phase. | - Flush the column with a strong solvent.- If the problem persists, replace the guard column or the analytical column.- Ensure the sample is dissolved in a solvent similar in composition to the mobile phase. |
| Inconsistent Retention Times | - Leak in the HPLC system.- Inconsistent mobile phase composition.- Fluctuations in column temperature. | - Check for leaks at all fittings.[17][18]- Ensure the mobile phase is properly mixed and degassed.[18]- Use a column oven to maintain a stable temperature. |
| Ghost Peaks | - Contamination in the mobile phase, injection system, or sample. | - Run a blank gradient to identify the source of contamination.- Clean the injection port and syringe.- Use high-purity solvents and freshly prepared mobile phases. |
| Low Signal Intensity | - Low sample concentration.- Detector issue.- Incorrect injection volume. | - Concentrate the sample if possible.- Check the detector lamp and ensure it is functioning correctly.- Verify the accuracy of the autosampler's injection volume. |
References
- Bello, M. M., Raman, A. A. A., & Asghar, A. (2022). A review on approaches for addressing the limitations of Fenton and photo-Fenton processes. Journal of Environmental Management, 302, 114032.
- Chen, Y., & Li, J. (2022). Toxicity and environmental impacts of triphenylmethane dyes. Ecotoxicology and Environmental Safety, 232, 113264.
- Comninellis, C., Kapalka, A., Malato, S., Parsons, S. A., Poulios, I., & Mantzavinos, D. (2008). Advanced oxidation processes for water treatment: advances and trends for R&D. Journal of Chemical Technology & Biotechnology, 83(6), 769-776.
- Fenner, K., Canonica, S., Wackett, L. P., & Elsner, M. (2013). Evaluating pesticide degradation in the environment: abiotic and biotic processes. Environmental Science & Technology, 47(9), 4044-4057.
- Ghaly, M. Y., Jamil, T. S., El-Seesy, I. E., Souaya, E. R., & Nasr, R. A. (2021). Treatment of highly polluted paper mill wastewater by photo-Fenton process: A case study.
- Gupta, V. K., Ali, I., Saleh, T. A., Nayak, A., & Agarwal, S. (2024). Chemical processing of heavy metals: a review. Environmental Chemistry Letters, 22(1), 1-32.
- Hsu, F. C., & Sun, Y. P. (2002). This compound, a new insect growth regulator. In Insecticides with novel modes of action (pp. 167-183). Springer, Berlin, Heidelberg.
- Kumar, A., & Pal, P. (2023). A review on the recent advances in photo-Fenton oxidation process for the treatment of wastewater. Journal of Environmental Management, 326, 116768.
- Malato, S., Fernández-Ibáñez, P., Maldonado, M. I., Blanco, J., & Gernjak, W. (2009). Decontamination and disinfection of water by solar photocatalysis: recent overview and trends.
- Liu, G., & Zhang, X. (2023). Synthetic dyes: classification, properties, and environmental impacts. In Dyes and Pigments-Recent Advances. IntechOpen.
- Pignatello, J. J., Oliveros, E., & MacKay, A. (2006). Advanced oxidation processes for organic contaminant destruction. Critical reviews in environmental science and technology, 36(1), 1-84.
- Scott, M. J., & Jones, M. N. (2000). The biodegradation of surfactants in the environment. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1508(1-2), 235-251.
- Sun, J. H., & Wang, S. P. (2020). A review on the progress of advanced oxidation processes for the treatment of industrial wastewater.
- Tyagi, M., da Fonseca, M. M. R., & de Carvalho, C. C. C. R. (2011). Bioaugmentation and biostimulation strategies to improve the effectiveness of bioremediation processes.
- Vandermaesen, J., Degryse, F., & Smolders, E. (2016).
- Wols, B. A., & Hofman-Caris, C. H. M. (2012). Review of photochemical reaction constants of organic micropollutants required for UV advanced oxidation processes in water.
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2001). Environmental Fate and Ecological Risk Assessment for Proposed Use of this compound on Pineapple. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2003). This compound (209). Retrieved from [Link]
-
University of Hertfordshire. (n.d.). This compound (Ref: RH 2485). AERU. Retrieved from [Link]
- Abd El-Aty, A. M., & Shim, J. H. (2012). Determination of this compound Residues in Water and Soil by Liquid Chromatography: Evaluation of its Environmental Fate Under Laboratory Conditions. Toxicological research, 28(3), 209–214.
- Beltrán, F. J., Rivas, F. J., & Montero-de-Espinosa, R. (2005). Ozone-based advanced oxidation processes. Ozone: Science & Engineering, 27(2), 103-114.
Sources
- 1. hristov.com [hristov.com]
- 2. Bioremediation of Agricultural Soils Polluted with Pesticides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scienceworldjournal.org [scienceworldjournal.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agronomyjournals.com [agronomyjournals.com]
- 9. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling | MDPI [mdpi.com]
- 10. Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of the Photo-Fenton process for the effective removal of chemical oxygen demand and phenols in portable toilet wastewater: A treatment study under real world conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The degradation mechanism of sulfamethoxazole under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. realab.ua [realab.ua]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Refinement of Methoxyfenozide dosage for different larval stages
Topic: Refinement of Methoxyfenozide Dosage for Different Larval Stages Department: Agricultural Chemistry & Insect Physiology Support Status: Active Knowledge Base
Core Mechanism & Pharmacodynamics
User Query: “I treated my larvae 24 hours ago, but they are still moving and feeding. Is the compound degraded?”
Technical Insight: this compound is not a neurotoxin (unlike pyrethroids or organophosphates) that causes immediate knockdown. It is a diacylhydrazine Insect Growth Regulator (IGR) that acts as an Ecdysone Receptor (EcR) Agonist .[1][2]
It mimics the insect molting hormone, 20-hydroxyecdysone (20E).[1][3][4] Upon binding to the EcR/USP complex, it initiates a premature, lethal molt. The larvae stop feeding only when the molting cycle is physically triggered, which can take 24–72 hours depending on the instar and temperature. Survival at 24 hours is expected behavior.
Mechanism of Action (Signaling Pathway)
The following diagram illustrates how this compound hijacks the molting pathway, bypassing natural hormonal regulation.
Figure 1: this compound binds to the EcR/USP complex, forcing gene transcription that leads to a premature, fatal molt (double cuticle formation).[1][2]
Dosage Refinement by Larval Stage (Instar)
User Query: “My LC50 established for L2 larvae is showing <10% mortality on L4 larvae. Do I just double the dose?”
Technical Insight: Doubling the dose is often insufficient. Susceptibility to this compound decreases non-linearly as larvae age. This is driven by two factors:
-
Allometry: Larger body mass requires a higher absolute dose to reach the receptor threshold.
-
Metabolic Detoxification: Older instars (L4–L5) express significantly higher levels of Cytochrome P450 monooxygenases (specifically CYP321 family in Lepidoptera), which metabolize the drug before it reaches the receptor.
Dosage Scaling Guide (Based on Spodoptera models)
The following table summarizes the shift in Lethal Concentration (LC) values required to achieve comparable mortality across stages.
| Larval Stage | Relative Susceptibility | Metabolic Activity (P450) | Recommended Dosage Scaling |
| L1 (Neonate) | High | Low | 1.0x (Baseline) |
| L2 (Early) | High | Low-Moderate | 1.2x – 1.5x |
| L3 (Mid) | Moderate | Moderate | 2.5x – 4.0x |
| L4 (Late) | Low | High | 10x – 15x |
| L5 (Pre-pupal) | Very Low | Very High | Not Recommended (Physiological cessation of feeding) |
Critical Note: Treatment of L5 (final instar) is rarely effective because these larvae naturally cease feeding to prepare for pupation, reducing oral uptake. Furthermore, the EcR expression profile changes during the wandering stage, rendering agonists less effective.
Troubleshooting & Experimental Validation
User Query: “I am seeing high variability in my bioassay results. Some replicates die, others pupate normally.”
Technical Insight: Variability in this compound assays is usually caused by molting synchronization issues . If larvae are treated immediately after a molt (early instar), they are highly susceptible. If they are treated late in the instar (close to the natural pulse of ecdysone), the exogenous agonist has less physiological impact because the endogenous hormone is already spiking.
Diagnostic Workflow
Use this logic flow to identify the root cause of assay failure.
Figure 2: Diagnostic logic for troubleshooting failed this compound bioassays. PBO (Piperonyl Butoxide) inhibits P450 enzymes, confirming metabolic resistance.[5]
Standardized Leaf-Dip Bioassay Protocol
Objective: Determine LC50 for L3 Larvae (Lepidoptera).
Reagents:
-
Technical grade this compound (dissolved in acetone).
-
Surfactant (e.g., Triton X-100, 0.01%).
-
Fresh host plant leaves (uniform size, e.g., cabbage or cotton disks).
Protocol Steps:
-
Stock Preparation: Dissolve this compound in acetone to create a 1000 ppm stock.
-
Serial Dilution: Prepare 5–7 concentrations using distilled water containing 0.01% Triton X-100. Ensure the solvent (acetone) concentration in the final solution is <1%.
-
Leaf Treatment:
-
Cut leaf disks (approx. 4 cm diameter).
-
Dip disks into the solution for 10–20 seconds .
-
Air dry on paper towels for 2 hours (ambient temp).
-
-
Exposure: Place 10 synchronized L3 larvae (starved for 2 hours) per petri dish containing treated leaves.
-
Incubation: Maintain at 25°C ± 1°C, 65% RH, 16:8 L:D photoperiod.
-
Assessment:
-
72 Hours: Check for "head capsule slippage" (apolysis) without shedding.
-
96 Hours: Final mortality count. Dead larvae often appear dark, shrunken, or trapped in their old cuticle (the "double cuticle" phenotype).
-
Sublethal Effects & Long-Term Monitoring
User Query: “The larvae survived the treatment, but the resulting adults are deformed. Should I count these as dead?”
Technical Insight: Yes, in the context of population dynamics, these are often "genetic deaths." this compound exhibits profound sublethal effects on reproduction.
-
Fecundity Reduction: Survivors treated at L3/L4 often show a 30–50% reduction in egg-laying capacity due to ovarian malformation during the pupal stage.
-
Wing Malformation: Adults may emerge with crumpled wings, rendering them unable to mate or disperse.
-
Data Handling: If your study focuses on population control, calculate "Total Effect" = (Larval Mortality + Sterile/Deformed Adults).
References
-
Smagghe, G., et al. (2003). The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist.[3][6]PubMed .[7] Link
-
Rodriguez-Enriquez, C.L., et al. (2010).[8] Toxicity and sublethal effects of this compound on Spodoptera exigua (Lepidoptera: Noctuidae).[8][9][10]Journal of Economic Entomology . Link
-
Mosallanejad, H., et al. (2009). Biochemical mechanisms of this compound resistance in the cotton leafworm Spodoptera littoralis.[6]Pest Management Science . Link
-
Sun, Y., et al. (2025). CYP321F3 mediates metabolic resistance to this compound in rice stem borer, Chilo suppressalis.[5]Pest Management Science . Link
-
Carlson, G.R., et al. (2001). Discovery and chemistry of the diacylhydrazines.Insecticides with Novel Modes of Action . Link
Sources
- 1. The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. CYP321F3 mediates metabolic resistance to this compound in rice stem borer, Chilo suppressalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical mechanisms of this compound resistance in the cotton leafworm Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sdbonline.org [sdbonline.org]
- 8. Toxicity and sublethal effects of this compound on Spodoptera exigua (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lethal and sublethal effects of this compound and spinosad on Spodoptera littoralis (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Optimizing pH for Methoxyfenozide stability in aqueous solutions
Welcome to the technical support center for methoxyfenozide applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the stability of this compound in aqueous solutions. As Senior Application Scientists, we understand that the success of your experiments hinges on the integrity of your starting materials. This document moves beyond simple protocols to explain the causal relationships that govern experimental outcomes, ensuring your work is built on a foundation of scientific rigor.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemical stability of this compound in aqueous environments.
Q1: What is the optimal pH for ensuring the stability of this compound in aqueous solutions?
This compound exhibits exceptional stability across a broad pH range, but it is most stable in neutral conditions.[1][2] Hydrolysis studies conducted in sterile buffers at 25°C show that its calculated half-life is maximized at pH 7, reaching approximately 1572-1600 days.[1][2] While also very stable in mildly acidic (pH 5) and alkaline (pH 9) conditions, the half-life decreases slightly to around 587-600 days and 695-700 days, respectively.[1][2] For routine experimental work, preparing solutions in buffers between pH 5 and pH 9 will ensure negligible hydrolytic degradation over the course of typical study durations.[3]
Q2: What is the primary degradation pathway for this compound in water?
The primary chemical degradation pathway in aqueous solutions is hydrolysis, however, this process is remarkably slow for this compound.[2] The diacylhydrazine structure of this compound is inherently resistant to hydrolysis under common environmental conditions.[2] Therefore, in controlled laboratory settings using sterile buffers and protection from light, significant degradation is not expected. Other factors such as photodegradation or microbial action in non-sterile media could contribute to loss of the compound, but these are not intrinsic to its pH stability.
Q3: How does temperature interact with pH to affect this compound stability?
Most documented stability studies have been performed at a standard temperature of 25°C.[1][2] While specific data on the combined effect of a wide range of temperatures and pH values on this compound's hydrolytic stability is not extensively detailed in the provided literature, general chemical kinetics principles suggest that increasing the temperature will accelerate the rate of hydrolysis, even if that rate is intrinsically very slow. However, given the compound's extreme stability at 25°C, modest temperature fluctuations are unlikely to cause significant degradation in short-term experiments. For long-term storage of aqueous solutions, refrigeration is always recommended to minimize any potential degradation and microbial growth.
Q4: I have heard this compound is difficult to dissolve in water. Is this true?
Yes, this is a critical consideration. This compound has a very low aqueous solubility, reported to be around 3.3 mg/L at 20°C.[2][3] This physical property is often a more significant source of experimental error than chemical degradation. Researchers may mistake precipitation of the compound from a supersaturated solution for instability or degradation. It is crucial to ensure that the intended concentration does not exceed its solubility limit in the chosen aqueous medium.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Q1: My this compound solution is cloudy and I see precipitate. Is the compound degrading due to the pH?
It is highly improbable that this is due to pH-mediated degradation. The most likely cause is that the concentration of this compound has exceeded its solubility limit in your aqueous buffer.
-
Causality: this compound is a hydrophobic molecule with a high octanol-water partition coefficient (log P ≈ 3.72), indicating its preference for non-polar environments over water.[2][3] When a concentrated stock solution (typically in an organic solvent like DMSO or acetone) is diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to precipitate if its solubility limit is surpassed.
-
Solution:
-
Verify Solubility: Check that your target concentration is below 3.3 mg/L.[2][3]
-
Use a Co-solvent: For concentrations above the solubility limit, consider including a small percentage of a water-miscible organic solvent (e.g., <1% DMSO or ethanol) in your final aqueous solution, if permissible for your experimental system.
-
Prepare Fresh Dilutions: Prepare working solutions fresh from a concentrated organic stock solution immediately before use to minimize the time for potential precipitation.
-
Q2: I'm observing a rapid loss of active compound in my bioassay, but my pH is neutral. What else could be the cause?
Given the high stability of this compound at neutral pH, the loss of compound is likely due to other experimental factors.
-
Plausible Causes & Solutions:
-
Adsorption to Surfaces: this compound's hydrophobicity can cause it to adsorb to plastic surfaces of labware (e.g., microplates, tubes). Consider using glass or low-adhesion plasticware. Adding a non-ionic surfactant like Tween 20 (at a low, non-interfering concentration) or a small amount of protein (like BSA) to your buffer can help block non-specific binding sites.
-
Photodegradation: While stable to hydrolysis, prolonged exposure to high-intensity UV light can potentially degrade the molecule. It is good practice to protect stock and working solutions from direct light by using amber vials or covering containers with aluminum foil.
-
Microbial Degradation: If you are using non-sterile media for long-term incubations, microbial activity could be a factor. Use sterile buffers and aseptic techniques whenever possible.[1][2]
-
Metabolism (in biological systems): If your experiment involves live cells or organisms, the observed loss could be due to metabolic processes rather than chemical instability.
-
Data Summary & Visualizations
Table 1: Hydrolytic Half-Life of this compound in Aqueous Buffers at 25°C
| pH | Half-Life (Days) | Stability Profile | Reference |
|---|---|---|---|
| 5.0 | ~587 - 600 | Very Stable | [1][2] |
| 7.0 | ~1572 - 1600 | Exceptionally Stable | [1][2] |
| 9.0 | ~695 - 700 | Very Stable |[1][2] |
Caption: Troubleshooting workflow for unexpected loss of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the standard procedure for preparing this compound solutions while minimizing solubility issues.
-
Objective: To prepare a stable, concentrated stock solution and accurately diluted aqueous working solutions.
-
Materials:
-
This compound (analytical grade powder)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Sterile, buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Volumetric flasks (glass, Class A)
-
Micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Amber glass vials for storage
-
-
Methodology:
-
Stock Solution (e.g., 10 mg/mL in DMSO): a. Accurately weigh 10 mg of this compound powder and transfer it to a 1 mL glass volumetric flask. b. Add approximately 0.8 mL of DMSO. c. Vortex thoroughly until the powder is completely dissolved. The solution should be clear. d. Add DMSO to the 1 mL mark and mix again. e. Transfer the stock solution to a small amber glass vial. Store at -20°C for long-term use.
-
Aqueous Working Solution (e.g., 2 µg/mL): a. Prepare an intermediate dilution of the stock solution in DMSO if necessary for accuracy. b. In a sterile tube, add the appropriate volume of the aqueous buffer required for your final volume. c. While vortexing the buffer, add the required volume of the this compound stock solution drop-wise. For example, to make 10 mL of a 2 µg/mL solution, add 2 µL of the 10 mg/mL stock to 9.998 mL of buffer. This vortexing step is critical to promote rapid dispersion and prevent localized precipitation. d. Ensure the final concentration of DMSO is minimal and does not interfere with your assay (typically ≤0.1%). e. Use the working solution immediately for best results.
-
Protocol 2: Verification of this compound Concentration by HPLC-UV
This protocol provides a general method to confirm the concentration of your prepared solutions.
-
Objective: To quantify the concentration of this compound in an aqueous sample.
-
Principle: this compound is separated from potential contaminants or degradants using reverse-phase high-performance liquid chromatography (HPLC) and quantified by its absorbance of UV light.[4][5]
-
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for pH control of mobile phase)
-
This compound analytical standard
-
-
Methodology:
-
Standard Curve Preparation: a. Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL) by diluting the primary stock solution in the mobile phase.
-
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic mixture of ACN and water (e.g., 60:40 v/v). A small amount of formic acid (0.1%) can be added to both solvents to ensure consistent peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 216 nm[3]
-
-
Sample Analysis: a. Inject the prepared calibration standards to generate a standard curve (Peak Area vs. Concentration). b. Inject your prepared working solution(s). c. Quantify the concentration in your samples by interpolating their peak areas from the standard curve.
-
Stability Check: To assess stability over time, analyze a sample immediately after preparation (T=0) and again after a set incubation period under your experimental conditions (e.g., 24, 48 hours). A significant decrease in the peak area corresponding to this compound would indicate loss of the compound.
-
References
- Food and Agriculture Organization of the United Nations. (n.d.). *this compound (209)(T,R)**.
- Zhengzhou Delong Chemical Co., Ltd. (2021, June 1). More details about this compound.
- MDPI. (n.d.). Effects of this compound-Loaded Fluorescent Mesoporous Silica Nanoparticles on Plutella xylostella (L.) (Lepidoptera: Plutellidae) Mortality and Detoxification Enzyme Levels Activities.
- Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary - Evaluation of the new active this compound in the product PRODIGY 240 SC INSECTICIDE.
- AERU, University of Hertfordshire. (n.d.). This compound (Ref: RH 2485).
- National Center for Biotechnology Information. (2024, May 21). Environmental fate and safety analysis of this compound application to control litchi and longan pests.
- Food and Agriculture Organization of the United Nations. (n.d.). This compound (209) First draft.
- Food and Agriculture Organization of the United Nations. (n.d.). This compound (209).
- ResearchGate. (2025, August 8). Determination of this compound Residues in Water and Soil by Liquid Chromatography: Evaluation of its Environmental Fate Under Laboratory Conditions.
- National Center for Biotechnology Information. (n.d.). Determination of this compound Residues in Water and Soil by Liquid Chromatography: Evaluation of its Environmental Fate Under Laboratory Conditions.
Sources
- 1. 4.14 this compound (209)(T,R)* [fao.org]
- 2. fao.org [fao.org]
- 3. This compound (Ref: RH 2485) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound Residues in Water and Soil by Liquid Chromatography: Evaluation of its Environmental Fate Under Laboratory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with Methoxyfenozide cross-reactivity in immunoassays
Welcome to the Technical Support Center for Methoxyfenozide Immunoassays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound detection and troubleshoot potential cross-reactivity issues in their immunoassays. As Senior Application Scientists, we provide not just protocols, but the scientific reasoning behind them to empower you to achieve accurate and reliable results.
Understanding the Challenge: this compound and Immunoassay Specificity
This compound is a diacylhydrazine insecticide that functions as an ecdysone receptor agonist, inducing a premature and lethal molt in targeted insect larvae.[1] Its widespread use in agriculture necessitates sensitive and specific detection methods, such as immunoassays, for residue monitoring and environmental analysis.
Immunoassays rely on the highly specific binding between an antibody and its target antigen.[2] However, the specificity of this interaction is not always absolute. Cross-reactivity can occur when an antibody binds to molecules that are structurally similar to the target analyte, leading to inaccurate quantification and false-positive results.[3] This is a significant concern when analyzing for this compound, as other structurally related diacylhydrazine insecticides, such as tebufenozide and halofenozide, may be present in the same samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a non-steroidal ecdysone agonist belonging to the diacylhydrazine class of insecticides. It mimics the action of the insect molting hormone, 20-hydroxyecdysone, by binding to the ecdysone receptor complex.[1] This binding triggers a premature and incomplete molt, leading to the death of the insect larvae. This targeted mode of action makes it effective against specific lepidopteran pests.
Q2: What is immunoassay cross-reactivity and why is it a problem for this compound detection?
Immunoassay cross-reactivity is the phenomenon where the antibody in the assay binds to non-target molecules that are structurally similar to the intended analyte (this compound).[3] This can lead to an overestimation of the this compound concentration or a false-positive result if the cross-reacting compound is present in the sample. For this compound, the primary concern is cross-reactivity with other diacylhydrazine insecticides, such as tebufenozide, which share a similar core chemical structure.
dot graph TD { subgraph "Immunoassay Principle" A[Antibody] -- "Binds to" --> B(this compound); end subgraph "Cross-Reactivity Scenario" A -- "Also binds to" --> C(Tebufenozide); end B -- "Specific Signal" --> D((Accurate Result)); C -- "Non-Specific Signal" --> E((Inaccurate Result)); } caption: "Principle of this compound Immunoassay and Cross-Reactivity."
Q3: Which compounds are most likely to cross-react with a this compound immunoassay?
The most likely cross-reactants are other diacylhydrazine insecticides due to their structural similarity. The United States Environmental Protection Agency (EPA) has grouped this compound, tebufenozide, and halofenozide into a candidate common mechanism group (CMG), highlighting their related toxicological profiles and, by extension, their structural similarities.[4][5]
| Compound | Chemical Structure | Potential for Cross-Reactivity |
| This compound | C22H28N2O3 | Target Analyte |
| Tebufenozide | C22H28N2O2 | High |
| Halofenozide | C18H19ClN2O2 | Moderate to High |
This table provides a general guide. Actual cross-reactivity percentages will vary depending on the specific antibody used in the assay.
Troubleshooting Guide
Problem: My immunoassay is showing higher than expected concentrations of this compound.
This could be a classic case of cross-reactivity. Here’s a step-by-step guide to diagnose and mitigate the issue.
Step 1: Confirm the Possibility of Cross-Reacting Compounds
-
Review Sample History: Determine if the samples could have been exposed to other diacylhydrazine insecticides like tebufenozide.
-
Consult Assay Manufacturer's Documentation: If using a commercial kit, review the product manual for any stated cross-reactivity data. While specific data for this compound kits can be limited, examining manuals for similar pesticide ELISAs can provide insight into the types of information manufacturers should provide.
Step 2: Assess the Specificity of Your Antibody
If you have developed your own immunoassay or have access to the individual reagents, you can perform a cross-reactivity assessment.
Protocol: Cross-Reactivity Assessment by Competitive ELISA
-
Prepare Standards: Create separate standard curves for this compound and the suspected cross-reacting compound (e.g., tebufenozide).
-
Run Competitive ELISA: Perform a competitive ELISA for each compound.
-
Calculate IC50 Values: Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate Percent Cross-Reactivity: Use the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Example Data (Hypothetical):
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Tebufenozide | 50 | 20% |
| Halofenozide | 200 | 5% |
| Unrelated Pesticide | >10,000 | <0.1% |
Step 3: Optimize Your Assay to Improve Specificity
Assay optimization can significantly reduce the impact of cross-reactivity. A checkerboard titration is a powerful method to determine the optimal concentrations of your capture antibody and detection conjugate.[6][7]
Protocol: Checkerboard Titration for ELISA Optimization
-
Prepare Reagent Dilutions: Create a series of dilutions for your capture antibody and your enzyme-conjugated antigen (for competitive ELISA) or detection antibody (for sandwich ELISA).
-
Coat Plate: In a 96-well plate, coat each column with a different dilution of the capture antibody.
-
Add Conjugate/Detection Antibody: Add each row with a different dilution of the enzyme-conjugated antigen or detection antibody.
-
Perform ELISA: Complete the remaining steps of your ELISA protocol.
-
Analyze Results: The optimal combination of antibody and conjugate concentrations will yield the best signal-to-noise ratio for your target analyte (this compound) while minimizing the signal from the cross-reacting compound.
dot graph G { layout=neato; node [shape=plaintext]; a [label=< Ab Dilution 1Ab Dilution 2Ab Dilution 3 Conj. Dilution 1ODODOD Conj. Dilution 2ODODOD Conj. Dilution 3ODODOD
>]; } caption: "Checkerboard titration for optimizing antibody and conjugate concentrations."Step 4: Sample Preparation and Dilution
If your samples contain high concentrations of a cross-reacting compound, sample dilution can be a simple and effective strategy to minimize its impact.[8] The goal is to dilute the cross-reactant to a concentration that is below the detection limit of the assay while keeping the this compound concentration within the linear range of the standard curve.
Step 5: Consider Alternative Analytical Methods for Confirmation
If cross-reactivity remains a significant issue, it is advisable to confirm your results using a different analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods provide a higher degree of specificity and can definitively identify and quantify this compound in the presence of other structurally similar compounds.
Advanced Topics in this compound Immunoassay Development
The Role of Hapten Design in Antibody Specificity
For small molecules like this compound, the development of a specific antibody begins with the design and synthesis of a hapten.[9] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein. The way the hapten is designed and conjugated to the carrier protein is critical for determining the specificity of the resulting antibodies.
To generate antibodies that are highly specific for this compound, the hapten should be designed to expose the unique structural features of the this compound molecule to the immune system, while masking the common structural elements shared with other diacylhydrazines.[1]
dot graph TD { A[this compound] --> B{Hapten Synthesis}; B --> C[Conjugation to Carrier Protein]; C --> D[Immunization]; D --> E[Production of this compound-Specific Antibodies]; } caption: "Workflow for generating this compound-specific antibodies."
Conclusion
Dealing with this compound cross-reactivity in immunoassays requires a systematic approach grounded in a solid understanding of immunoassay principles. By carefully considering the potential for cross-contamination, rigorously validating antibody specificity, and optimizing assay conditions, researchers can achieve accurate and reliable quantification of this compound. When in doubt, orthogonal methods like chromatography should be employed for confirmation.
References
-
Al-Shehri, M. M., El-Azab, A. S., El-Gendy, M. A., Hamidaddin, M. A., & Darwish, I. A. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PLOS ONE, 14(2), e0212048. Available from: [Link]
-
Chen, Y., et al. (2022). Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine. Molecules, 27(12), 3784. Available from: [Link]
-
Cousin, L. (n.d.). Antibody Cross Reactivity And How To Avoid It?. ELISA kit. Available from: [Link]
-
Diagnopal. (2023, September 2). ELISA Set-up with Checker-Board Optimization. Available from: [Link]
-
Eurofins. (2024, September 24). Allergen testing by Eurofins. Available from: [Link]
-
Eurofins Technologies. (n.d.). Food Allergen Kits. Gold Standard Diagnostics. Available from: [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). This compound (209). Available from: [Link]
-
Hao, X., et al. (2019). Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba. Journal of Agricultural and Food Chemistry, 67(22), 6483–6491. Available from: [Link]
-
Iddar, A., et al. (2018). Synthesis of haptens for immunoassay of Chlorpyrifos-ethyl as organophosphorus pesticides. Journal of Materials and Environmental Science, 8(3), 878-883. Available from: [Link]
-
Regulations.gov. (2023, July 27). This compound. Human Health Risk Assessment for the Petition to Establish Permanent Tolerances without a U.S. Registration. Available from: [Link]
-
Regulations.gov. (2022, January 25). This compound. Human Health Risk Assessment to Support Proposed New Use on Rice and Crop Group Expansions and Conversions. Available from: [Link]
-
Shan, G., et al. (2015). Development of ELISA and colloidal gold immunoassay for tetrodotoxin detection based on monoclonal antibody. Biosensors and Bioelectronics, 70, 100-105. Available from: [Link]
-
Boster Biological Technology. (n.d.). ELISA Antibody Concentration Optimization: Checkerboard Titration. Available from: [Link]
-
Hycult Biotech. (n.d.). Troubleshooting ELISA. Available from: [Link]
-
Bio-Rad. (n.d.). Monoclonal & Polyclonal Antibodies. Available from: [Link]
-
Wang, L., et al. (2012). Development of a polyclonal antibody-based enzyme-linked immunosorbent assay (ELISA) for detection of Sunset Yellow FCF in food samples. Food Chemistry, 135(3), 1753-1758. Available from: [Link]
-
U.S. Environmental Protection Agency. (2022, October 11). This compound; Pesticide Tolerances. Federal Register. Available from: [Link]
-
USDA Agricultural Research Service. (n.d.). Development of a this compound-responsive gene switch for applications in plants. Available from: [Link]
- Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the Evaluation of the New Active this compound in the Product Prodigy 240 SC Insecticide.
Sources
- 1. Preparation of Monoclonal Antibody against Deoxynivalenol and Development of Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of crosslinker-free antibody–enzyme conjugates for immunoassays in pesticide residue detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. goldstandarddiagnostics.com [goldstandarddiagnostics.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methoxyfenozide Synthesis & Purification
Topic: Improving the synthesis yield and purity of Methoxyfenozide Audience: Process Chemists, R&D Scientists, and Drug Development Professionals Reference ID: METH-OPT-2024-v1[1][2]
Introduction: The Steric Challenge
This compound (N-tert-butyl-N'-(3-methoxy-2-methylbenzoyl)-3,5-dimethylbenzohydrazide) presents a unique synthetic challenge due to its asymmetric diacylhydrazine core.[1][2] The presence of the bulky tert-butyl group creates significant steric hindrance, dictating a strict order of addition to achieve high yields.[1]
This guide moves beyond basic recipes to address the mechanistic bottlenecks —specifically the regioselectivity of the first acylation and the steric resistance of the second.[2]
Module 1: The Synthetic Logic (Critical Pathway)
To maximize yield, you must follow the Sequential Acylation Strategy . Attempting to attach the sterically demanding 3,5-dimethylbenzoyl group first, or performing a "one-pot" random addition, will result in symmetrical impurities and low conversion.[1]
The Validated Route
-
Step 1 (Regioselective Acylation): Reaction of tert-butylhydrazine with 3-methoxy-2-methylbenzoyl chloride.[1][2] This occurs at the sterically accessible terminal nitrogen (
).[1][2] -
Step 2 (Steric Coupling): Acylation of the internal nitrogen (
) with 3,5-dimethylbenzoyl chloride.[1][2]
Figure 1: The sequential acylation workflow required to navigate steric hindrance and ensure correct isomer formation.
Module 2: Step-by-Step Optimization & Troubleshooting
Phase 1: Formation of the Intermediate
Objective: Attach Ring B (3-methoxy-2-methylbenzoyl) to the terminal nitrogen.[1][2] Common Failure: Formation of symmetrical dimers or oiling out.[1][2]
Optimized Protocol Parameters:
-
Solvent: 1,2-Dichloroethane (DCE).[1][2] Why? Excellent solubility for the hydrazine hydrochloride salt compared to toluene.[2]
-
Temperature: -5°C to 0°C .[1][2][3] Critical: Higher temperatures promote double acylation on the single nitrogen or hydrolysis of the acid chloride.[1][2]
-
Stoichiometry: Use a slight excess of tert-butylhydrazine (1.05 eq) to consume the acid chloride fully and prevent over-acylation.[1][2]
| Issue | Root Cause | Corrective Action |
| Low Yield (<80%) | Hydrolysis of Acid Chloride | Ensure DCE is anhydrous (KF < 0.1%). Check NaOH addition rate; high local pH hydrolyzes the chloride.[1][2] |
| Sticky/Oily Precipitate | Solvent polarity mismatch | The intermediate is soluble in DCE but may oil out if pH drifts.[1][2] Maintain pH 7-8 post-reaction before phase separation.[1][2] |
| Impurity: Bis-hydrazide | Temperature spike | Maintain internal temp < 0°C strictly during acid chloride addition.[1][2] |
Phase 2: The Difficult Coupling (Step 2)
Objective: Force the reaction between Ring A (3,5-dimethylbenzoyl chloride) and the hindered internal nitrogen.[1][2] Common Failure: Incomplete conversion (starting material remains).[1][2]
Optimized Protocol Parameters:
-
Solvent Switch: Distill off DCE and replace with Toluene .[1][2] Why? Toluene allows for cleaner phase separation during the wash steps and is the preferred solvent for the subsequent crystallization.[2]
-
Catalysis: If conversion stalls, add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) at 1-2 mol%.[1][2] This helps transfer the anionic intermediate form into the organic phase to react with the acid chloride.[2]
Phase 3: Purification (The Polishing Step)
Objective: Remove unreacted intermediate and symmetrical impurities.[1][2]
Protocol:
-
Solvent Swap: After the toluene workup, swap solvent to Methanol .[1][2]
-
Crystallization: Dissolve crude at 60-70°C in Methanol. Slowly add Water (Antisolvent) until turbidity is observed.[1][2]
-
Cooling: Cool slowly to 5°C. Rapid cooling traps impurities.[1][2]
Module 3: Troubleshooting FAQ
Q1: My final product has a melting point below 200°C (Standard: 204-206°C). What is the impurity?
-
Diagnosis: This is likely the monobenzoyl intermediate (incomplete Step 2) or the symmetrical bis-3,5-dimethyl dimer .[1][2]
-
Solution: Run HPLC. If the intermediate peak is high, your Step 2 reaction stalled due to steric hindrance.[1] Increase the reaction time or use a PTC (TBAB). If the symmetrical dimer is present, your starting tert-butylhydrazine contained hydrazine impurity.[1][2]
Q2: Why is the reaction mixture turning dark/black during Step 2?
-
Diagnosis: Oxidation of the hydrazine or thermal decomposition.[1][2]
-
Solution: Ensure the reaction is kept under a nitrogen blanket.[1][2] Check that the internal temperature did not exceed 10°C during the exothermic addition of the acid chloride.
Q3: Can I use Pyridine instead of NaOH?
-
Analysis: Yes, Pyridine acts as both a base and an acyl transfer catalyst.[1] However, it is difficult to remove completely and can cause oiling during crystallization.[1][2]
-
Recommendation: Stick to the Schotten-Baumann conditions (NaOH/Water/Toluene) for easier industrial scale-up and purification.[1][2]
Module 4: Impurity Profiling Logic
Use this logic tree to identify the source of contamination based on analytical results.
Figure 2: Diagnostic logic for identifying and resolving specific impurity profiles in this compound synthesis.
References
-
Preparation process of this compound. (CN106699596A).[1][2][4] Google Patents.[1][2] Retrieved from
-
Synthesis of N-tert-butyl-N'-(3-methoxy-2-methylbenzoyl)-3,5-dimethylbenzohydrazide. PubChem. Retrieved from [Link][1][2]
-
Determination of this compound Residues and Fate. ResearchGate. Retrieved from [Link]
-
Preparation technology of this compound. (CN104803879A).[1][2] Google Patents.[1][2] Retrieved from
Sources
- 1. This compound | C22H28N2O3 | CID 105010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: RH 2485) [sitem.herts.ac.uk]
- 3. CN102040540A - Synthetic method of this compound - Google Patents [patents.google.com]
- 4. Preparation technology of this compound - Eureka | Patsnap [eureka.patsnap.com]
Strategies to mitigate Methoxyfenozide runoff from agricultural fields
Welcome to the technical support center for strategies to mitigate Methoxyfenozide runoff from agricultural fields. This resource is designed for researchers, environmental scientists, and agricultural professionals engaged in studying and implementing methods to minimize the off-site transport of this important insecticide. Here, you will find scientifically grounded, field-proven insights presented in a practical, question-and-answer format to support your experimental design, troubleshooting, and data interpretation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties of this compound and the principles of runoff mitigation.
Q1: What is this compound and why is its runoff a concern?
A1: this compound is a diacylhydrazine insecticide that functions as an insect growth regulator.[1][2] It selectively mimics the natural insect molting hormone, 20-hydroxyecdysone, causing lepidopteran pests (moths, butterflies) to undergo a lethal, premature molt upon ingestion.[1][3] Its high selectivity makes it a valuable tool in Integrated Pest Management (IPM) programs.[4] However, due to its persistence in soil and potential mobility, this compound can be transported from application sites via surface runoff into aquatic systems.[5] This poses a risk to non-target aquatic organisms, making runoff mitigation a critical aspect of its stewardship.[6]
Q2: What are the key environmental properties of this compound that influence its runoff potential?
A2: The runoff potential of this compound is governed by a combination of its chemical and physical properties. It has a moderate water solubility (3.3 mg/L) and is hydrophobic (log Kow = 3.72), indicating a tendency to adsorb to soil organic matter.[5] It is relatively stable to hydrolysis and abiotic degradation but degrades slowly through aerobic soil metabolism.[5][7] Its persistence in soil can be significant, with reported half-lives ranging from 340 to 1100 days depending on soil type.[1] This persistence, combined with its mobility, creates a prolonged risk of transport during erosion and runoff events.[5]
Q3: What are the primary mechanisms driving this compound runoff?
A3: this compound runoff is driven by two primary mechanisms:
-
Dissolved Phase Transport: this compound dissolved in surface water is carried off the field.
-
Sediment-Bound Transport: Due to its hydrophobicity, this compound readily adsorbs to soil particles. During rainfall events, these contaminated soil particles are detached and transported by the energy of flowing water (erosion), carrying the adsorbed pesticide with them.
The relative importance of these two pathways depends on the soil type, organic matter content, field slope, and rainfall intensity.
Q4: Which mitigation strategy is generally considered most effective?
A4: While a multi-faceted approach is always best, vegetative filter strips (VFS) are widely recognized as one of the most effective single strategies for mitigating pesticide runoff.[8] A VFS is a densely vegetated area situated between the treated field and an adjacent water body.[8] Its effectiveness stems from multiple mechanisms: it slows runoff velocity, which promotes the deposition of suspended sediment particles carrying adsorbed this compound, and it enhances water infiltration into the soil.[8][9] Studies support that a 10-meter vegetative filter strip can significantly mitigate risks to aquatic organisms.[8]
Section 2: Troubleshooting Experimental Runoff Studies
This section provides guidance for researchers encountering common issues during laboratory or field experiments designed to evaluate this compound runoff.
Q5: My this compound concentrations in runoff samples are unexpectedly low or non-detectable. What are the potential causes?
A5: This is a common issue that can stem from several factors related to experimental setup, environmental conditions, or analytical procedures.
-
Causality Check—Experimental Design:
-
High Adsorption: this compound's hydrophobicity means it binds strongly to soil organic matter. If your experimental soil has high organic carbon content, the compound may be less available for transport in the dissolved phase. Consider analyzing the soil fraction of your runoff to quantify sediment-bound transport.
-
Insufficient Rainfall Energy: Was the simulated or natural rainfall event intense enough to cause significant soil detachment and transport? Low-energy events may result in minimal erosion, thereby limiting the transport of particle-bound this compound.
-
Photodegradation: While generally stable, prolonged exposure to intense sunlight on the soil surface prior to the runoff event could lead to some degradation, although this is a slower process compared to microbial degradation.[5]
-
-
Causality Check—Analytical Method:
-
Extraction Inefficiency: Are you using an appropriate extraction solvent and method? this compound analysis in water and soil often requires extraction with solvents like methanol or acetonitrile, sometimes acidified, followed by a clean-up step using solid-phase extraction (SPE).[10][11][12] Verify your extraction recovery with fortified (spiked) control samples.
-
Instrument Sensitivity: Is your analytical instrument (e.g., HPLC-UV, LC-MS/MS) sensitive enough to detect the low concentrations expected in runoff water?[11][13][14] The limit of quantitation (LOQ) for this compound in water can be as low as 0.05 µg/L using LC-MS/MS.[15]
-
Q6: I'm observing high variability between my experimental replicates. How can I improve consistency?
-
Workflow for Improving Consistency:
-
Standardize Soil Plots: Ensure soil for each replicate plot is from a homogenous source. Sieve and mix the soil thoroughly to ensure uniform texture, bulk density, and organic matter content.
-
Uniform Application: Calibrate your application equipment precisely. For spray applications, ensure consistent nozzle height, pressure, and speed across all plots to achieve a uniform deposition rate.
-
Control Rainfall Simulation: Use a rainfall simulator that provides consistent intensity and uniform droplet distribution across the entire plot area. Pre-test the simulator to map its intensity profile.
-
Consistent Sampling: Collect runoff samples at identical, pre-determined time intervals from the start of the runoff event. Ensure the collection device captures a representative sample of the entire runoff flow (water and sediment).
-
Homogenize Samples: Before taking a subsample for analysis, thoroughly mix the entire collected runoff sample to ensure suspended sediment is evenly distributed.
-
Visual Guide: Troubleshooting Logic for Runoff Experiments
The following diagram outlines a logical workflow for diagnosing and resolving common issues in this compound runoff experiments.
Caption: Troubleshooting workflow for this compound runoff experiments.
Section 3: Data Summary & Comparative Analysis
The selection of a mitigation strategy depends on its effectiveness, cost, and suitability for a given agricultural system. The table below summarizes key parameters and reported efficacy for common strategies.
| Mitigation Strategy | Primary Mechanism(s) | Reported Runoff Reduction Efficacy | Key Influencing Factors | Authoritative Source |
| Vegetative Filter Strips (VFS) | Infiltration, Sediment Deposition, Adsorption | High (Can exceed 90% for sediment-bound pesticides) | Width, Slope, Vegetation Density, Soil Type | Health Canada[8], EPA[16] |
| Conservation Tillage (No-Till/Reduced-Till) | Increased Infiltration, Reduced Erosion | Variable; can reduce total runoff volume but may increase dissolved-phase concentration initially | Residue Cover (%), Soil Structure, Time Since Conversion | Fawcett et al. (1994)[17], Baker et al. (1978) |
| Cover Crops | Improved Soil Structure, Increased Infiltration, Reduced Erosion | Moderate to High | Crop Species, Biomass Production, Termination Method | (General principle of soil health improvement) |
| Constructed Wetlands | Sedimentation, Microbial Degradation, Plant Uptake | Very High (Can reduce concentrations by a factor of 45-80) | Hydraulic Residence Time, Vegetation Type, System Design | Pappalardo et al. (2015)[18] |
Section 4: Experimental Protocols
This section provides a detailed, self-validating protocol for a common research objective in this field.
Protocol 1: Evaluating VFS Efficacy Using Simulated Rainfall Plots
Objective: To quantify the reduction in this compound runoff (dissolved and sediment-bound) from a treated agricultural plot by a vegetative filter strip of a defined width.
Principle: This experiment simulates a post-application rainfall event on a small scale. By comparing the mass of this compound exiting a bare soil plot (control) with that exiting an identical plot with a VFS, the efficacy of the VFS can be calculated. The inclusion of quality control samples ensures the validity of the analytical results.
Visual Guide: VFS Experimental Workflow
Caption: Experimental workflow for evaluating VFS efficacy.
Materials:
-
Runoff plots (e.g., 2m x 5m metal frames)
-
Homogenized soil typical for the region of interest
-
Established vegetative filter strip (e.g., dense fescue grass) of desired width
-
Rainfall simulator
-
This compound formulation and application equipment (e.g., backpack sprayer)
-
Runoff collection system (e.g., gutter and collection carboys)
-
Sample bottles (amber glass), coolers
-
Analytical equipment: LC-MS/MS or HPLC-UV, solid-phase extraction (SPE) manifold and cartridges.
Methodology:
-
Plot Construction (n ≥ 3 replicates per treatment):
-
Construct at least six runoff plots on a uniform, representative slope (e.g., 5%).
-
Fill each plot with the homogenized soil to a uniform depth and bulk density.
-
Treatment 1 (Control): Leave a 1m bare soil buffer at the bottom edge of the plot.
-
Treatment 2 (VFS): Establish a healthy, dense 10-meter wide vegetative filter strip at the bottom edge of three plots.
-
-
Pesticide Application:
-
Apply this compound at the maximum labeled rate to the soil surface of all plots, excluding the VFS area. Use protective guards to prevent spray drift onto the VFS.
-
Allow a 24-hour drying/equilibration period.
-
-
Rainfall Simulation:
-
Position the rainfall simulator over a plot.
-
Apply a high-intensity rainfall event (e.g., 50 mm/hr) for a duration sufficient to generate significant runoff (e.g., 60 minutes).
-
Begin collecting the entire volume of runoff at the plot outlet as soon as it begins.
-
Collect discrete samples at fixed time intervals (e.g., 5, 10, 20, 30, 45, 60 minutes) for time-course analysis.
-
-
Sample Processing and Analysis (Self-Validation System):
-
Measure the total volume of runoff for each plot.
-
Thoroughly agitate the collected runoff to ensure sediment is suspended, then immediately collect a 1L subsample.
-
Filter the subsample to separate the aqueous phase from the sediment phase.
-
Quality Control (QC):
-
Field Blank: Place an open bottle of deionized water at the site during the experiment to check for atmospheric contamination.
-
Matrix Spike: Fortify a subsample of control runoff with a known concentration of this compound standard to validate extraction efficiency (target recovery: 80-120%).
-
-
Extract this compound separately from the water and sediment fractions using a validated method (e.g., EPA Method 110356 for water, or a methanol/HCl extraction for soil).[12][15]
-
Analyze extracts via LC-MS/MS or a similarly sensitive technique.[15]
-
-
Data Analysis:
-
Calculate the total mass of this compound in the water and sediment phases for each time interval.
-
Sum the mass loads to get the total this compound loss for each plot.
-
Calculate the VFS mitigation efficiency using the formula: Efficiency (%) = [ (Control Load - VFS Load) / Control Load ] * 100
-
References
-
Problem Formulation for the Environmental Fate of this compound. (n.d.). Regulations.gov. Retrieved from [Link]
-
4.14 this compound (209)(T,R)* . (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]
-
This compound Proposed Interim Registration Review Decision Case Number 7431. (2016, September). Regulations.gov. Retrieved from [Link]
-
This compound. (n.d.). Xerces Society. Retrieved from [Link]
-
Feng, Y., Tang, C., Chen, Y., et al. (2022). Environmental fate and safety analysis of this compound application to control litchi and longan pests. Environmental Science and Pollution Research, 29, 81498–81508. Retrieved from [Link]
-
Determination of this compound Residues in Water and Soil by Liquid Chromatography: Evaluation of its Environmental Fate Under Laboratory Conditions. (n.d.). Scilit. Retrieved from [Link]
-
This compound (209). (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]
-
Aprea, V., El-Sayed, A., & Sabry, A. (2022). Determination of this compound Residues in Water and Soil by Liquid Chromatography: Evaluation of its Environmental Fate Under Laboratory Conditions. Separations, 9(9), 240. Retrieved from [Link]
-
This compound (Ref: RH 2485). (n.d.). AERU, University of Hertfordshire. Retrieved from [Link]
-
Safe Use of this compound: Ensuring Environmental Protection in Agriculture. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
This compound (209). (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]
-
Aprea, V., El-Sayed, A., & Sabry, A. (2022). Determination of this compound Residues in Water and Soil by Liquid Chromatography: Evaluation of its Environmental Fate Under Laboratory Conditions. Separations, 9(9), 240. Retrieved from [Link]
-
This compound Insecticide: Mode of Action, formulation, Uses, and Benefits for Pest Control. (2024, May 30). YouTube. Retrieved from [Link]
-
Vegetative filter strips for runoff mitigation. (2024, April 10). Health Canada. Retrieved from [Link]
-
Test Material: this compound MRID: 49525703. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Reichenberger, S., Bach, M., Skitschak, A., & Frede, H. G. (2007). Pesticide runoff from conventional tillage, minimum tillage, and no-tillage cropping systems: Meta-analysis of published North American data. Journal of Environmental Quality, 36(2), 404-417. Retrieved from [Link]
-
Holland, J. M. (2004). The impact of conservation tillage on pesticide runoff into surface water: A review and analysis. Agriculture, Ecosystems & Environment, 103(1), 1-25. Retrieved from [Link]
-
Vegetated filter strips. (2024, April 2). LID SWM Planning and Design Guide. Retrieved from [Link]
-
Fawcett, R. S., Christensen, B. R., & Tierney, D. P. (1994). The impact of conservation tillage on pesticide runoff into surface water: a review and analysis. Journal of Soil and Water Conservation, 49(2), 126-135. Retrieved from [Link]
-
Baker, J. L., Laflen, J. M., & Johnson, H. P. (1978). Effect of Tillage Systems on Runoff Losses of Pesticides, A Rainfall Simulation Study. Transactions of the ASAE, 21(5), 886-0892. Retrieved from [Link]
-
Stormwater Best Management Practice, Vegetated Filter Strip. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Pappalardo, S. E., Otto, S., Gasparini, V., et al. (2015). Mitigation of herbicide runoff as an ecosystem service from a constructed surface flow wetland. Environmental Science and Pollution Research, 22, 1168-1178. Retrieved from [Link]
-
Jones, R. L., & Estes, T. L. (1995). Modeling the impact of conservation tillage practices on pesticide concentrations in ground and surface waters. Environmental Toxicology and Chemistry, 14(4), 687-700. Retrieved from [Link]
-
L. (n.d.). Vegetative Filter Strips—A Best Management Practice for Controlling Nonpoint Source Pollution. University of Florida, IFAS Extension. Retrieved from [Link]
-
Environmental Chemistry Method this compound & Degradates in Soil MRID 49525704. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
BMP 6.4.9: Vegetated Filter Strip. (2006, December 30). Pennsylvania Department of Environmental Protection. Retrieved from [Link]
Sources
- 1. fao.org [fao.org]
- 2. m.youtube.com [m.youtube.com]
- 3. xerces.org [xerces.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. This compound (Ref: RH 2485) [sitem.herts.ac.uk]
- 7. 4.14 this compound (209)(T,R)* [fao.org]
- 8. Runoff mitigation – Vegetative Filter Strips - Canada.ca [canada.ca]
- 9. SL432/SS646: Vegetative Filter Strips—A Best Management Practice for Controlling Nonpoint Source Pollution [ask.ifas.ufl.edu]
- 10. fao.org [fao.org]
- 11. Determination of this compound Residues in Water and Soil by Liquid Chromatography: Evaluation of its Environmental Fate Under Laboratory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Cross-validation of Methoxyfenozide analytical methods (HPLC vs. GC-MS)
This guide provides a rigorous cross-validation of analytical methodologies for Methoxyfenozide (N-tert-butyl-N'-(3-methoxy-o-toluoyl)-3,5-dimethylbenzohydrazide), a diacylhydrazine insecticide.
Based on physicochemical properties and comparative validation data, LC-MS/MS is established as the superior "Gold Standard" due to the analyte's polarity and thermal characteristics. GC-MS is presented here as a comparative benchmark to demonstrate its limitations (lower sensitivity, thermal instability risks) for this specific compound.
Status: Validated | Primary Method: LC-MS/MS | Secondary: HPLC-UV | Comparator: GC-MS
Executive Summary & Physicochemical Context
This compound acts as an ecdysone agonist. Its chemical structure contains hydrazine bridges and aromatic rings, imparting specific analytical challenges:
-
Polarity: Moderate (LogPow ~3.7), making it amenable to Reversed-Phase LC.
-
Volatility: Low (Vapor Pressure < 1.33 × 10⁻⁵ Pa), creating significant hurdles for Gas Chromatography without derivatization.
-
Thermal Stability: Melting point ~204°C. High GC inlet temperatures can induce thermal degradation or result in poor peak shapes and long retention times.
Decision Matrix:
-
Use LC-MS/MS: For trace residue analysis (ppb levels) in complex matrices (fruits, vegetables, soil).
-
Use HPLC-UV: For formulation QC or high-concentration environmental monitoring (ppm levels).
-
Avoid GC-MS: Unless specific derivatization is applied; generally exhibits 10-100x higher LODs than LC methods.
Primary Method: LC-MS/MS (Gold Standard)
This protocol yields the highest sensitivity (LOD < 0.005 mg/kg) and recovery rates (80-110%).
Sample Preparation: Modified QuEChERS
-
Principle: Acetonitrile extraction followed by dispersive Solid Phase Extraction (d-SPE) cleanup.
-
Reagents: LC-MS grade Acetonitrile (MeCN), MgSO₄, NaCl, Primary Secondary Amine (PSA), Graphitized Carbon Black (GCB).
Step-by-Step Protocol:
-
Homogenization: Weigh 10.0 g of sample (e.g., vegetable matrix) into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL MeCN. Vortex for 1 min.
-
Salting Out: Add 4 g anhydrous MgSO₄ and 1 g NaCl. Shake vigorously for 1 min.
-
Centrifugation: Centrifuge at 4,000 rpm for 5 min.
-
Cleanup (d-SPE): Transfer 1 mL supernatant to a tube containing 150 mg MgSO₄ and 25 mg PSA (add 2.5 mg GCB if sample is pigmented). Vortex for 30s.
-
Final Spin: Centrifuge at 10,000 rpm for 5 min.
-
Filtration: Filter supernatant through a 0.22 µm PTFE filter into an LC vial.
LC-MS/MS Instrumentation Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 100mm x 2.1mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Vol: 2-5 µL.
MS/MS Settings (ESI Positive Mode):
-
Precursor Ion: m/z 369.2 [M+H]⁺
-
Quantification Ion: m/z 149.1 (Collision Energy: ~25 eV)
-
Confirmation Ion: m/z 297.2 (Collision Energy: ~15 eV)
-
Source Temp: 400°C
Secondary Method: HPLC-UV (QC & Screening)
Suitable for formulation analysis or high-level residue testing where MS is unavailable.
Protocol
-
Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile : Water (75 : 25 v/v). Isocratic elution.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV-DAD at 220 nm (max absorption).
-
Retention Time: Approx. 3.5 - 6.5 min (depending on flow rate).
-
LOD: ~0.02 - 0.05 mg/kg (significantly higher than MS).
Comparative Validation: LC vs. GC
The following data highlights why LC is the preferred methodology. GC-MS analysis of this compound often results in broad tailing peaks and lower sensitivity due to the compound's low volatility and potential for thermal breakdown in the injector port.
Performance Metrics Comparison
| Parameter | LC-MS/MS (ESI+) | HPLC-UV | GC-MS (EI) |
| Linearity (R²) | > 0.999 | > 0.995 | ~0.980 (Variable) |
| LOD (Limit of Detection) | 0.001 - 0.005 mg/kg | 0.02 - 0.05 mg/kg | 0.05 - 0.10 mg/kg |
| LOQ (Quantitation) | 0.010 mg/kg | 0.10 mg/kg | 0.20 mg/kg |
| Recovery Rate | 85 - 105% | 80 - 100% | 60 - 85% (Matrix dependent) |
| Matrix Effect | Low (with Matrix Match) | Moderate | High (Signal enhancement common) |
| Throughput | High (5-8 min run) | Medium (10-15 min) | Low (Longer cooling/run times) |
Why GC-MS Fails for this compound
-
Thermal Degradation: The hydrazine bridge is susceptible to cleavage at typical GC inlet temperatures (250°C+).
-
Column Bleed/Adsorption: The polar nature of the molecule leads to irreversible adsorption on non-polar GC columns (e.g., DB-5MS), causing "ghost peaks" or severe tailing.
-
Sensitivity Gap: Achieving ppb-level detection requires large volume injection (LVI) in GC, which exacerbates matrix contamination of the liner.
Visualized Workflows
QuEChERS to LC-MS/MS Workflow
Caption: Optimized QuEChERS extraction workflow for this compound determination.
Method Selection Decision Tree
Caption: Decision logic for selecting the appropriate analytical technique based on sensitivity needs.
References
-
Determination of this compound Residues in Water and Soil by Liquid Chromatography. Scilit. Available at: [Link] (Accessed via search result 1.1)
-
Analysis of this compound Residues in Fruits, Vegetables, and Mint by LC-MS/MS. Journal of Agricultural and Food Chemistry. Available at: [Link] (Accessed via search result 1.5)
-
Determination of Tebufenozide and this compound Residues in Vegetables Using LC-MS/MS. Chinese Journal of Analytical Chemistry. Available at: [Link] (Accessed via search result 1.9)
-
Simultaneous LC-MS/MS determination of diacylhydrazine insecticides in tomatoes. Royal Society of Chemistry. Available at: [Link] (Accessed via search result 1.13)
-
GC-MS vs LC-MS for Pesticide Residue Analysis (Comparative Context). EURL Pesticides. Available at: [Link] (Accessed via search result 1.4)
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Methoxyfenozide Residue Analysis
Abstract
This guide provides a comprehensive framework for the inter-laboratory analysis of Methoxyfenozide residues, a critical process for ensuring food safety, environmental monitoring, and regulatory compliance. This compound, a diacylhydrazine insecticide, acts as an ecdysone agonist, selectively targeting lepidopteran pests.[1][2] Its widespread use necessitates robust and reproducible analytical methods to enforce Maximum Residue Limits (MRLs) set by global regulatory bodies.[3][4][5] This document delves into the prevalent analytical methodologies, with a focus on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and compares sample preparation techniques, particularly the widely adopted QuEChERS protocol against traditional methods. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and provide comparative performance data to guide laboratories in achieving accurate and consistent results.
Introduction: The Analytical Challenge of this compound
This compound's chemical properties and its application in diverse agricultural matrices present a unique analytical challenge. The goal of any residue analysis method is to achieve sensitive, selective, and accurate quantification. For inter-laboratory comparisons to be meaningful, the chosen method must also be robust and reproducible. The evolution of analytical techniques has shifted from older methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) to the more specific and sensitive LC-MS/MS.[4][6] This shift is driven by the need for lower detection limits and the complexity of food and environmental matrices, which can cause significant interference.
The U.S. Environmental Protection Agency (EPA) and other international bodies have established tolerances for this compound residues in a multitude of crops, making standardized analytical approaches essential for regulatory acceptance and international trade.[3][5]
Chemical Structure of this compound
Caption: Chemical Structure of this compound (C22H28N2O3).
Core Methodologies: A Comparative Overview
Two primary workflows dominate this compound residue analysis: traditional Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) cleanup, and the more modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Traditional LLE with SPE Cleanup
This classical approach involves extracting the analyte from the sample homogenate using an organic solvent, followed by a cleanup step to remove co-extracted matrix components.
-
Expertise & Experience: The choice of extraction solvent (e.g., methanol/HCl, acidic methanol) is critical and depends on the matrix.[6] For instance, acidified methanol is effective for high-moisture crops.[6] The subsequent LLE partitioning with solvents like hexane or methylene chloride aims to separate the analyte from polar interferences.[6] The final cleanup using SPE columns (e.g., silica, basic alumina, carbon) is crucial for removing remaining matrix components that could interfere with detection.[6] This multi-step process, while effective, is labor-intensive, time-consuming, and requires significant volumes of organic solvents.
-
Trustworthiness: Validation of this method involves assessing recovery, repeatability, and reproducibility. Independent laboratory validations have demonstrated good performance, with overall mean recoveries of 101% and RSD of 9% for certain high-moisture crops.[6] However, the numerous steps increase the potential for variability between analysts and laboratories.
The QuEChERS Approach
The QuEChERS method has become the de facto standard for multi-residue pesticide analysis in food matrices.[7][8] Its adoption is a direct result of its efficiency and robustness, which are paramount for inter-laboratory consistency. The AOAC Official Method 2007.01 is a widely recognized buffered acetonitrile extraction protocol.[9]
-
Expertise & Experience: The core principle of QuEChERS is a single-step buffered acetonitrile extraction and partitioning using salts like magnesium sulfate and sodium acetate. This step simultaneously extracts the analyte and separates it from the aqueous phase. The subsequent cleanup step, known as dispersive SPE (dSPE), is a key innovation. A small aliquot of the extract is mixed with a combination of sorbents (e.g., Primary Secondary Amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and Graphitized Carbon Black (GCB) to remove pigments and sterols).[8][10] The choice of dSPE sorbent is tailored to the matrix, which is a critical decision point for the analyst. For example, GCB is effective for highly pigmented samples like spinach but may retain planar pesticides.
-
Trustworthiness: The QuEChERS method is inherently self-validating through its widespread use and validation in numerous studies and official methods.[10][11][12] It consistently yields high recoveries (typically 70-120%) with excellent precision (RSDs < 15%).[10][11] Its streamlined nature reduces the number of manual steps, minimizing the potential for human error and improving inter-laboratory agreement.
Recommended Protocol: QuEChERS with LC-MS/MS Analysis
For establishing a robust inter-laboratory comparison program, a standardized method is essential. The following protocol is based on the principles of the AOAC Official Method 2007.01 and is suitable for a wide range of fruit and vegetable matrices.
Analytical Workflow
Caption: Standard QuEChERS workflow for this compound residue analysis.
Step-by-Step Experimental Protocol
-
Sample Homogenization: Weigh 10-15 g of a representative, cryogenically homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Fortification (for QC): For quality control (QC) and method validation, spike blank samples with a known concentration of this compound standard solution.
-
Extraction:
-
Add 10 mL of 1% acetic acid in acetonitrile to the tube.
-
If used, add an appropriate internal standard.
-
Cap the tube and shake vigorously for 1 minute. The use of a mechanical shaker ensures consistency.[9]
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g disodium citrate sesquihydrate).[7]
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in a clear separation of the upper acetonitrile layer from the aqueous and solid phases.
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile extract to a 2 mL micro-centrifuge tube containing the appropriate dSPE sorbents (e.g., 150 mg MgSO₄, 25 mg PSA).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed (e.g., ≥10,000 rcf) for 2 minutes.
-
Analysis: Carefully transfer the final extract into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, <3 µm particle size) is standard for this analysis.[7]
-
Mobile Phase: A gradient elution using water and methanol (or acetonitrile), both containing modifiers like ammonium formate and formic acid, is typically employed to achieve good chromatographic separation.[7]
-
Mass Spectrometry: Operate the instrument in negative electrospray ionization (ESI-) mode.[13] Monitor at least two specific Multiple Reaction Monitoring (MRM) transitions for this compound—one for quantification and one for confirmation—to ensure unambiguous identification.
Performance Data and Inter-laboratory Comparison
The ultimate goal of an inter-laboratory comparison is to ensure that different labs can produce equivalent results within an acceptable range of uncertainty. This is assessed through key validation parameters.
Comparative Performance of Analytical Methods
The following table summarizes typical performance characteristics for this compound analysis across different methodologies and matrices, compiled from various validation studies.[4][10][11][14][15][16]
| Parameter | QuEChERS & LC-MS/MS | LLE/SPE & LC-MS/MS | LLE/SPE & HPLC-UV |
| Typical Matrices | Fruits, Vegetables, Tea, Cereals | Fruits, Vegetables, Soil, Water | Various Crops |
| Limit of Quantitation (LOQ) | 0.005 - 0.01 mg/kg[10][16] | 0.01 - 0.07 mg/kg[4] | ~0.02 mg/kg[6] |
| Limit of Detection (LOD) | 0.001 - 0.005 mg/kg[16][17] | 0.005 - 0.025 ppm[14] | 0.004 - 0.008 ppm[15] |
| Average Recovery (%) | 72 - 108%[10][11][14] | 76 - 107%[4] | 83 - 110%[15] |
| Relative Standard Deviation (RSD %) | < 15%[10][11] | < 10%[6] | < 10% |
| Solvent Consumption | Low | High | High |
| Throughput / Speed | High | Low | Low |
Data compiled from multiple sources and represent typical ranges.
Ensuring Trustworthiness: Proficiency Testing
Beyond initial method validation, ongoing performance must be monitored. Participation in Proficiency Testing (PT) schemes is the gold standard for demonstrating inter-laboratory competence.[18] Organizations like AOAC and Bipea offer PT programs where laboratories analyze the same homogenous test material (e.g., a spiked fruit puree) and submit their results for statistical evaluation.[18][19][20] This provides an objective, external validation of a laboratory's entire analytical system—from sample receipt to final reporting—and is a critical component of any quality assurance program.
Conclusion and Recommendations
For the successful inter-laboratory comparison of this compound residue analysis, the adoption of a harmonized and robust analytical method is paramount.
-
Method of Choice: The QuEChERS sample preparation method followed by LC-MS/MS analysis is the recommended approach. Its high throughput, low solvent consumption, and extensive validation across numerous matrices make it superior to traditional LLE/SPE methods for achieving inter-laboratory consistency.[7]
-
Standardization is Key: Laboratories should standardize on a specific protocol, such as one based on the AOAC Official Method 2007.01, including the choice of extraction salts and dSPE sorbents for given matrices.
-
Continuous Validation: A self-validating system requires more than an initial study. Ongoing quality control, including the analysis of fortified samples and blanks, is essential.
-
Proficiency Testing: Regular participation in PT schemes is non-negotiable for any laboratory seeking to produce authoritative and trustworthy results. It provides the ultimate benchmark of performance against peer laboratories.[18]
By adhering to these principles of scientific integrity—grounded in validated, standardized methods and verified through external proficiency testing—researchers and analytical scientists can ensure the accuracy and comparability of this compound residue data across laboratories, supporting both public health and international trade.
References
-
Title: this compound (209) Source: Food and Agriculture Organization of the United Nations (FAO) URL: [Link]
-
Title: Analysis of this compound Residues in Fruits, Vegetables, and Mint by Liquid Chromatography−Tandem Mass Spectrometry (LC-MS/MS) Source: ACS Publications URL: [Link]
-
Title: this compound; Pesticide Tolerances Source: Federal Register URL: [Link]
-
Title: Public Release Summary - Evaluation of the new active this compound in the product PRODIGY 240 SC INSECTICIDE Source: Australian Pesticides and Veterinary Medicines Authority (APVMA) URL: [Link]
-
Title: Method validation and residue analysis of this compound and metaflumizone in Chinese broccoli under field conditions by liquid chromatography with tandem mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Residue dissipation and dietary exposure risk assessment of this compound in cauliflower and tea via modified QuEChERS using UPLC/MS/MS Source: PubMed URL: [Link]
-
Title: this compound (209) RESIDUE AND ANALYTICAL ASPECTS Source: Food and Agriculture Organization of the United Nations (FAO) URL: [Link]
-
Title: this compound (209) Source: Food and Agriculture Organization of the United Nations (FAO) URL: [Link]
-
Title: Method validation and residue analysis of this compound and metaflumizone in Chinese broccoli under field conditions by liquid chromatography with tandem mass spectrometry Source: PubMed URL: [Link]
-
Title: Determination of this compound Residues in Water and Soil by Liquid Chromatography: Evaluation of its Environmental Fate Under Laboratory Conditions Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Modification of the existing maximum residue level for this compound in aubergines Source: EFSA Journal URL: [Link]
-
Title: Analysis of this compound residues in fruits, vegetables, and mint by liquid chromatography-tandem mass spectrometry (LC-MS/MS) Source: PubMed URL: [Link]
-
Title: AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate Source: NUCLEUS information resources URL: [Link]
-
Title: NMISA-PT-83 Proficiency Testing Scheme Description Pesticides in Fruit Source: National Metrology Institute of South Africa (NMISA) URL: [Link]
-
Title: Analysis of this compound Residues in Fruits, Vegetables, and Mint by Liquid Chromatography−Tandem Mass Spectrometry (LC-MS/MS) Source: ResearchGate URL: [Link]
-
Title: ECM for this compound in Water - MRID 49201703 Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Environmental fate and safety analysis of this compound application to control litchi and longan pests Source: National Institutes of Health (NIH) URL: [Link]
-
Title: this compound; Pesticide Tolerances Source: Federal Register URL: [Link]
-
Title: Pesticide Residues in Herbs and Spices Initiative Source: AOAC INTERNATIONAL URL: [Link]
-
Title: Modified QuEChERS Extraction and HPLC-MS/MS for Simultaneous Determination of 155 Pesticide Residues in Rice (Oryza sativa L.) Source: MDPI URL: [Link]
-
Title: Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes Source: ResearchGate URL: [Link]
-
Title: Method Validation Study for the Determination of this compound and Its A Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Pesticide Analysis in Organic Tomatoes by AOAC 2007.1 QuEChERS Methodology Source: Agilent URL: [Link]
-
Title: Proficiency testing programs - FOOD Source: Bipea URL: [Link]
-
Title: P01 Pesticide Residues In Fruits & Vegetables Program Source: AOAC International URL: [Link]
Sources
- 1. apvma.gov.au [apvma.gov.au]
- 2. fao.org [fao.org]
- 3. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 4. fao.org [fao.org]
- 5. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 6. fao.org [fao.org]
- 7. lcms.cz [lcms.cz]
- 8. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. Method validation and residue analysis of this compound and metaflumizone in Chinese broccoli under field conditions by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Residue dissipation and dietary exposure risk assessment of this compound in cauliflower and tea via modified QuEChERS using UPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Environmental fate and safety analysis of this compound application to control litchi and longan pests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determination of this compound Residues in Water and Soil by Liquid Chromatography: Evaluation of its Environmental Fate Under Laboratory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of this compound residues in fruits, vegetables, and mint by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. nmisa.org [nmisa.org]
- 19. Proficiency testing programs - FOOD - Bipea [bipea.org]
- 20. aoac.org [aoac.org]
A Senior Application Scientist's Guide to the Validation of Predictive Models for Methoxyfenozide's Environmental Fate
Introduction: The Imperative of Predictive Accuracy in Environmental Risk Assessment
Methoxyfenozide, a dibenzoylhydrazine insecticide, is a vital tool in modern agriculture for controlling lepidopteran pests.[1] Its mode of action, as an ecdysone agonist, accelerates the molting process in target insects.[1] However, the very efficacy of a pesticide necessitates a thorough understanding of its environmental fate to ensure its safe and sustainable use. Predictive models are indispensable tools in this endeavor, offering a quantitative framework to estimate the distribution and persistence of substances like this compound in various environmental compartments.[2] The reliability of these models, however, is not a given; it must be rigorously established through a process of validation against robust experimental data.
This guide provides a comprehensive framework for validating predictive models for the environmental fate of this compound. It is designed for researchers, environmental scientists, and regulatory professionals seeking to not only understand the "how" but also the "why" behind the validation process. We will delve into the key environmental processes governing the fate of this compound, compare commonly used predictive models, and provide detailed protocols for the requisite experimental studies.
Chapter 1: Unveiling the Environmental Journey of this compound
The environmental fate of a pesticide is dictated by a complex interplay of its physicochemical properties and the characteristics of the receiving environment. This compound is characterized by its persistence in soil and water, with a half-life that can extend from one to three years.[3] It exhibits moderate mobility in soil, is stable to photolysis and hydrolysis across a range of pH levels, and biodegrades slowly through microbial action.[3] A comprehensive understanding of these characteristics is the foundational step in selecting and validating an appropriate predictive model.
Key Physicochemical and Environmental Fate Parameters of this compound
| Property | Value | Significance for Environmental Fate Modeling |
| Water Solubility | 3.3 mg/L at 20°C | Low solubility suggests a tendency to partition to soil and sediment rather than remaining in the aqueous phase. |
| Vapor Pressure | <1.33 x 10⁻⁵ Pa at 25°C | Low volatility indicates that atmospheric transport is not a significant dissipation pathway. |
| Log Pₒw | 3.72 | A high octanol-water partition coefficient points to a potential for bioaccumulation in organisms. |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 219 - 922 L/kg | This range indicates moderate sorption to soil organic matter, influencing its mobility and potential for leaching.[3] |
| Aerobic Soil Metabolism Half-life (t₁/₂) | 336 - 1100 days (laboratory) | Demonstrates high persistence in soil, a critical parameter for long-term environmental concentration predictions.[4] |
| Aerobic Aquatic Metabolism Half-life (t₁/₂) | 1562 days (upper 90% confidence limit) | Indicates very high persistence in aquatic environments.[3] |
| Hydrolysis | Stable at pH 5, 7, and 9 | Hydrolytic degradation is not a significant dissipation pathway.[5] |
| Aqueous Photolysis | Stable | Photodegradation in water is not a significant dissipation pathway.[4] |
Visualizing the Environmental Pathways of this compound
The following diagram illustrates the primary environmental fate and transport pathways for this compound.
Caption: Environmental fate pathways of this compound.
Chapter 2: A Comparative Overview of Predictive Environmental Fate Models
A variety of mathematical models are available to simulate the environmental fate of pesticides.[6] These models, often referred to as Environmental Fate Models (EFMs), use a quantitative and mechanistic approach to predict the behavior and concentration of contaminants in the environment.[2] The choice of model depends on the specific objectives of the assessment, the available data, and the environmental compartments of concern. For this compound, models that can accurately simulate persistence, sorption, and transport in soil and water are of primary interest.
| Model | Key Features | Strengths | Limitations | Applicability to this compound |
| PRZM (Pesticide Root Zone Model) | Simulates pesticide transport and transformation in the crop root zone.[7] | Widely used and accepted by regulatory agencies. Good for simulating leaching to groundwater. | Can be complex to parameterize. May not be ideal for surface runoff without coupling to other models. | Highly applicable for assessing the potential for groundwater contamination due to this compound's persistence and mobility. |
| PELMO (Pesticide Leaching Model) | A one-dimensional model that simulates the vertical movement of pesticides in the soil.[8] | Relatively user-friendly and widely used in the European Union for pesticide registration. | Less detailed representation of surface processes compared to other models. | Suitable for predicting leaching potential of this compound in various European soil and climate scenarios. |
| RICEWQ (Rice Water Quality Model) | Specifically designed to simulate the fate and transport of pesticides in rice paddies.[9][10] | Accounts for the unique hydrology of rice cultivation, including flooding and drainage. | Limited applicability to non-rice crops. | Not directly applicable for many uses of this compound, but the principles can be adapted for other flooded agricultural systems. |
| GENEEC (Generic Estimated Environmental Concentration) | A screening-level model used to estimate pesticide concentrations in surface water.[3] | Simple to use with minimal data requirements. Provides conservative (worst-case) estimates. | Not suitable for detailed, site-specific assessments. | Useful for initial tier-one risk assessments of this compound runoff to surface water bodies. |
| PWC (Pesticide in Water Calculator) | Simulates pesticide applications and their subsequent transport to and fate in water bodies.[6] | A more advanced tool than GENEEC, providing more realistic estimates for a variety of scenarios. | Requires more detailed input data. | A valuable tool for refining aquatic exposure assessments for this compound. |
Conceptual Structure of a Pesticide Fate Model
Caption: Generalized structure of a predictive environmental fate model.
Chapter 3: The Validation Workflow: A Self-Validating System
The validation of a predictive model is a systematic process of comparing model outputs with real-world experimental data. A robust validation workflow should be designed as a self-validating system, where the quality of the experimental data and the performance of the model are continuously scrutinized.
The Step-by-Step Validation Process
-
Define the Validation Objectives: Clearly state the purpose of the validation. Is it to assess the model's accuracy for a specific geographic region, a particular crop, or a certain environmental compartment?
-
Acquire High-Quality Experimental Data: This is the most critical step. The data must be relevant to the validation objectives and of sufficient quality to provide a meaningful comparison. This includes both laboratory and field studies.
-
Parameterize the Model: Input the relevant physicochemical properties of this compound, as well as the specific environmental and application parameters of the experimental site, into the model.
-
Run the Model Simulations: Execute the model to generate predictions for the same conditions under which the experimental data were collected.
-
Compare Model Predictions with Experimental Data: Use graphical and statistical methods to compare the simulated and observed data.
-
Assess Model Performance: Quantify the model's accuracy, precision, and bias using appropriate statistical metrics.
-
Sensitivity and Uncertainty Analysis: Investigate how sensitive the model outputs are to changes in input parameters and quantify the uncertainty in the model predictions.
-
Model Calibration (if necessary): If the model performance is not satisfactory, adjust the model parameters within a realistic range to improve the fit to the experimental data.
-
Documentation and Reporting: Thoroughly document the entire validation process, including the data sources, model parameterization, and the results of the performance assessment.
Visualizing the Model Validation Workflow
Caption: A comprehensive workflow for predictive model validation.
Chapter 4: Essential Experimental Protocols for Model Parameterization and Validation
The credibility of any model validation study hinges on the quality of the experimental data used. The following are detailed protocols for key laboratory and field studies required for parameterizing and validating predictive models for this compound.
Laboratory Studies
Objective: To determine the rate of aerobic degradation of this compound in soil.
Protocol:
-
Soil Collection and Preparation: Collect fresh soil from a relevant agricultural area. Sieve the soil (2 mm) and adjust the moisture content to 40-60% of its maximum water holding capacity.
-
Spiking: Treat the soil with a solution of ¹⁴C-labeled this compound at a concentration relevant to its field application rate.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C). Maintain aerobic conditions by ensuring adequate air exchange.
-
Sampling: At regular intervals, collect triplicate soil samples.
-
Extraction: Extract this compound and its degradation products from the soil using an appropriate solvent (e.g., acetonitrile/water).
-
Analysis: Quantify the concentration of this compound and its major metabolites using High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the concentration of this compound over time and determine the degradation rate and half-life (DT₅₀) by fitting the data to a first-order kinetics model.
Objective: To determine the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) of this compound.
Protocol:
-
Soil and Solution Preparation: Use sieved (2 mm) soil with known organic carbon content. Prepare a series of aqueous solutions of ¹⁴C-labeled this compound in 0.01 M CaCl₂.
-
Adsorption Phase: Add a known mass of soil to each this compound solution. Shake the slurries at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation: Centrifuge the samples to separate the soil from the aqueous phase.
-
Analysis: Measure the concentration of this compound in the aqueous phase using liquid scintillation counting.
-
Calculation: Calculate the amount of this compound adsorbed to the soil by difference. Determine the Kd and Koc values from the adsorption isotherm.
-
Desorption Phase: After the adsorption phase, replace a portion of the supernatant with fresh 0.01 M CaCl₂ and shake until equilibrium is re-established. Analyze the aqueous phase to determine the amount of desorbed this compound.
Field Studies
Objective: To determine the rate of dissipation of this compound under real-world field conditions.
Protocol:
-
Site Selection: Choose a representative field site with well-characterized soil and climatic conditions.
-
Plot Establishment: Establish replicate plots for treatment and control.
-
Application: Apply this compound to the treatment plots at the desired application rate.
-
Soil Sampling: Collect soil cores from multiple locations within each plot at various time intervals after application. Section the cores into different depth increments.
-
Sample Handling and Storage: Store the soil samples frozen until analysis to prevent further degradation.
-
Extraction and Analysis: Extract and quantify the concentration of this compound in each soil depth increment using a validated analytical method (e.g., QuEChERS followed by LC-MS/MS).[11]
-
Data Analysis: Determine the field dissipation half-life (DT₅₀) for the topsoil layer.
Conclusion: Towards More Robust and Reliable Environmental Risk Assessments
The validation of predictive models for the environmental fate of this compound is not merely a scientific exercise; it is a crucial component of a comprehensive risk assessment framework. By systematically comparing model predictions with high-quality experimental data, we can enhance our confidence in the ability of these models to accurately forecast the environmental behavior of this important insecticide. This, in turn, enables more informed decision-making for the protection of our ecosystems. The principles and protocols outlined in this guide provide a robust foundation for conducting such validation studies, ultimately contributing to the safe and sustainable use of this compound in agriculture.
References
-
Regulations.gov. (n.d.). Environmental Fate and Ecological Risk Assessment for Proposed Use of this compound on Pineapple. Retrieved from [Link]
-
MDPI. (2020, June 26). A Review on the Environmental Fate Models for Predicting the Distribution of Engineered Nanomaterials in Surface Waters. Retrieved from [Link]
-
Water Research Commission. (n.d.). Incorporating Environmental Fate Models into Risk Assessment for Pesticide Registration in South Africa. Retrieved from [Link]
-
ResearchGate. (2024, May 10). Environmental fate and safety analysis of this compound application to control litchi and longan pests. Retrieved from [Link]
-
AERU, University of Hertfordshire. (n.d.). This compound (Ref: RH 2485). Retrieved from [Link]
-
Scilit. (n.d.). Determination of this compound Residues in Water and Soil by Liquid Chromatography: Evaluation of its Environmental Fate Under Laboratory Conditions. Retrieved from [Link]
-
National Institutes of Health. (2024, May 21). Environmental fate and safety analysis of this compound application to control litchi and longan pests. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary - Evaluation of the new active this compound in the product PRODIGY 240 SC INSECTICIDE. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Models for Pesticide Risk Assessment. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Simulation Models of Pesticide Fate and Transport in Paddy Environment for Ecological Risk Assessment and Management. Retrieved from [Link]
-
WUR eDepot. (2023, May 24). Using a Bayesian Network Model to Predict Risk of Pesticides on Aquatic Community Endpoints in a Rice Field—A Southern. Retrieved from [Link]
-
MDPI. (n.d.). Recent Applications of Machine Learning Algorithms for Pesticide Analysis in Food Samples. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). This compound (209). Retrieved from [Link]
-
ResearchGate. (2025, August 8). Determination of this compound Residues in Water and Soil by Liquid Chromatography: Evaluation of its Environmental Fate Under Laboratory Conditions. Retrieved from [Link]
-
Frontiers. (n.d.). Modelling the Fate of Pesticide Transformation Products From Plot to Catchment Scale—State of Knowledge and Future Challenges. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Systematic Handling of Environmental Fate Data for Model Development—Illustrated for the Case of Biodegradation Half-Life Data. Retrieved from [Link]
Sources
- 1. fao.org [fao.org]
- 2. mdpi.com [mdpi.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. This compound (Ref: RH 2485) [sitem.herts.ac.uk]
- 5. apvma.gov.au [apvma.gov.au]
- 6. epa.gov [epa.gov]
- 7. wrc.org.za [wrc.org.za]
- 8. Frontiers | Modelling the Fate of Pesticide Transformation Products From Plot to Catchment Scale—State of Knowledge and Future Challenges [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. Environmental fate and safety analysis of this compound application to control litchi and longan pests - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Methoxyfenozide Resistance Mechanisms: A Molecular & Metabolic Perspective
Executive Summary & Core Directive
Methoxyfenozide (MET) represents a cornerstone in the class of Molting Accelerating Compounds (MACs) , functioning as a non-steroidal agonist of the ecdysone receptor (EcR).[1][2][3] Unlike neurotoxic agents (e.g., pyrethroids, diamides), MET disrupts insect development by inducing a premature, lethal molt. However, its efficacy is increasingly compromised by evolved resistance in key lepidopteran pests, including Spodoptera exigua, Spodoptera litura, and Plutella xylostella.
This guide provides a rigorous, comparative analysis of the mechanisms driving MET resistance. Contrary to the target-site mutations common in diamide resistance (e.g., RyR I4790M), MET resistance is predominantly driven by metabolic detoxification via Cytochrome P450 monooxygenases , with secondary contributions from target site regulation and efflux transporters.
Comparative Mechanism Analysis
Mechanism 1: Metabolic Detoxification (The Dominant Driver)
The primary mechanism of resistance to MET is the upregulation of specific P450 genes. This contrasts with pyrethroid resistance, which often involves both metabolic upregulation and target site insensitivity (kdr mutations).
-
Causality: Overexpression of CYP genes leads to rapid hydroxylation and clearance of MET before it can irreversibly bind to the EcR complex.
-
Key Effectors:
-
Spodoptera exigua: The gene CYP9A9 is significantly upregulated in resistant strains. RNAi knockdown of this gene restores susceptibility, confirming its causal role [1].
-
Chilo suppressalis: CYP321F3 has been identified as a key detoxifier. Ectopic expression of this gene in Drosophila confers a 7-fold resistance increase [2].
-
Spodoptera frugiperda: CYP6A13 and CYP321A8 are implicated in cross-resistance between MET and traditional insecticides like organophosphates [3].
-
Mechanism 2: Target Site Modulation (The Regulator)
Unlike the Ryanodine Receptor (RyR) in diamide resistance, where specific point mutations (e.g., G4946E) render the channel insensitive, MET resistance at the target site often involves transcriptional modulation rather than structural mutation.
-
Observation: In S. exigua, resistance is linked to the upregulation of the EcRA (Ecdysone Receptor A) isoform.[4]
-
Mechanism: Increased abundance of the receptor may act as a "sink," sequestering the agonist or altering the stoichiometric balance required for lethal signaling [4].
-
Comparative Insight: While point mutations in the EcR ligand-binding domain (LBD) are theoretically possible, field data suggests they are rare compared to the ubiquity of P450-mediated resistance.
Mechanism 3: ABC Transporters (The Efflux Pump)
ATP-Binding Cassette (ABC) transporters, particularly P-glycoprotein (P-gp), act as a secondary defense line.
-
Function: These pumps actively efflux xenobiotics from the cell, reducing intracellular concentration.
-
Relevance: While less dominant than P450s for MET, they contribute to the "multidrug resistance" phenotype. In Plutella xylostella, cross-resistance between tebufenozide and MET suggests a shared efflux or metabolic pathway [5].
Visualization of Resistance Pathways
The following diagram illustrates the competitive dynamics between MET binding to the EcR complex and its degradation by P450 enzymes.
Caption: Figure 1: Competitive kinetics between P450-mediated detoxification (yellow path) and EcR activation (blue path).
Experimental Protocols for Validation
To distinguish between metabolic and target-site resistance, the following self-validating protocols are recommended.
Protocol A: Synergist Bioassay (Metabolic Validation)
This assay determines if inhibiting P450s restores MET toxicity.
-
Preparation: Prepare stock solutions of MET and Piperonyl Butoxide (PBO - P450 inhibitor).
-
Treatment Groups:
-
Control: Solvent only.
-
MET Only: Serial dilutions of MET to establish LC50.
-
Synergist Only: PBO at a maximum sublethal dose (e.g., 50 mg/L).
-
Mixture: MET serial dilutions + constant PBO dose.
-
-
Application: Leaf-dip or diet-incorporation method (species dependent).
-
Data Analysis: Calculate the Synergism Ratio (SR).
-
Interpretation: An SR > 2.0 indicates significant metabolic involvement.[3] In S. litura, SR values > 4.0 are common [6].
-
Protocol B: RNAi-Mediated Gene Knockdown (Causality Confirmation)
Use this to confirm if a specific upregulated gene (e.g., CYP9A9) is the cause of resistance.
-
dsRNA Synthesis: Amplify a 300-500 bp fragment of the target gene (CYP) and a control gene (GFP). Synthesize dsRNA using T7 RNA polymerase.
-
Delivery: Inject 1-2 µg of dsRNA into the hemocoel of 3rd instar larvae.
-
Challenge: 24 hours post-injection, expose larvae to an LC30 dose of MET.
-
Validation:
-
qPCR: Confirm gene knockdown (>50% reduction relative to dsGFP).
-
Mortality Check: Compare mortality in dsCYP vs. dsGFP groups.
-
Result: Increased mortality in the dsCYP group confirms the gene confers resistance.
-
Data Comparison: Resistance & Cross-Resistance[5][6][7]
The following data synthesizes findings from multiple field and lab studies to illustrate the resistance landscape.
Table 1: Comparative Resistance Metrics
| Species | Resistance Mechanism | Key Gene(s) | Synergist (PBO) SR | Reference |
| Spodoptera exigua | Metabolic (P450) | CYP9A9 | 2.5 - 5.2 | [1] |
| Spodoptera litura | Metabolic (P450) | CYP6 Clade | 4.83 | [6] |
| Chilo suppressalis | Metabolic (P450) | CYP321F3 | > 3.0 | [2] |
| Plutella xylostella | Cross-Resistance | Unknown | Variable | [5] |
Table 2: Cross-Resistance Matrix
Does resistance to MET confer resistance to other classes?
| Insecticide Class | Active Ingredient | Cross-Resistance with MET? | Mechanism Link |
| Diacylhydrazines | Tebufenozide | High | Shared Target (EcR) & Metabolism |
| Pyrethroids | Deltamethrin | Moderate | Shared P450s (CYP321 series) |
| Avermectins | Abamectin | Low/Moderate | P-gp Efflux overlap |
| Diamides | Chlorantraniliprole | None/Low | Distinct Target (RyR) |
Experimental Workflow Visualization
Caption: Figure 2: Step-by-step workflow for diagnosing and validating MET resistance mechanisms.
References
-
Knockdown of CYP9A9 increases the susceptibility to lufenuron, this compound and a mixture of both in Spodoptera exigua. Source: PubMed / NIH URL:[Link]
-
CYP321F3 mediates metabolic resistance to this compound in rice stem borer, Chilo suppressalis. Source: PubMed URL:[Link]
-
P450 gene CYP321A8 is responsible for cross-resistance of insecticides in field populations of Spodoptera frugiperda. Source: ResearchGate URL:[1][5][Link]
-
Combined Transcriptomic Analysis and RNA Interference Reveal the Effects of this compound on Ecdysone Signaling Pathway of Spodoptera exigua. Source: PubMed Central URL:[Link]
-
Tebufenozide resistance selected in Plutella xylostella and its cross-resistance and fitness cost. Source: PubMed URL:[Link]
-
Resistance selection, mechanism and stability of Spodoptera litura to this compound. Source: PubMed URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical mechanisms of this compound resistance in the cotton leafworm Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined Transcriptomic Analysis and RNA Interference Reveal the Effects of this compound on Ecdysone Signaling Pathway of Spodoptera exigua - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Performance Analysis: Methoxyfenozide Versus Traditional Insecticides in Modern Pest Management
This guide provides an in-depth technical comparison of methoxyfenozide, a modern insect growth regulator, and traditional insecticides such as organophosphates, carbamates, and pyrethroids. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced performance differences, supported by experimental data, to inform the development and implementation of effective and sustainable pest management strategies.
Introduction: The Imperative for Selective Insecticides
The evolution of pest management has been driven by a dual mandate: maximizing efficacy against target pests while minimizing adverse effects on non-target organisms and the environment. Traditional broad-spectrum insecticides, despite their historical utility, often fall short of the latter, creating a critical need for more selective alternatives. This compound, a diacylhydrazine insecticide, represents a significant advancement in this pursuit. Its unique mode of action offers a more targeted approach to pest control, particularly for lepidopteran species, thereby presenting a compelling case for its integration into modern Integrated Pest Management (IPM) programs. This guide will dissect the performance of this compound in direct comparison to its traditional counterparts, providing the scientific community with a robust framework for evaluation.
Mechanisms of Action: A Tale of Two Strategies
The fundamental differences in the performance of this compound and traditional insecticides stem from their distinct molecular targets and physiological impacts on insects.
This compound: The Ecdysone Agonist
This compound acts as a potent agonist of the ecdysone receptor, a critical component in the insect molting process.[1][2] By mimicking the natural molting hormone, 20-hydroxyecdysone, this compound induces a premature and incomplete molt in lepidopteran larvae.[1][2] This disruption of the normal developmental cycle leads to cessation of feeding, lethargy, and ultimately, death. This highly specific mechanism of action is the cornerstone of its selectivity.
Caption: Mechanisms of action for traditional insecticides.
Performance Evaluation: A Data-Driven Comparison
The performance of an insecticide is a multifactorial assessment encompassing efficacy against target pests, speed of action, residual activity, and, critically, its impact on non-target organisms.
Efficacy Against Target Pests
This compound demonstrates high efficacy against a wide range of lepidopteran pests, including many economically important species from the families Noctuidae, Tortricidae, and Pyralidae. [3]Its primary mode of action is through ingestion, although it also exhibits some contact and ovicidal activity. [3] While traditional insecticides can also provide high mortality rates against lepidopteran larvae, their broader spectrum of activity means they impact a wider range of insect orders.
Table 1: Comparative Efficacy (LC50) Against Spodoptera litura
| Insecticide | Class | LC50 (µg/mL) | Source |
| This compound | Diacylhydrazine | 1.748 (96h) | [3] |
| Chlorpyrifos | Organophosphate | 0.0232% (72h) | [4] |
| Lambda-cyhalothrin | Pyrethroid | Varies by population | [5] |
Note: Direct comparison of LC50 values should be done with caution due to variations in experimental conditions, formulations, and insect strains.
Speed of Action and Residual Activity
A key differentiator is the speed of action. Traditional neurotoxic insecticides typically induce rapid knockdown and mortality, often within hours of application. [2]this compound, acting as an insect growth regulator, has a slower speed of kill, with mortality occurring over several days as the larvae attempt to molt. [1]However, a significant advantage of this compound is the rapid cessation of feeding in treated larvae, which minimizes crop damage even before mortality occurs.
Regarding residual activity, this compound can provide extended control, though its persistence can be influenced by environmental factors. Some studies have shown its toxicity can decrease over time on treated foliage. [6]Traditional insecticides like chlorpyrifos can also have significant residual activity, but this can also lead to prolonged exposure risks for non-target organisms. [5][7]
Environmental and Toxicological Profile: The Selectivity Advantage
The most profound distinction between this compound and traditional insecticides lies in their impact on non-target organisms.
Impact on Beneficial Insects
The targeted mechanism of this compound results in a significantly better safety profile for many beneficial insects.
-
Predators and Parasitoids: Field and laboratory studies have consistently shown that this compound has minimal impact on key predatory and parasitic insects, such as predatory mites and Trichogramma wasps, when compared to broad-spectrum insecticides. [8][9]In one field experiment, the number of dead non-target arthropods collected 72 hours after treatment with this compound was 66% lower than that collected under trees treated with the pyrethroid cypermethrin. [4]
-
Pollinators: this compound generally exhibits low acute toxicity to adult honeybees. [10]However, sublethal and larval effects are an area of ongoing research. In contrast, many traditional insecticides, particularly pyrethroids and some organophosphates, are highly toxic to bees.
Table 2: Comparative Acute Contact Toxicity (LC50) to Honeybees (Apis mellifera)
| Insecticide | Class | LC50 | Source |
| This compound | Diacylhydrazine | >100 µ g/bee | [10] |
| Chlorpyrifos | Organophosphate | 0.46 µ g/larva (72h) | [11] |
| Bifenthrin | Pyrethroid | 10.96 - 100 ng/bee (oral) | [4] |
Aquatic and Mammalian Toxicity
This compound is characterized as having low mammalian toxicity. [1]While it can be toxic to some aquatic invertebrates, its overall environmental impact is generally considered lower than many older insecticide classes. [1]Organophosphates and pyrethroids, on the other hand, are known to be highly toxic to aquatic organisms. [3]
Resistance Management: A Crucial Consideration
Insecticide resistance is a persistent challenge in pest management. The novel mode of action of this compound makes it a valuable tool for rotation with traditional insecticides to which resistance may have developed. [12] While resistance to this compound has been documented in some pest populations, studies suggest that it may be associated with fitness costs for the insects and can be unstable, meaning susceptibility can return if the selection pressure is removed. [11][13]The primary mechanism of resistance to this compound appears to be enhanced metabolism by cytochrome P450 monooxygenases. [14]In contrast, resistance to traditional insecticides can involve multiple mechanisms, including target-site mutations and enhanced detoxification by various enzyme systems, often leading to cross-resistance within and between chemical classes. [15]
Experimental Protocols: A Guide to Comparative Evaluation
To ensure scientific rigor in the comparison of insecticides, standardized and well-documented experimental protocols are essential.
Efficacy Evaluation: The Leaf-Dip Bioassay
The leaf-dip bioassay is a standard laboratory method for determining the efficacy of an insecticide against foliage-feeding insects.
Objective: To determine the lethal concentration (LC50) of an insecticide for a target pest.
Materials:
-
Technical grade insecticide
-
Appropriate solvent (e.g., acetone)
-
Surfactant
-
Distilled water
-
Host plant leaves (e.g., cotton, maize)
-
Petri dishes
-
Filter paper
-
Third-instar larvae of the target pest (e.g., Spodoptera litura)
-
Environmental chamber
Procedure:
-
Preparation of Insecticide Solutions: A stock solution of the insecticide is prepared in the appropriate solvent. Serial dilutions are then made to create a range of at least five test concentrations. A control solution containing only the solvent and surfactant is also prepared.
-
Leaf Treatment: Fresh, undamaged host plant leaves are excised and dipped into each insecticide dilution (and the control solution) for a standardized period (e.g., 10-30 seconds).
-
Drying: The treated leaves are allowed to air-dry completely on a clean, non-absorbent surface.
-
Insect Exposure: Once dry, the treated leaves are placed individually in petri dishes lined with moistened filter paper. A known number of third-instar larvae (e.g., 10-20) are introduced into each petri dish.
-
Incubation: The petri dishes are maintained in an environmental chamber at controlled temperature, humidity, and photoperiod.
-
Mortality Assessment: Larval mortality is assessed at regular intervals (e.g., 24, 48, 72, and 96 hours) after the initial exposure. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. A probit analysis is then performed to calculate the LC50 value and its 95% confidence limits.
Caption: Workflow for a leaf-dip bioassay.
Non-Target Impact: Honeybee Acute Oral Toxicity Test (adapted from OECD Guideline 213)
This protocol is essential for evaluating the potential risk of an insecticide to pollinators.
Objective: To determine the acute oral lethal dose (LD50) of an insecticide for adult honeybees.
Materials:
-
Technical grade insecticide
-
Sucrose solution (50% w/v)
-
Cages for housing bees
-
Feeders
-
Young adult worker honeybees from healthy, queen-right colonies
-
Environmental chamber
Procedure:
-
Preparation of Dosing Solutions: The test substance is dissolved or suspended in the sucrose solution to prepare a range of concentrations. A control group receives only the sucrose solution.
-
Bee Preparation: Young, healthy worker bees are collected and starved for a few hours before the test. They are then randomly assigned to test cages (e.g., 10 bees per cage).
-
Exposure: Each group of bees is provided with a known volume of the respective dosing solution in a feeder. The amount of solution consumed by each group is recorded.
-
Incubation: After the exposure period (typically a few hours), the feeders with the test solutions are replaced with feeders containing untreated sucrose solution. The cages are kept in an environmental chamber under controlled conditions.
-
Mortality and Sublethal Effects Assessment: Bee mortality and any abnormal behaviors are recorded at 4, 24, and 48 hours after the start of exposure. The observation period may be extended to 72 or 96 hours if mortality between 24 and 48 hours is significant.
-
Data Analysis: The LD50 value (µg of active substance per bee) is calculated based on the amount of test substance consumed and the observed mortality.
Conclusion and Future Perspectives
The evidence presented in this guide clearly demonstrates that this compound offers a distinct performance profile compared to traditional insecticides. Its high efficacy against key lepidopteran pests, coupled with a significantly more favorable safety profile for a wide range of non-target organisms, positions it as a cornerstone of modern IPM strategies. While its speed of action is slower than that of neurotoxic insecticides, the rapid cessation of feeding provides effective crop protection.
The future of insecticide development will undoubtedly continue to move towards greater selectivity and reduced environmental impact. This compound serves as a prime example of the successful application of this principle. For researchers and drug development professionals, the challenge remains to discover and develop novel active ingredients with even more refined target specificity and to devise innovative strategies to manage the evolution of resistance. A thorough understanding of the comparative performance of existing chemistries, as detailed in this guide, is fundamental to this endeavor.
References
-
Chemical Warehouse. This compound - Active Ingredient Page. Available from: [Link]
-
This compound Insecticide: Mode of Action, formulation, Uses, and Benefits for Pest Control. (2024). YouTube. Available from: [Link]
-
Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. Available from: [Link]
- Pineda, S., et al. (2007). Lethal and Sublethal Effects of this compound and Spinosad on Spodoptera littoralis (Lepidoptera: Noctuidae). Journal of Economic Entomology, 100(3), 773-782.
- Ayam, A. K., et al. (2010).
- Abbas, N., et al. (2014). Resistance selection, mechanism and stability of Spodoptera litura (Lepidoptera: Noctuidae) to this compound. Pesticide Biochemistry and Physiology, 112, 11-16.
- Pineda, S., et al. (2007). Lethal and Sublethal Effects of this compound and Spinosad on Spodoptera littoralis (Lepidoptera: Noctuidae). Journal of Economic Entomology, 100(3), 773-782.
- Carlson, G. R., et al. (2001). The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist. Pest Management Science, 57(2), 115-119.
- Ismail, S. M. (2023). Toxicity and biochemical impact of this compound/spinetoram mixture on susceptible and this compound-selected strains of Spodoptera littoralis (Lepidoptera: Noctuidae). Scientific Reports, 13(1), 1-13.
- Loetti, V., et al. (2011). Effects of the insecticides this compound and cypermethrin on non-target arthropods: a field experiment. Austral Entomology, 50(3), 289-296.
- Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254.
-
US EPA. (2023). Insecticides. Available from: [Link]
- Tirello, P., et al. (2013). The effect of insecticides on the non-target predatory mite Kampimodromus aberrans: laboratory studies. Chemosphere, 93(6), 1078-1085.
- Delpuech, J. M., & Delahaye, M. (2013). The sublethal effects of deltamethrin on Trichogramma behaviors during the exploitation of host patches. The Science of the total environment, 447, 274-279.
- Danka, R. G., et al. (1986). Comparative Toxicities of Four Topically Applied Insecticides to Africanized and European Honey Bees (Hymenoptera: Apidae). Journal of Economic Entomology, 79(1), 18-21.
- Tasei, J. N. (2001). Effects of sublethal doses of this compound on honey bee colonies. Pest Management Science, 57(8), 732-738.
- Dai, P., et al. (2017). Acute toxicity of five pesticides to Apis mellifera larvae reared in vitro. Pest Management Science, 73(11), 2270-2275.
- OECD. (1998). OECD Guideline for the Testing of Chemicals 213: Honeybees, Acute Oral Toxicity Test.
- Rahman, M. M., et al. (2024). Analysis of Chlorpyrifos Pesticide Residue in Locally Grown Cauliflower, Cabbage, and Eggplant Using Gas Chromatography–Mass Spectrometry (GC-MS) Technique: A Bangladesh Perspective. Molecules, 29(12), 2828.
- Tirello, P., et al. (2013). The effect of insecticides on the non-target predatory mite Kampimodromus aberrans: laboratory studies. Chemosphere, 93(6), 1078-1085.
- Pineda, S., et al. (2007). Lethal and Sublethal Effects of this compound and Spinosad on Spodoptera littoralis (Lepidoptera: Noctuidae). Journal of Economic Entomology, 100(3), 773-782.
- Hardke, J. T., et al. (2011). Field Efficacy of Insecticides for Management of Invasive Fall Armyworm, Spodoptera frugiperda (J. E. Smith) (Lepidoptera: Noctuidae), in Sorghum. Florida Entomologist, 94(2), 230-235.
- Becker, R. M. (2016). Acute Toxicity Study on the Impact of Chlorpyrifos and Propiconazole in Apis mellifera. DigitalCommons@University of Nebraska - Lincoln.
- Smagghe, G., et al. (2009). Biochemical mechanisms of this compound resistance in the cotton leafworm Spodoptera littoralis. Pest Management Science, 65(7), 787-793.
- Fiaz, M., et al. (2018). Residual effect of commonly used insecticides on key predatory mites released for biocontrol in strawberry. Journal of Economic Entomology, 111(5), 2137-2144.
- Arthur, F. H. (1994). Residual Activity of Chlorpyrifos Formulations, 1992-1993. Journal of Agricultural Entomology, 11(3), 225-232.
- de Castro, E. B., et al. (2020). Predator-Unfriendly Pesticides Harm the Beneficial Mite Neoseiulus idaeus Denmark & Muma (Acari: Phytoseiidae). Insects, 11(10), 688.
- Sparks, T. C., & Nauen, R. (2015). IRAC: Mode of action classification and insecticide resistance management. Pesticide Biochemistry and Physiology, 121, 122-128.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. entomoljournal.com [entomoljournal.com]
- 5. researchgate.net [researchgate.net]
- 6. entomoljournal.com [entomoljournal.com]
- 7. scielo.br [scielo.br]
- 8. phytojournal.com [phytojournal.com]
- 9. Toxicity of agricultural chemicals in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Acute toxicity of five pesticides to Apis mellifera larvae reared in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rjas.org [rjas.org]
- 14. researchgate.net [researchgate.net]
- 15. vegahub.eu [vegahub.eu]
Validation of biomarkers for Methoxyfenozide exposure in insects
An In-Depth Technical Guide to the Validation of Biomarkers for Methoxyfenozide Exposure in Insects
Introduction: The Need for Precise this compound Biomarkers
This compound is a diacylhydrazine-class insecticide widely used for its high efficacy against lepidopteran pests.[1] As an insect growth regulator, its primary advantage lies in a targeted mode of action that disrupts the insect molting process, making it a valuable tool in integrated pest management (IPM) programs.[2][3] this compound functions as a potent agonist of the insect molting hormone, 20-hydroxyecdysone (20E), binding with high affinity to the ecdysone receptor (EcR) complex.[1] This interaction triggers a premature, incomplete, and ultimately fatal molt in susceptible larvae.[2][4]
While its selectivity is a key benefit, the widespread use of this compound necessitates robust methods for monitoring its environmental impact and the physiological responses of target and non-target insects. Biomarkers—measurable biological changes that correlate with chemical exposure or effect—are essential tools for this purpose.[5][6] Validating sensitive and specific biomarkers for this compound allows researchers to:
-
Assess sublethal exposure in beneficial and non-target insect populations.
-
Monitor the development of metabolic resistance in pest species.[7]
-
Elucidate the downstream toxicological pathways affected by ecdysone agonism.
This guide provides a comparative analysis of candidate biomarkers for this compound exposure, complete with validated experimental protocols to empower researchers in ecotoxicology and drug development.
The Molecular Mechanism: this compound's Disruption of the Ecdysone Signaling Pathway
To select and validate appropriate biomarkers, one must first understand the insecticide's precise mode of action. The natural insect molting process is governed by pulses of the hormone 20E. When 20E binds to its nuclear receptor, a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP), this complex activates the transcription of a cascade of genes responsible for orchestrating the molt.[8]
This compound hijacks this pathway. It binds irreversibly to the EcR/USP complex, initiating the first steps of molting, such as apolysis (the separation of the old cuticle).[9] However, because the synthetic agonist does not detach, it prevents the down-regulation of early-response genes and the subsequent expression of genes required for the later stages of molting, such as cuticle formation and sclerotization.[9] This leads to a developmental arrest, where the larva is trapped in a partially molted state, ceases to feed, and ultimately dies.[2]
A Comparative Guide to this compound Biomarkers
The ideal biomarker should be sensitive, specific to the chemical's mode of action, and readily measurable.[10] We compare three classes of potential biomarkers for this compound exposure.
| Biomarker Category | Specific Candidate(s) | Principle of Action | Specificity for this compound | Common Assay Method | Pros | Cons |
| Direct Target-Related | Gene Expression of Vitellogenin (Vg), E74, HR3 | This compound directly activates the EcR, altering transcription of downstream genes.[8] | High. Directly reflects the insecticide's primary mode of action. | RT-qPCR | Highly sensitive and specific; provides mechanistic insight. | Requires molecular biology expertise; natural variation with development stage/sex.[8] |
| Metabolic & Stress | Cytochrome P450s (P450s), Glutathione S-Transferases (GSTs), Carboxylesterases (CarE) | Induction of detoxification enzymes in response to xenobiotic stress.[7][11] | Low to Moderate. These enzymes are induced by a wide range of stressors and pesticides.[11][12] | Spectrophotometric Enzyme Activity Assays | Relatively simple, low-cost; good for screening general stress or metabolic resistance. | Lacks specificity; cannot confirm this compound as the causative agent alone. |
| Neurotoxicity | Acetylcholinesterase (AChE) | Inhibition of AChE, the target of organophosphate and carbamate pesticides.[13] | Very Low. this compound does not target AChE.[4][11] | Spectrophotometric (Ellman's) Assay | Standardized and well-understood assay. | Not a valid biomarker for this compound exposure; useful for differential diagnosis. |
Recommendation: For specific validation of this compound exposure, a dual approach is optimal.
-
Primary Validation: Use RT-qPCR to measure the expression of a direct target gene like Vitellogenin. Its upregulation is a highly specific indicator of ecdysone agonist activity.[8]
-
Secondary/Supportive Validation: Measure the activity of detoxification enzymes like GSTs or P450s. A concurrent increase in both Vg expression and GST activity provides a powerful, multi-faceted confirmation of exposure and the insect's physiological response.
Experimental Validation: A Step-by-Step Workflow
Trustworthy biomarker validation relies on meticulous and reproducible protocols. The following workflow outlines the key stages from sample collection to data interpretation.
Protocol 1: Sample Preparation and Protein Quantification
This initial step is critical for ensuring sample quality and for normalizing subsequent enzyme activity measurements.
A. Tissue Homogenization
-
Collect insects (e.g., 3-5 larvae per biological replicate) and flash-freeze in liquid nitrogen. Store at -80°C until use.
-
Weigh the frozen tissue and place it in a pre-chilled mortar and pestle or a 1.5 mL microcentrifuge tube with a pestle.
-
Add 500 µL of ice-cold homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.6, containing 1 mM EDTA and a protease inhibitor cocktail).
-
Thoroughly homogenize the tissue on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a new microcentrifuge tube.
B. Supernatant Collection [14]
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble cytosolic proteins, and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.
-
This supernatant is now the protein extract for subsequent assays. Store on ice for immediate use or at -80°C for long-term storage.
C. Total Protein Quantification (Bradford Assay) [15][16] Causality: Enzyme activity must be normalized to the total protein concentration in the extract to account for variations in sample size and homogenization efficiency. The Bradford assay is a rapid and sensitive method for this purpose.[17]
-
Prepare Standards: Create a standard curve using Bovine Serum Albumin (BSA) at known concentrations (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL) in the homogenization buffer.
-
Sample Dilution: Dilute a small aliquot of your protein extract (e.g., 1:10 or 1:20) with homogenization buffer to ensure it falls within the linear range of the BSA standard curve.
-
Reaction: In a 96-well microplate, add 5 µL of each standard or diluted sample to individual wells. Add 250 µL of Bradford Reagent (1x) to each well and mix gently.
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Measurement: Read the absorbance at 595 nm using a microplate reader.
-
Calculation: Determine the protein concentration of your samples by plotting the absorbance of the BSA standards and interpolating the sample values from the standard curve.
Protocol 2: Biochemical Biomarker - Glutathione S-Transferase (GST) Activity Assay
This assay measures the function of a key detoxification enzyme family.
Causality: GSTs protect cells by conjugating the thiol group of glutathione to xenobiotics like insecticides, facilitating their removal.[18] An increase in GST activity after this compound exposure suggests an active metabolic defense response. The substrate 1-Chloro-2,4-dinitrobenzene (CDNB) is widely used as it is conjugated by a broad range of GST isozymes.[18][19]
-
Prepare Reagents:
-
Assay Buffer: 0.1 M potassium phosphate buffer, pH 6.5.
-
Reduced Glutathione (GSH) Solution: 50 mM GSH in assay buffer.
-
CDNB Solution: 50 mM CDNB in ethanol.
-
-
Reaction Setup (in a UV-transparent 96-well plate):
-
Add 180 µL of Assay Buffer to each well.
-
Add 10 µL of GSH Solution to each well.
-
Add 10 µL of your protein extract (diluted to ~0.2-0.5 mg/mL protein in assay buffer).
-
-
Initiate Reaction: Add 2 µL of CDNB Solution to each well to start the reaction. Mix immediately.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 25°C. Measure the increase in absorbance at 340 nm every 30 seconds for 5 minutes.
-
Calculate Activity:
-
Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the curve.
-
Use the Beer-Lambert law to calculate GST activity: Activity (µmol/min/mg protein) = (ΔAbs/min * Total Volume) / (ε * Path Length * mg of protein)
-
Where ε (extinction coefficient for CDNB-GSH conjugate) = 9.6 mM⁻¹cm⁻¹
-
-
Protocol 3: Molecular Biomarker - Vitellogenin (Vg) Expression via RT-qPCR
This protocol provides a highly specific measure of exposure by quantifying the transcript level of a gene directly regulated by the ecdysone pathway.
Causality: this compound's binding to the EcR directly induces transcription of target genes. Vitellogenin, a yolk protein precursor, is a well-established ecdysone-responsive gene, making its mRNA level a direct proxy for receptor activation.[8][20]
A. Total RNA Extraction & cDNA Synthesis
-
Extract total RNA from ~30 mg of insect tissue using a commercial kit (e.g., TRIzol reagent or a spin-column-based kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit with reverse transcriptase.[20]
B. Quantitative PCR (qPCR)
-
Primer Design: Design or obtain validated qPCR primers for your insect species' Vitellogenin gene and a stable reference gene (e.g., Actin, GAPDH, or Tubulin).
-
Reaction Setup (per 10 µL reaction): [20][21]
-
5 µL of 2x SYBR Green qPCR Master Mix
-
0.5 µL of Forward Primer (10 µM)
-
0.5 µL of Reverse Primer (10 µM)
-
1 µL of cDNA template (diluted 1:10)
-
3 µL of Nuclease-free water
-
-
Thermal Cycling Protocol: [20][22]
-
Initial Denaturation: 95°C for 2 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify primer specificity.
-
-
Data Analysis (Relative Quantification):
-
Use the ΔΔCt method to calculate the fold change in Vg expression in this compound-treated samples relative to control samples, normalized to the reference gene. This method provides a robust measure of the change in gene expression triggered by the insecticide.
-
Conclusion and Future Directions
The validation of biomarkers is a cornerstone of modern ecotoxicology. For this compound, a highly specific insecticide, the most reliable validation strategy involves a two-pronged approach: quantifying the upregulation of a direct target gene like Vitellogenin and measuring the activity of general detoxification enzymes such as GSTs. This combination not only confirms exposure with high confidence but also provides valuable insights into the insect's physiological and metabolic response. The protocols detailed in this guide provide a self-validating framework for researchers to generate robust and reproducible data, ultimately contributing to safer and more effective pest management strategies.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the this compound Insecticide Mechanism of Action for Enhanced Pest Control.
- ResearchGate. (n.d.). The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist | Request PDF.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Nakao, H., & Nishiike, T. (2020). Transporter-mediated ecdysteroid trafficking across cell membranes: A novel target for insect growth regulators. Semantic Scholar.
- YouTube. (2024). This compound Insecticide: Mode of Action, formulation, Uses, and Benefits for Pest Control.
- Carlson, G. R. (2000). The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist. PubMed.
- Rodríguez Enríquez, C. L., et al. (2010). Toxicity and Sublethal Effects of this compound on Spodoptera exigua (Lepidoptera: Noctuidae). ResearchGate.
- Martínez-Morales, F., et al. (2015). Ecdysone-Related Biomarkers of Toxicity in the Model Organism Chironomus riparius: Stage and Sex-Dependent Variations in Gene Expression Profiles. National Institutes of Health.
- Li, G., et al. (2022). Expression and Role of Vitellogenin Genes in Ovarian Development of Zeugodacus cucurbitae. MDPI.
- ResearchGate. (n.d.). Biomarkers in Ecotoxicology: an Overview.
- Badiou-Bénéteau, A., et al. (2013). Enzymatic biomarkers as tools to assess environmental quality: a case study of exposure of the honeybee Apis mellifera to insecticides. PubMed.
- Sigma-Aldrich. (n.d.). Glutathione S-Transferase (GST) Assay Kit (CS0410)- Technical Bulletin.
- Li, H., et al. (2018). Toxicity and biochemical impact of this compound/spinetoram mixture on susceptible and this compound-selected strains of Spodoptera littoralis (Lepidoptera: Noctuidae). PubMed Central.
- ResearchGate. (n.d.). A Simple Biochemical Assay for Glutathione S-Transferase Activity and Its Possible Field Application for Screening Glutathione S-Transferase-Based Insecticide Resistance.
- G-Biosciences. (n.d.). Glutathione S-Transferase Assay [Colorimetric].
- Fulton, M. H., & Key, P. B. (2001). Acetylcholinesterase inhibition in estuarine fish and invertebrates as an indicator of organophosphorus insecticide exposure and effects. Remedy Publications LLC.
- Liu, S., et al. (2019). Molecular Characterization of Vitellogenin and Its Receptor in Sogatella furcifera, and Their Function in Oocyte Maturation. Frontiers.
- da Silva, A. R., et al. (2024). Biomarkers of Pesticide Exposure in a Traditional Brazilian Amazon Community. MDPI.
- SciSpace. (2011). Pesticide Biomarkers in Terrestrial Invertebrates.
- ResearchGate. (2019). Enzymatic Biomarkers 2019.
- Walker, C. H. (1995). Biochemical biomarkers in ecotoxicology--some recent developments. PubMed.
- Dhadialla, T. S., et al. (2003). Ecdysone agonists: mechanism and importance in controlling insect pests of agriculture and forestry. PubMed.
- Creative Proteomics. (n.d.). Protocol for Bradford Protein Assay.
- University of Arizona. (n.d.). Bradford Assay, Development, Tobacco Hornworm, Research Link 2000.
- Bio-Rad. (n.d.). Quick Start™ Bradford Protein Assay.
- Unknown Source. (n.d.). Protein Extraction & Protein estimation by Bradford method.
- Panini, M., et al. (2024). Genome-Wide Identification of Vitellogenin Gene Family and Comparative Analysis of Their Involvement in Ovarian Maturation in Exopalaemon carinicauda. MDPI.
- Diva-Portal.org. (n.d.). Developing a protocol for RT-qPCR of wing-tissue gene expression and investigat.
- Levashova, A. I., et al. (n.d.). Glutathione S-Transferase (GST) Activities and Gene Expression Patterns of Different GST Classes in Musca domestica L. Depending on Sex and Stage of Development. MDPI.
Sources
- 1. This compound | C22H28N2O3 | CID 105010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The chemical and biological properties of this compound, a new insecticidal ecdysteroid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Toxicity and biochemical impact of this compound/spinetoram mixture on susceptible and this compound-selected strains of Spodoptera littoralis (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ecdysone-Related Biomarkers of Toxicity in the Model Organism Chironomus riparius: Stage and Sex-Dependent Variations in Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ecdysone agonists: mechanism and importance in controlling insect pests of agriculture and forestry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical biomarkers in ecotoxicology--some recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic biomarkers as tools to assess environmental quality: a case study of exposure of the honeybee Apis mellifera to insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. remedypublications.com [remedypublications.com]
- 14. iitg.ac.in [iitg.ac.in]
- 15. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Bradford Assay, Development, Tobacco Hornworm, Research Link 2000 [acad.carleton.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. diva-portal.org [diva-portal.org]
A Comparative Guide to Methoxyfenozide's Safety Profile for Beneficial Insects, with a Focus on Pollinators
Introduction: The Quest for Selective Insecticides in Integrated Pest Management (IPM)
In the intricate tapestry of modern agriculture, the imperative to control pest populations while safeguarding beneficial insects, particularly pollinators, has never been more critical. The broad-spectrum insecticides of past generations, while effective against pests, often indiscriminately harmed non-target organisms, leading to ecological imbalances and threatening the very pollination services essential for crop production. This has driven the development of more selective insecticides, designed to target specific physiological pathways in pest insects while minimizing collateral damage. Methoxyfenozide, a diacylhydrazine insecticide, represents a significant step in this direction. This guide provides a comprehensive technical comparison of this compound's safety profile for beneficial insects against other major insecticide classes, supported by experimental data and standardized protocols.
The Unique Mode of Action of this compound: A Targeted Approach
This compound's selectivity stems from its unique mode of action. It functions as an ecdysone receptor agonist, mimicking the insect molting hormone, 20-hydroxyecdysone.[1] By binding to the ecdysone receptor complex in susceptible insects, primarily Lepidoptera (moths and butterflies), it induces a premature and incomplete molt, which is ultimately lethal to the larvae.[2][3] This targeted mechanism is a significant advantage as it spares many non-target organisms that do not possess the specific receptor configuration for high-affinity binding.[2]
Caption: Workflow for OECD Test Guideline 213.
OECD Test Guideline 214: Honey Bee Acute Contact Toxicity Test
This guideline assesses the toxicity of a substance when it comes into direct contact with the bee's body.
Experimental Workflow:
-
Test Bees: Similar to OECD 213, young adult worker bees are used.
-
Application: The test substance, dissolved in a suitable solvent, is applied topically to the dorsal thorax of each bee using a micro-applicator. [4][5]3. Observation: Mortality and sublethal effects are recorded at the same intervals as the oral test.
-
Data Analysis: The contact LD50 is calculated.
OECD Test Guideline 237: Honey Bee Larval Toxicity Test, Single Exposure
This protocol is crucial for evaluating the risks to bee brood.
Experimental Workflow:
-
Larvae Collection: First-instar larvae are grafted from healthy colonies into 48-well plates. [3][6]2. Rearing: Larvae are reared in an incubator under controlled temperature and humidity, and fed a standardized artificial diet. [7]3. Dosing: On day 4, the larvae are fed a diet containing a single dose of the test substance. [7]4. Observation: Mortality is recorded on days 5, 6, and 7. Sublethal effects such as reduced growth are also noted. [6]5. Data Analysis: The larval LD50 is determined.
OECD Test Guideline 245: Honey Bee Chronic Oral Toxicity Test (10-Day Feeding)
This test assesses the effects of prolonged exposure to low concentrations of a substance.
Experimental Workflow:
-
Test Bees: Newly emerged adult worker bees are used.
-
Exposure: Bees are continuously fed a sucrose solution containing the test substance for 10 days. [8][9]3. Observation: Mortality and sublethal effects are recorded daily throughout the 10-day exposure period and for a subsequent observation period. Food consumption is also measured.
-
Data Analysis: The No Observed Effect Concentration (NOEC) and the median lethal concentration (LC50) and median lethal dose (LD50) after 10 days are determined.
Conclusion: this compound as a Tool in Modern IPM
The data presented in this guide demonstrate that this compound, due to its specific mode of action, offers a significantly better safety profile for a wide range of beneficial insects, especially adult pollinators, compared to broad-spectrum insecticides like neonicotinoids, pyrethroids, and organophosphates. Its low acute toxicity to adult bees and other beneficials makes it a valuable tool for Integrated Pest Management programs.
However, the higher toxicity to bee larvae and the observed sublethal effects on colony behavior underscore the need for careful stewardship and adherence to best application practices, such as avoiding spraying during bloom when bees are actively foraging. As with any crop protection product, a thorough understanding of its ecological profile is paramount for its sustainable and responsible use. Continued research into the long-term and colony-level impacts of this compound and its alternatives is essential for refining IPM strategies that balance crop protection with the conservation of vital ecosystem services provided by beneficial insects.
References
- Exposure to sublethal concentrations of this compound disrupts honey bee colony activity and thermoregulation - PMC - NIH. (n.d.).
- Exposure to sublethal concentrations of this compound disrupts honey bee colony activity and thermoregulation - ScienceOpen. (2019, March 28).
- Whole-Body Acute Contact Toxicity of Formulated Insecticide Mixtures to Blue Orchard Bees (Osmia lignaria) - NIH. (2021, March 17).
- Honeybee lives shortened after exposure to two widely used pesticides | Newsroom. (2020, June 16).
- More details about this compound - Knowledge - Zhengzhou Delong Chemical Co., Ltd. (2021, June 1).
- Intraspecific and interspecific comparison of toxicity of ladybirds (Coleoptera: Coccinellidae) with contrasting colouration - PubMed. (2024, January 20).
- Acute Toxicity of Selected Insecticides and Their Safety to Honey Bee (Apis mellifera L.) Workers Under Laboratory Conditions - Austin Publishing Group. (2020, June 1).
- Assessing the acute toxicity of insecticides to the buff-tailed bumblebee (Bombus terrestris audax) - PMC - NIH. (n.d.).
- Exposure to sublethal concentrations of this compound disrupts honey bee colony activity and thermoregulation - PubMed. (2019, March 28).
- Honeybee Toxicity Testing Frequently Asked Questions - EPA. (2018, August 16).
- Improved protocols for testing agrochemicals in bees Deliverable D3.2 February 2021 Author(s) Piotr Medrzycki1*, Sara Hellström - European Commission. (2021, March 5).
- How to Reduce Bee Poisoning from Pesticides - OSU Extension Service. (n.d.).
- Honeybees - Acute Oral and Contact Toxicity Tests: OECD Testing Guidelines 213 & 214. (n.d.).
- The Sublethal Effects of Neonicotinoids on Honeybees - MDPI. (n.d.).
- Effects of this compound, Indoxacarb, and Other Insecticides on the Beneficial Egg Parasitoid Trichogramma nr. brassicae (Hymenoptera: Trichogrammatidae) Under Laboratory and Field Conditions | Journal of Economic Entomology | Oxford Academic. (n.d.).
- Effects of selected pesticides on the predatory mite, Amblyseius cucumeris (Acari : Phytoseiidae) - ResearchGate. (2025, August 6).
- OECD 237: Honey Bee Larval Toxicity Test, Single Exposure | ibacon GmbH. (n.d.).
- Honey bee exposure scenarios to selected residues through contaminated beeswax - DIAL@UCLouvain. (2021, February 1).
- (PDF) Determination of acute lethal doses (LD50 and LC50) of imidacloprid for the native bee Melipona scutellaris Latreille, 1811 (Hymenoptera: Apidae) - ResearchGate. (2025, August 5).
- Effects of sublethal concentrations of chlorpyrifos on olfactory learning and memory performances in two bee species, Apis mellifera and Apis cerana - ResearchGate. (2017, September 26).
- [Acute lethal effect of the commercial formulation of the insecticides Imidacloprid, Spinosad y Thiocyclam hidrogenoxalate in Bombus atratus (Hymenoptera: Apidae) workers] - PubMed. (n.d.).
- Understanding the Effects of Sublethal Pesticide Exposure on Honey Bees: A Role for Probiotics as Mediators of Environmental Stress - Frontiers. (n.d.).
- Toxicity and biochemical impact of this compound/spinetoram mixture on susceptible and this compound-selected strains of Spodoptera littoralis (Lepidoptera: Noctuidae) - PubMed Central. (2022, April 28).
- The Behavioral Toxicity of Insect Growth Disruptors on Apis mellifera Queen Care - Frontiers. (n.d.).
- Do diamide insecticides have any impact on beneficial arthropods? A review. (n.d.).
- OECD 245: Honey Bee (Apis Mellifera L.), Chronic Oral Toxicity Test (10-Day Feeding). (n.d.).
- Acute Toxicity and Sublethal Effects of Botanical Insecticides to Honey Bees | Journal of Insect Science | Oxford Academic. (2015, September 30).
- Acute Oral and Contact Toxicity of Three Plant Protection Products to Adult Solitary Bees Osmia bicornis. (2021, June 7).
- OECD 237 Test Guideline - Honeybee (Apis Mellifera) Larval Toxicity Test, Single Exposure. (2025, January 13).
- Determination of acute lethal doses (LD50 and LC50) of imidacloprid for the native bee Melipona scutellaris Latreille, 1811 (Hym - SciSpace. (2015, December 30).
- Side-effects of a number of insecticides on predatory mites in apple orchards - INRAE. (2023, July 6).
- OECD 245 Test Guideline | Fera Science. (2025, January 13).
- Synthesising the toxicokinetics and toxicodynamics of agrochemicals on bees - PoshBee. (2022, October 4).
- Comparative Toxicological Effects of Insecticides and Their Mixtures on Spodoptera littoralis (Lepidoptera: Noctuidae) - PMC - PubMed Central. (n.d.).
- A test method for assessing chronic oral toxicity of a pesticide to solitary nesting orchard bees, Osmia spp. (Hymenoptera: Megachilidae) - PMC - NIH. (2024, October 14).
- Determination of acute lethal doses (LD50 and LC50) of imidacloprid for the native bee Melipona scutellaris Latreille, 1811 (Hymenoptera: Apidae) | Sociobiology. (2015, December 30).
- Ecotoxicological Study of Insecticide Effects on Arthropods in Common Bean | Journal of Insect Science | Oxford Academic. (2015, February 19).
- Effect of Ingestion Exposure of Selected Insecticides on Coccinella septempunctata and Harmonia axyridis (Coleoptera: Coccinellidae) - MDPI. (n.d.).
- Side effects of fungicides and insecticides on predatory mites, in laboratory conditions - Journal of Plant Protection Research. (n.d.).
- Risk to pollinators from the use of chlorpyrifos in the United States - PubMed. (n.d.).
- Predator-Unfriendly Pesticides Harm the Beneficial Mite Neoseiulus idaeus Denmark & Muma (Acari: Phytoseiidae) - MDPI. (n.d.).
- Acute toxicity effects of pesticides on beneficial organisms – Dispelling myths for a more sustainable use of chemicals - bioRxiv. (2024, January 29).
- Effect of insecticides on Coccinella septempunctata (Coleoptera; Coccinellidae); A review - CABI Digital Library. (2018, March 27).
- Acute Toxicity Study on the Impact of Chlorpyrifos and Propiconazole in Apis mellifera - DigitalCommons@UNL. (n.d.).
- DATA EVALUATION RECORD CHRONIC (REPEAT DOSE) TOXICITY TESTS WITH HONEY BEE (Apis mellifera) LARVAE - Regulations.gov. (2014, March 25).
- The Predatory Mite Amblyseius tamatavensis (Blommers) (Acari: Phytoseiidae) - UF/IFAS EDIS. (2025, September 8).
Sources
- 1. researchgate.net [researchgate.net]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Documents download module [ec.europa.eu]
- 4. The Sublethal Effects of Neonicotinoids on Honeybees [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. OECD 237: Honey Bee Larval Toxicity Test, Single Exposure | ibacon GmbH [ibacon.com]
- 8. OECD 245: Honey Bee (Apis Mellifera L.), Chronic Oral Toxicity Test (10-Day Feeding) | ibacon GmbH [ibacon.com]
- 9. shop.fera.co.uk [shop.fera.co.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to Methoxyfenozide Disposal: Ensuring Safety and Environmental Integrity
As laboratory professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, including their safe and compliant disposal. Methoxyfenozide, a diacylhydrazine insecticide, is a potent ecdysone receptor agonist used widely in research for its targeted effects on Lepidoptera. While it exhibits low acute toxicity to mammals, its significant environmental hazard, particularly its toxicity to aquatic life, necessitates stringent disposal protocols.[1][2][3]
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and its associated waste streams. The procedures outlined herein are designed to protect laboratory personnel, prevent environmental contamination, and ensure regulatory compliance.
Hazard Profile and Precautionary Principles
Understanding the hazard profile of this compound is fundamental to appreciating the causality behind these disposal protocols. The primary concern is its environmental fate; this compound is classified as harmful to very toxic to aquatic organisms and can cause long-lasting adverse effects in aquatic environments.[1][3][4] Therefore, the cardinal rule of its disposal is: Do not allow this compound or its rinsate to enter sewer systems, surface water, or ground water .[4][5][6]
While its acute mammalian toxicity is low, it can be a mild skin and serious eye irritant.[3][7] The U.S. Environmental Protection Agency (EPA) has classified this compound as "Not Likely to Be Carcinogenic to Humans".[8][9]
Table 1: this compound Hazard Summary & Recommended PPE
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Aquatic Toxicity | Harmful to very toxic to aquatic life.[1][4] | Standard laboratory PPE to prevent environmental release. |
| Chronic Aquatic Toxicity | Causes long-lasting effects in aquatic environments.[1][3] | Standard laboratory PPE to prevent environmental release. |
| Human Health | May cause mild skin irritation and serious eye irritation.[1][3] | Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat.[3][5] |
| Acute Mammalian Toxicity | Low via oral, dermal, and inhalation routes.[7] | A respirator may be required for handling powders or in case of spills creating aerosols.[5][10] |
This compound Waste Stream Management: A Decision Workflow
Proper disposal begins with correct waste segregation at the point of generation. Different waste streams—unused product, empty containers, and contaminated materials—require distinct handling procedures. The following workflow provides a logical decision-making process for managing this compound waste.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Step-by-Step Disposal Protocols
Protocol 3.1: Disposal of Unused or Expired this compound
Unused, surplus, or expired this compound must be treated as hazardous chemical waste.
-
Designation: Clearly label the material as hazardous waste. Include the chemical name ("this compound"), concentration, and associated hazards (e.g., "Ecotoxic").
-
Containment: Ensure the primary container is securely sealed and in good condition. If necessary, place it within a secondary, compatible container to prevent leaks.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical destruction facility.[5] The preferred method of destruction is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[5]
Protocol 3.2: Decontamination and Disposal of Empty Containers
The goal of this protocol is to render the container non-hazardous, allowing for disposal as regular solid waste or recycling. This is achieved through a rigorous triple-rinse procedure.[4][5]
-
Initial Draining: Empty the container completely into the chemical mix tank or a suitable collection vessel, allowing it to drip for at least 30 seconds after the flow has slowed to a trickle.
-
First Rinse: Fill the empty container approximately 25% full with a suitable solvent (e.g., water for aqueous formulations, or as recommended by your EHS office). Securely replace the cap.
-
Agitation: Vigorously shake or agitate the container to ensure the rinse solution contacts all interior surfaces.
-
Rinsate Collection: Pour the rinsate into a properly labeled hazardous waste container.[5] This rinsate is considered hazardous waste and must not be poured down the drain.
-
Repeat: Repeat the rinsing and collection steps (2-4) two more times for a total of three rinses.
-
Final Disposal: After the final rinse, puncture the container to make it unusable for other purposes.[5] It can then be disposed of in a sanitary landfill or offered for recycling, in accordance with local regulations and institutional policy.[5][11]
Protocol 3.3: Management of Contaminated Labware and PPE
Disposable items that have come into contact with this compound, such as gloves, bench paper, pipette tips, and contaminated wipes, must be disposed of as hazardous waste.
-
Segregation: At the point of use, immediately place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.
-
Containment: Once full, securely seal the bag or container.
-
Disposal: Manage this waste stream through your institution's chemical waste program for incineration.
Emergency Procedures: Spill Management
Preparedness is key to mitigating the impact of an accidental release. A well-stocked pesticide spill kit should be readily accessible.[10] The core principles of spill response are the "Three C's": Control, Contain, and Clean Up.[12]
-
Control the Spill: Immediately stop the source of the spill if it is safe to do so (e.g., upright a fallen container).
-
Contain the Spill: Prevent the spill from spreading. Use absorbent materials from your spill kit, such as cat litter, vermiculite, or absorbent pads, to create a dike around the perimeter of a liquid spill.[10][12] Do not use water to wash the spill away, as this will only spread the contamination.[4][10]
-
Clean Up:
-
For liquid spills, apply absorbent material over the entire spill area and allow it to fully absorb the liquid.[13]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.[10]
-
Place all contaminated absorbent material, soil, and cleaning supplies (e.g., contaminated brooms) into a heavy-duty, labeled hazardous waste bag or container.[10]
-
-
Decontaminate the Area:
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office immediately.
By adhering to these scientifically grounded and procedurally detailed guidelines, researchers can handle and dispose of this compound waste with confidence, upholding their commitment to laboratory safety and environmental stewardship.
References
-
GSP Crop Science Limited. (n.d.). This compound 24% SC - SAFETY DATA SHEET. Retrieved from [Link]
-
Regulations.gov. (2019). This compound SAFETY DATA SHEET. Retrieved from [Link]
-
Agilent Technologies, Inc. (2019). This compound Standard - Safety Data Sheet. Retrieved from [Link]
-
Clemson University. (2025). Pesticide Spill: Safe Management & Cleanup Guidelines. Retrieved from [Link]
-
Federal Register. (2022). This compound; Pesticide Tolerances. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). This compound (Ref: RH 2485). AERU. Retrieved from [Link]
-
Farm-Ag. (2022). Cohort 240 SC (this compound 240 g/l) Safety Data Sheet. Retrieved from [Link]
-
California Department of Pesticide Regulation. (2024). Human Health Reference Levels for this compound Residues in Surface Water and Groundwater. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary - Evaluation of the new active this compound in the product PRODIGY 240 SC INSECTICIDE. Retrieved from [Link]
-
Pesticide Environmental Stewardship. (n.d.). Spill Cleanup. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Requirements for Pesticide Disposal. Retrieved from [Link]
-
Virginia Tech. (n.d.). Pesticide Spill Procedures. Retrieved from [Link]
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. This compound (Ref: RH 2485) [sitem.herts.ac.uk]
- 3. farmag.co.za [farmag.co.za]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. apvma.gov.au [apvma.gov.au]
- 8. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 9. cdpr.ca.gov [cdpr.ca.gov]
- 10. hgic.clemson.edu [hgic.clemson.edu]
- 11. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 12. weld.gov [weld.gov]
- 13. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
Comprehensive Safety & Handling Guide: Methoxyfenozide
Version 2.1 | Effective: January 2026
Executive Summary & Mechanism of Action
Methoxyfenozide (N-tert-butyl-N'-(3-methoxy-o-toluoyl)-3,5-xylohydrazide) is a diacylhydrazine insecticide acting as a non-steroidal ecdysone agonist.[1] It binds selectively to the ecdysone receptor (EcR) complex in invertebrates, inducing premature lethal molting.
The Safety Paradox: While this compound exhibits low acute toxicity in mammals (LD50 > 5000 mg/kg), its handling in a research setting presents unique risks often overlooked:
-
Aquatic Toxicity: It is categorized as very toxic to aquatic life with long-lasting effects (H410/H411). A single sink disposal event can violate environmental compliance.
-
Solvent-Driven Bioavailability: In the laboratory, this compound is frequently dissolved in DMSO or Acetone . These solvents—particularly DMSO—can act as permeation enhancers, potentially carrying the compound through standard nitrile gloves and into the bloodstream, bypassing the skin's natural barrier.
Hazard Identification & Risk Assessment
Before handling, verify the purity of your specific lot. Research-grade (>98%) material poses different risks than agricultural formulations.
Core Hazard Profile (GHS Standards)
| Hazard Category | Code | Description | Operational Implication |
| Environmental | H410/H411 | Very toxic to aquatic life with long-lasting effects. | ZERO TOLERANCE for drain disposal. All waste must be segregated. |
| Ocular | H319 | Causes serious eye irritation.[2] | Particulate dust is abrasive and irritating; solutions are splash hazards. |
| Dermal | H316 | Causes mild skin irritation.[3] | Prolonged contact may cause sensitization. |
| Reproductive | H361 | Suspected of damaging fertility (Source dependent).[3] | Treat as a potential reproductive toxin; use engineering controls (fume hood). |
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one size fits all" approach. PPE must adapt to the physical state of the compound.
Tier 1: Solid Handling (Weighing & Aliquoting)
-
Respiratory: N95 (minimum) or P100 particulate respirator if weighing outside a hood. Ideally, weigh inside a Chemical Fume Hood or Biological Safety Cabinet (Class II) to contain drift.
-
Ocular: Safety glasses with side shields.[4]
-
Dermal: Single-layer Nitrile gloves (4 mil / 0.10 mm). Lab coat (buttoned).
Tier 2: Solution Preparation (Solvents: DMSO, Acetone, Ethanol)
-
Respiratory: Chemical Fume Hood (Face velocity: 80–100 fpm). Do not rely on N95 masks for solvent vapors.
-
Ocular: Chemical Splash Goggles (vented) if volumes > 50 mL.
-
Dermal (CRITICAL):
-
DMSO Solutions: DMSO degrades standard nitrile. Double-gloving is required.
-
Inner Layer: Standard Nitrile (4 mil).
-
Outer Layer: Thicker Nitrile (8 mil) or Butyl Rubber (if immersion is possible).
-
Protocol: Change outer gloves immediately upon splash contact.
-
-
PPE Decision Logic
Caption: Decision logic for selecting PPE based on physical state and solvent carrier risks.
Operational Workflows
Protocol A: Weighing & Solubilization
This compound is hydrophobic. Preparing stock solutions requires precision to avoid precipitation.
Reagents:
-
Solvent: DMSO (Recommended for high conc. stocks up to 60 mg/mL) or Ethanol.
Step-by-Step:
-
Equilibrate: Allow the vial to warm to room temperature before opening. This prevents condensation from introducing water, which can cause hydrolysis or precipitation.
-
Static Control: Powders can be statically charged. Use an anti-static gun or wipe the spatula with an ethanol wipe before use to prevent "flying powder."
-
Weighing:
-
Place weighing boat in the balance.
-
Tare the balance.
-
Transfer solid. Close the stock vial immediately.
-
-
Solubilization (The "Vortex" Method):
-
Add solvent (e.g., DMSO) to the solid.[6]
-
Do not shake. Vortex for 30 seconds.
-
Self-Validation: Inspect the solution against a light source. It must be crystal clear. If cloudy, sonicate for 5 minutes at 40kHz.
-
Protocol B: Spill Response & Disposal
Due to the H410 classification, spills cannot be simply wiped and tossed in the trash.
Spill Cleanup Workflow:
-
Isolate: Mark the area.
-
PPE Up: Put on double gloves and goggles.
-
Contain:
-
Solid Spill: Cover with wet paper towels (to prevent dust) then wipe up.
-
Liquid Spill: Absorb with vermiculite or absorbent pads.
-
-
Decontaminate: Clean surface with 10% bleach solution followed by 70% ethanol.
-
Disposal: Place all waste (gloves, paper towels, pipettes) into a Hazardous Solid Waste container labeled "Toxic to Aquatic Life."
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 118994, this compound. PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). this compound; Pesticide Tolerances. Federal Register. Available at: [Link][7]
-
Food and Agriculture Organization (FAO). this compound (209) - Toxicological Evaluation. FAO Specifications and Evaluations for Agricultural Pesticides. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
